ABD957
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H36F3N7O5S |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C27H36F3N7O5S/c1-18-13-33(10-11-35(18)26(40)36-9-8-24(31-36)43(41,42)32(2)3)14-19-4-5-20(27(28,29)30)12-23(19)37-21-6-7-22(37)16-34(15-21)17-25(38)39/h4-5,8-9,12,18,21-22H,6-7,10-11,13-17H2,1-3H3,(H,38,39)/t18-,21?,22?/m0/s1 |
InChI Key |
ISNXAOFEMNFJCO-XTWGIRIWSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)N2C=CC(=N2)S(=O)(=O)N(C)C)CC3=C(C=C(C=C3)C(F)(F)F)N4C5CCC4CN(C5)CC(=O)O |
Canonical SMILES |
CC1CN(CCN1C(=O)N2C=CC(=N2)S(=O)(=O)N(C)C)CC3=C(C=C(C=C3)C(F)(F)F)N4C5CCC4CN(C5)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABD957
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the molecular mechanism of ABD957, a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases. It outlines the compound's impact on N-Ras signaling, presents key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows.
Executive Summary
This compound is a selective, cell-active covalent inhibitor targeting the α/β-hydrolase domain-containing protein 17 (ABHD17) family of serine hydrolases, which function as S-depalmitoylases.[1][2] By inhibiting these enzymes, this compound blocks the removal of palmitate from substrate proteins, most notably the oncoprotein N-Ras.[1] This action stabilizes N-Ras in its palmitoylated state, disrupting its proper subcellular trafficking and attenuating downstream signaling pathways, such as the MAPK/ERK cascade.[1][3] Consequently, this compound impairs the proliferation and growth of cancer cells harboring NRAS mutations, demonstrating potential as a targeted therapeutic agent, particularly for NRAS-mutant Acute Myeloid Leukemia (AML).[2][4]
Core Mechanism of Action
This compound functions as a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases (ABHD17A, ABHD17B, and ABHD17C).[1][4] The compound features a reactive pyrazole urea electrophilic center that covalently modifies the catalytic serine residue within the active site of the ABHD17 enzymes.[5] This irreversible binding inhibits the enzymes' ability to hydrolyze the thioester bond that links palmitate groups to cysteine residues on substrate proteins.
The primary and most well-characterized target of ABHD17-mediated depalmitoylation is the N-Ras oncoprotein.[1][6] The localization and function of N-Ras are critically dependent on a dynamic cycle of palmitoylation and depalmitoylation. Palmitoylation anchors N-Ras to the plasma membrane, a necessary step for its signaling activity. Depalmitoylation by ABHD17 enzymes allows N-Ras to traffic away from the plasma membrane to endomembranes like the Golgi apparatus.[1]
By inhibiting ABHD17, this compound effectively traps N-Ras in its palmitoylated, plasma membrane-bound state. This disruption of the normal trafficking cycle impairs N-Ras-dependent downstream signaling, leading to reduced cancer cell growth.[1][2]
Impact on N-Ras Signaling Pathway
The oncogenic activity of mutant N-Ras is dependent on its localization to the plasma membrane, where it can engage with downstream effectors to activate pro-proliferative signaling cascades. The inhibition of ABHD17 by this compound directly interferes with this process.
-
Inhibition of Depalmitoylation: this compound covalently binds to and inhibits ABHD17 enzymes located at the plasma membrane.
-
Stabilization of N-Ras Palmitoylation: This inhibition prevents the removal of palmitate from N-Ras.[1]
-
Disruption of Downstream Signaling: The altered localization and trafficking of N-Ras lead to attenuated signaling through the RAF-MEK-ERK (MAPK) pathway. This is observed through a substantial reduction in ERK phosphorylation.[1]
-
Impaired Cancer Cell Growth: The suppression of N-Ras signaling ultimately inhibits the proliferation and growth of cancer cells that are dependent on this pathway, such as NRAS-mutant AML cells.[1][4]
Notably, this compound has been shown to synergize with MEK inhibitors, suggesting a combination therapy approach could be highly effective in treating NRAS-mutant cancers.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound's activity and selectivity.
| Parameter | Description | Value | Cell Line / System | Reference |
| IC₅₀ | Half-maximal inhibitory concentration against ABHD17B. | 0.21 µM | Recombinant human ABHD17B in HEK293T cell lysates. | [4] |
| EC₅₀ | Half-maximal effective concentration for stabilizing N-Ras palmitoylation. | 29 nM | OCI-AML3 cells expressing GFP-N-RasG12D. | [1][7] |
| In situ Inhibition | Concentration for >90% inhibition of ABHD17A/B/C in cells. | 500 nM (2h) | OCI-AML3 cells. | [1][5] |
| Anti-proliferative Activity | Concentration range that blocks proliferation of NRAS-mutant cells. | 0.11 nM - 10 µM (72h) | OCI-AML3, THP1, HL60 cells. | [4] |
Key Experimental Protocols
Pulse-Chase Assay for Dynamic Protein Palmitoylation
This assay is used to measure the rate of depalmitoylation of specific proteins like N-Ras.
-
Cell Culture: OCI-AML3 cells engineered to express GFP-N-RasG12D are cultured.
-
Inhibitor Pre-treatment: Cells are pre-incubated with this compound (e.g., 500 nM) or a DMSO vehicle control for 1 hour.
-
Metabolic Labeling (Pulse): Cells are treated with 17-octadecynoic acid (17-ODYA), a palmitic acid analog containing a terminal alkyne group, for 1 hour. During this "pulse," 17-ODYA is incorporated into newly palmitoylated proteins.
-
Chase Period: The 17-ODYA-containing medium is removed and replaced with fresh medium lacking the analog. This "chase" period allows for the measurement of palmitate removal over time (e.g., 1 hour). The inhibitor (this compound or DMSO) is maintained in the medium during the chase.
-
Cell Lysis and Click Chemistry: Cells are lysed, and the alkyne-tagged proteins are conjugated to an azide-containing reporter tag (e.g., rhodamine-azide) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click chemistry."
-
Protein Enrichment and Analysis: GFP-N-Ras is enriched from the lysate using anti-GFP antibodies. The amount of incorporated 17-ODYA (and thus the level of palmitoylation) is quantified by fluorescence gel scanning or mass spectrometry.[1][8]
Activity-Based Protein Profiling (ABPP)
ABPP is used to assess the selectivity of a covalent inhibitor across a class of enzymes directly in a complex biological sample.
-
Sample Preparation: Proteomes from cultured cells (e.g., OCI-AML3) or tissues are prepared.
-
Inhibitor Treatment: Samples are treated in situ (live cells) or in vitro (lysates) with varying concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes to 2 hours).
-
Probe Labeling: The treated proteomes are then labeled with a broad-spectrum, alkyne-tagged serine hydrolase activity-based probe, such as fluorophosphonate-alkyne (FP-alkyne). This probe covalently binds to the active site serine of accessible (i.e., not inhibited by this compound) serine hydrolases.
-
Click Chemistry: Lysates are subjected to click chemistry to conjugate a reporter tag (e.g., biotin-azide for enrichment or rhodamine-azide for visualization) to the probe-labeled enzymes.
-
Analysis:
-
Gel-Based ABPP: Proteins are separated by SDS-PAGE, and probe-labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific band indicates inhibition by this compound.
-
MS-Based ABPP: Biotin-tagged proteins are enriched on streptavidin beads, digested (e.g., with trypsin), and analyzed by quantitative mass spectrometry to provide a proteome-wide profile of serine hydrolase activity and inhibitor selectivity.[3][5]
-
Conclusion and Therapeutic Outlook
This compound is a highly selective chemical probe that has been instrumental in elucidating the specific role of ABHD17 enzymes in regulating the N-Ras palmitoylation cycle.[1] Its mechanism of action—covalently inhibiting ABHD17 to block N-Ras depalmitoylation and downstream oncogenic signaling—provides a clear rationale for its therapeutic potential.[2] The compound effectively suppresses the growth of NRAS-mutant cancer cells and shows synergistic effects with MEK inhibitors.[1][9] These findings validate the palmitoylation cycle as a druggable target in oncology and position ABHD17 inhibitors like this compound as a promising strategy for targeted therapies in NRAS-driven malignancies.[6][9]
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Selective Covalent Inhibitor ABD957: Targeting the ABHD17 Family of Depalmitoylases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ABD957 is a potent and selective covalent inhibitor of the α/β-hydrolase domain-containing protein 17 (ABHD17) family of enzymes.[1][2][3] This family, comprising ABHD17A, ABHD17B, and ABHD17C, functions as a key regulator of protein depalmitoylation, a reversible post-translational modification crucial for protein localization and signaling.[2][3] By inhibiting ABHD17, this compound modulates the palmitoylation status of key signaling proteins, most notably the oncoprotein N-Ras, thereby presenting a promising therapeutic strategy for cancers driven by NRAS mutations.[1][2] This document provides an in-depth technical overview of the target and mechanism of this compound, including quantitative biochemical data, detailed experimental methodologies, and a visualization of the affected signaling pathway.
Primary Target and Mechanism of Action
The primary molecular target of this compound is the ABHD17 family of serine hydrolases.[1][2][3] this compound acts as a covalent inhibitor, forming a stable bond with the active site serine of the ABHD17 enzymes, thereby irreversibly inactivating them.[3] This inhibition leads to a decrease in the depalmitoylation of ABHD17 substrates.
One of the most critical substrates of ABHD17 is the GTPase N-Ras.[2] Palmitoylation of N-Ras is essential for its proper localization to the plasma membrane and for its subsequent signaling activity. The dynamic cycle of palmitoylation and depalmitoylation, regulated in part by ABHD17, is crucial for N-Ras function. By inhibiting ABHD17, this compound stabilizes the palmitoylated form of N-Ras, leading to its accumulation at the plasma membrane and altering its downstream signaling cascade.[2]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against ABHD17B
| Target | Assay Type | IC50 (µM) | Source |
| Human ABHD17B | gel-ABPP | 0.21 | [1][2] |
| Human ABHD17B | gel-ABPP | 0.20 | [4] |
Table 2: Cellular Activity of this compound
| Activity Metric | Cell Line | EC50 (nM) | Source |
| Stabilization of N-Ras Palmitoylation | OCI-AML3 | 29 | [2] |
Table 3: Selectivity Profile of this compound against Off-Target Serine Hydrolases
| Off-Target | Assay Type | IC50 (µM) | Source |
| ABHD13 (mouse) | gel-ABPP | ~1 | [5] |
| ABHD6 (human) | gel-ABPP | ~2 | [5] |
| CES2 (human) | pNPA hydrolysis | ~5 | [5] |
Note: this compound has been shown to have some activity against CES1/2, ABHD6, and ABHD13, but is significantly more selective for the ABHD17 family compared to broad-spectrum lipase inhibitors like Palmostatin M.[2][3]
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (gel-ABPP)
This protocol is a representative method for assessing the potency and selectivity of this compound against serine hydrolases in a complex proteome.
Objective: To determine the IC50 of this compound against a specific serine hydrolase.
Materials:
-
Cell or tissue lysate
-
This compound stock solution (in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rh probe to each sample at a final concentration of 1 µM and incubate for another 30 minutes at room temperature. The FP-Rh probe covalently labels the active site of serine hydrolases.
-
SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of this compound.
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[6][7]
Pulse-Chase Assay for N-Ras Palmitoylation
This protocol is a representative method to measure the effect of this compound on the dynamics of N-Ras palmitoylation in living cells.
Objective: To assess the rate of N-Ras depalmitoylation in the presence and absence of this compound.
Materials:
-
Cells expressing the protein of interest (e.g., GFP-N-Ras)
-
17-octadecynoic acid (17-ODYA), a clickable palmitate analog
-
Chase medium (containing a high concentration of unlabeled palmitic acid)
-
Lysis buffer
-
Azide-conjugated fluorescent reporter (e.g., Azide-Alexa Fluor 488)
-
Click chemistry reagents (copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and a copper chelator like TBTA)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pulse Labeling: Incubate the cells with 17-ODYA for a defined period (e.g., 1 hour) to allow for its incorporation into newly palmitoylated proteins.
-
Chase: Wash the cells to remove excess 17-ODYA and then incubate them in chase medium containing a high concentration of unlabeled palmitic acid. This prevents further incorporation of 17-ODYA. Collect cell samples at different time points during the chase (e.g., 0, 1, 2, 4 hours). To test the effect of this compound, pre-incubate the cells with the inhibitor before and during the pulse-chase experiment.
-
Cell Lysis: Lyse the cells at each time point and determine the protein concentration.
-
Click Chemistry: To each lysate, add the azide-conjugated fluorescent reporter and the click chemistry reagents. This reaction specifically attaches the fluorescent reporter to the 17-ODYA-labeled proteins.
-
Immunoprecipitation (Optional): Immunoprecipitate the protein of interest (e.g., GFP-N-Ras) to isolate it from the total proteome.
-
SDS-PAGE and Visualization: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled N-Ras using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the N-Ras band at each time point. The rate of fluorescence decay represents the rate of depalmitoylation. A slower decay in the presence of this compound indicates inhibition of depalmitoylation.[8][9][10]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound|ABHD17 inhibitor [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal profiling establishes a dynamic S-palmitoylation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
ABD957 as a Selective ABHD17 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ABD957, a potent and selective covalent inhibitor of the α/β-hydrolase domain-containing protein 17 (ABHD17) family of enzymes. It details the inhibitor's mechanism of action, quantitative efficacy, and its impact on cellular signaling pathways, particularly the N-Ras palmitoylation cycle, a critical regulator of oncogenic signaling.
Introduction: Targeting the N-Ras Palmitoylation Cycle
The Ras family of small GTPases, particularly N-Ras, are pivotal signaling hubs that, when mutated, drive a significant fraction of human cancers. The subcellular localization and function of N-Ras are critically dependent on a dynamic cycle of post-translational lipid modification, specifically S-palmitoylation and depalmitoylation. This cycle facilitates the trafficking of N-Ras between the plasma membrane and intracellular compartments.[1][2] The ABHD17 family of serine hydrolases (comprising ABHD17A, B, and C) has been identified as the principal class of enzymes responsible for N-Ras depalmitoylation at the plasma membrane.[3][4]
Inhibition of these "depalmitoylases" presents a compelling therapeutic strategy to disrupt oncogenic N-Ras signaling. This compound was developed as a potent, selective, and cell-active covalent inhibitor of the ABHD17 enzymes.[2][5] By blocking the removal of palmitate from N-Ras, this compound traps the oncoprotein at the plasma membrane, attenuates its downstream signaling, and selectively impairs the growth of NRAS-mutant cancer cells.[2][5][6]
Quantitative Data Presentation
The efficacy, selectivity, and cellular effects of this compound have been characterized through various biochemical and cell-based assays. The key quantitative data are summarized below.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Enzyme | Assay Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| Human ABHD17B | Gel-based ABPP (in vitro) | 0.21 [95% CI: 0.16-0.28] | Assayed using recombinant enzyme in HEK293T cell lysates.[2][6] |
| ABHD17A/B/C | In situ MS-ABPP (OCI-AML3 cells) | >90% inhibition at 0.5 μM | Demonstrates potent target engagement in a cellular context after 2 hours.[2][6] |
| LYPLA1, LYPLA2, ABHD10 | In situ MS-ABPP (OCI-AML3 cells) | No significant inhibition | Highlights selectivity against other known depalmitoylases.[2][6] |
| Other Off-Targets | In situ MS-ABPP (OCI-AML3 cells) | Minor inhibition of CES1/2, ABHD6, ABHD13 | Markedly more selective than broad-spectrum lipase inhibitors like Palmostatin M.[2][6] |
Table 2: Cellular Effects of this compound in NRAS-Mutant Acute Myeloid Leukemia (AML) Cells
| Cellular Process | Cell Lines | Effective Concentration | Outcome |
|---|---|---|---|
| Cell Growth Inhibition | OCI-AML3, THP1, HL60 (NRAS-mutant) | Plateaued at ~0.5 μM | Partial and selective growth reduction in NRAS-mutant cells.[2][5] |
| Cell Growth Inhibition | NB-4, NOMO1 (KRAS-mutant) | No significant effect | Demonstrates genotype-specific activity.[2][7] |
| N-Ras Depalmitoylation | OCI-AML3 cells | 0.5 μM | Attenuates N-Ras depalmitoylation, though less completely than Palmostatin M.[2][7] |
| ERK Phosphorylation | OCI-AML3 cells | 0.5 μM | Substantially blocks downstream N-Ras signaling.[2][5] |
| Synergy | OCI-AML3 cells | 0.5 μM this compound + 10 nM PD901 (MEK inhibitor) | Synergistically blocks cancer cell growth.[2][5] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Notes |
|---|---|---|
| Microsomal Clearance | 4.8 μL/min/mg | Indicates improved metabolic stability over earlier compounds.[2][6] |
| In Vivo Target Engagement | 50 mg/kg (p.o. in mice) | Partial and transient inhibition of ABHD17 enzymes.[8] |
Mechanism of Action of this compound
This compound is a covalent inhibitor that targets the active-site serine residue of ABHD17 enzymes.[9] Its mechanism is rooted in the disruption of the N-Ras palmitoylation-depalmitoylation cycle.
-
N-Ras Palmitoylation: N-Ras is post-translationally modified with palmitic acid on cysteine residues within its C-terminal hypervariable region. This modification is catalyzed by DHHC palmitoyltransferases and anchors N-Ras to the plasma membrane, a prerequisite for its signaling activity.
-
ABHD17-Mediated Depalmitoylation: ABHD17 enzymes, which are themselves localized to the plasma membrane, remove the palmitate group from N-Ras.[3] This depalmitoylation event releases N-Ras into the cytosol, allowing it to traffic to the Golgi apparatus for re-palmitoylation, thus completing the cycle.[2]
-
Inhibition by this compound: this compound covalently binds to the catalytic serine of ABHD17, inactivating the enzyme. This blockade of depalmitoylation leads to the accumulation of palmitoylated N-Ras at the plasma membrane.[2][5] While Palmostatin M, a broad lipase inhibitor, causes N-Ras to accumulate on endomembranes, the selective action of this compound results in N-Ras retention specifically at the plasma membrane.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are protocols for key experiments used in its characterization.
ABPP is a chemical proteomic method used to assess the functional state of enzymes in complex proteomes. It was used to determine the potency and selectivity of this compound.[2]
Methodology:
-
Proteome Preparation: OCI-AML3 cells are cultured and harvested. For in situ analysis, cells are treated directly with this compound (e.g., 500 nM for 2 hours) or DMSO vehicle control.[2][6] For in vitro analysis, cell lysates (particulate fraction) are prepared.
-
Inhibitor Incubation: Cell proteomes or live cells are incubated with varying concentrations of this compound for a specified duration (e.g., 30 minutes).[9]
-
Probe Labeling: The proteomes are then treated with a broad-spectrum serine hydrolase activity-based probe, such as a fluorescently tagged fluorophosphonate (FP-Rhodamine for gel-based ABPP) or an isotopically tagged probe for mass spectrometry (MS-ABPP).[2]
-
Analysis (Gel-based): For gel-based ABPP, the labeled proteome is separated by SDS-PAGE. Enzyme activity is visualized by in-gel fluorescence scanning. Inhibition is quantified by the reduction in fluorescence intensity of the target enzyme band compared to the DMSO control.[9]
-
Analysis (MS-based): For MS-ABPP, the probe-labeled proteins are subjected to tryptic digestion, and the probe-modified peptides are analyzed by LC-MS/MS. The relative abundance of these peptides is quantified to determine the activity of dozens of serine hydrolases simultaneously, providing a global view of inhibitor selectivity.[2]
This assay measures the rate of palmitate turnover on N-Ras, allowing for the direct assessment of depalmitoylase inhibition.[2]
Methodology:
-
Cell Culture: OCI-AML3 cells engineered to express GFP-N-Ras are used.[2]
-
Inhibitor Pre-incubation: Cells are pre-incubated with this compound (e.g., 500 nM) or DMSO control for 1 hour.[2]
-
Pulse Labeling: The culture medium is replaced with a medium containing a clickable palmitate analog, 17-octadecynoic acid (17-ODYA; e.g., 20 μM), for 1 hour. During this "pulse," 17-ODYA is metabolically incorporated onto newly palmitoylated proteins, including GFP-N-Ras.
-
Chase Period: The 17-ODYA-containing medium is removed and replaced with fresh medium containing the inhibitor. Cells are incubated for a "chase" period (e.g., 1 hour). During this time, depalmitoylation occurs, leading to the removal of 17-ODYA from dynamic proteins.[2]
-
Lysis and Click Chemistry: Cells are harvested and lysed. The 17-ODYA-labeled proteins in the lysate are conjugated to a reporter tag (e.g., biotin-azide or a fluorescent azide) via copper-catalyzed azide-alkyne cycloaddition (click chemistry).
-
Analysis: GFP-N-Ras is immunoprecipitated, and the amount of conjugated reporter tag is quantified by western blot or in-gel fluorescence, indicating the amount of palmitate remaining after the chase. Inhibition of depalmitoylation results in a stronger signal compared to the DMSO control.[2]
This assay quantifies the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: NRAS-mutant (e.g., OCI-AML3) and KRAS-mutant (e.g., NB-4) cells are seeded in 96-well plates.[2]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or DMSO control. For synergy experiments, a second compound (e.g., MEK inhibitor PD901) is added.
-
Incubation: The plates are incubated for a period of 72 hours.[2][7]
-
Viability Measurement: Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2]
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to DMSO-treated controls to determine the percentage of growth inhibition.
Therapeutic Potential: Downstream Signaling and Synergy
The therapeutic rationale for this compound is based on its ability to suppress the oncogenic output of the Ras-MAPK pathway. By inhibiting ABHD17, this compound traps N-Ras at the plasma membrane, which impairs its signaling cascade, leading to a reduction in the phosphorylation of downstream effectors like ERK.[2][5]
A key finding is the synergistic activity of this compound with MEK inhibitors.[5][10] While this compound provides a partial blockade of the pathway at the level of Ras, MEK inhibitors block it further downstream. This dual targeting provides a more profound and durable suppression of the oncogenic signaling required for cancer cell proliferation and survival.[2] This synergy suggests that ABHD17 inhibition could be a valuable component of combination therapies for NRAS-mutant cancers.[5]
Conclusion and Future Directions
This compound is a first-in-class chemical probe that has been instrumental in validating the ABHD17 family of enzymes as tractable drug targets for NRAS-mutant cancers. It demonstrates high potency and selectivity, effectively inhibiting N-Ras depalmitoylation and downstream signaling in relevant cancer cell models.[2][5] The synergistic effect observed with MEK inhibitors highlights a promising path forward for combination therapies.[10]
While this compound itself has limitations for in vivo applications, it has paved the way for the development of next-generation ABHD17 inhibitors with improved pharmacokinetic properties suitable for clinical investigation.[8] Future research will likely focus on expanding the substrate scope of ABHD17 enzymes, further elucidating the biological consequences of their inhibition in different cellular contexts, and advancing optimized inhibitors toward clinical trials for NRAS-driven malignancies.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Delving into the Molecular Mechanisms of N-Ras Modulation: The Role of ABD957
A comprehensive analysis of ABD957, a potent and selective inhibitor of the ABHD17 family of depalmitoylases, reveals its critical role in disrupting N-Ras signaling. This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on N-Ras-dependent cancer growth, and the experimental methodologies used to elucidate these findings. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially exploit this novel therapeutic avenue.
This compound has emerged as a significant tool in the study of protein palmitoylation and its role in oncogenic signaling. It functions as a covalent inhibitor of the ABHD17 family of serine hydrolases, which are responsible for the depalmitoylation of N-Ras.[1][2][3] This post-translational modification is crucial for the proper subcellular localization and function of N-Ras. By inhibiting ABHD17, this compound effectively impairs the depalmitoylation of N-Ras, leading to a disruption of its signaling cascade and ultimately inhibiting the growth of cancer cells harboring NRAS mutations.[1][2][4]
Mechanism of Action: A Targeted Disruption of the N-Ras Palmitoylation Cycle
The oncogenic activity of N-Ras is contingent upon a dynamic cycle of palmitoylation and depalmitoylation. This cycle governs the protein's trafficking between the plasma membrane and intracellular compartments. This compound intervenes in this process by selectively and covalently binding to the ABHD17 enzymes, thereby preventing the removal of palmitate from N-Ras.[1][3] This leads to an accumulation of palmitoylated N-Ras, although the effect is partial compared to broader lipase inhibitors like Palmostatin M.[1][2][4] However, this compound exhibits significantly greater selectivity, making it a more precise tool for studying the specific role of ABHD17 in N-Ras signaling.[1][2][4]
The inhibition of N-Ras depalmitoylation by this compound has profound consequences for downstream signaling. The altered localization and activity of N-Ras result in the impairment of key signaling pathways, most notably the MAP kinase (MAPK) pathway.[1][2] This disruption of N-Ras signaling translates into a reduction in the growth of NRAS-mutant cancer cells, particularly in acute myeloid leukemia (AML).[1][2] Furthermore, studies have demonstrated a synergistic effect when this compound is used in combination with MEK inhibitors, suggesting a promising combination therapy strategy for NRAS-mutant cancers.[1][2][4][5]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Effect on N-Ras Palmitoylation | Partial impairment | Human acute myeloid leukemia (AML) cells | [1][2] |
| Selectivity | Highly selective for ABHD17 family | Proteome-wide | [1][2] |
| Effect on ERK Phosphorylation | Substantial blockage | NRAS mutant OCI-AML3 cells | [2][4] |
| Synergy | Synergizes with MEK inhibition | NRAS-mutant AML cells | [1][2][4][5] |
Visualizing the Molecular Interactions and Experimental Processes
To better understand the complex biological processes involved, the following diagrams illustrate the N-Ras signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
Figure 1: Simplified N-Ras signaling pathway.
Figure 2: this compound mechanism of action.
Figure 3: Experimental workflow.
Detailed Experimental Protocols
A thorough understanding of the experimental underpinnings is crucial for replicating and building upon these findings.
1. Cell Culture and Treatment:
-
Cell Lines: NRAS-mutant human acute myeloid leukemia (AML) cell lines (e.g., OCI-AML3) and KRAS-mutant cell lines (e.g., NB-4) as controls are commonly used.[2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of this compound, Palmostatin M (as a positive control), a MEK inhibitor (e.g., PD901), or a vehicle control (e.g., DMSO) for specified time periods.[2][4]
2. Western Blot Analysis for ERK Phosphorylation:
-
Cell Lysis: Following treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. N-Ras Palmitoylation Assay (Acyl-Resin Assisted Capture - Acyl-RAC):
-
Principle: This assay is used to specifically capture and quantify palmitoylated proteins.
-
Lysis and Thioester Cleavage: Cells are lysed in a buffer containing NEM to block free thiols. A portion of the lysate is treated with hydroxylamine to cleave the palmitoyl-cysteine thioester bond.
-
Thiol-Reactive Resin Capture: The newly exposed free thiols on depalmitoylated proteins are then captured on a thiol-reactive resin (e.g., thiopropyl sepharose).
-
Elution and Analysis: The captured proteins are eluted and analyzed by western blotting for N-Ras. The amount of captured N-Ras corresponds to the level of palmitoylation.
4. Cell Viability Assays:
-
MTT Assay: Cells are seeded in 96-well plates and treated with the compounds of interest. After the treatment period, MTT reagent is added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured to determine cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Conclusion
This compound represents a significant advancement in the targeted inhibition of N-Ras signaling. Its high selectivity for the ABHD17 family of depalmitoylases provides a precise tool to dissect the role of N-Ras palmitoylation in cancer. The impairment of N-Ras signaling and the synergistic effects with MEK inhibitors underscore the therapeutic potential of this compound and similar compounds in the treatment of NRAS-mutant cancers. The detailed experimental protocols provided herein offer a foundation for further research into this promising area of drug development.
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Foundational Research on ABD957 and Depalmitoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Depalmitoylation
Protein S-palmitoylation is a reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues via a thioester bond.[1] This modification enhances the hydrophobicity of proteins, thereby regulating their subcellular localization, stability, and function.[1] The dynamic nature of palmitoylation, with cycles of attachment (palmitoylation) and removal (depalmitoylation), is crucial for various cellular processes, including signal transduction and membrane trafficking.[2]
Depalmitoylation is catalyzed by a class of enzymes known as acyl-protein thioesterases (APTs) and other hydrolases.[1][3] Three main classes of depalmitoylating enzymes have been identified: acyl protein thioesterases (APTs), α/β hydrolase domain-containing 17 (ABHD17) proteins, and palmitoyl-protein thioesterases (PPTs).[4] The ABHD17 family of serine hydrolases has been shown to play a significant role in the depalmitoylation of Ras-family GTPases and synaptic proteins.[3]
ABD957: A Selective Inhibitor of the ABHD17 Family
This compound is a potent, selective, and cell-active covalent inhibitor of the ABHD17 family of depalmitoylases.[5][6] It was developed to overcome the lack of specificity of general lipase inhibitors like Palmostatin M, which target multiple enzymes with depalmitoylase activity.[5][6] this compound has been shown to be highly selective for the three members of the ABHD17 family (ABHD17A, ABHD17B, and ABHD17C) over other serine hydrolases.[7]
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 0.21 µM | ABHD17B | In vitro gel-ABPP in HEK293T cell lysates | [8] |
| Estimated IC50 | 29 nM | N-Ras Palmitoylation | Concentration-dependent pulse-chase assay in OCI-AML3 cells | [7] |
| Cell Line | Mutation Status | Effect of this compound (0.11 nM - 10 µM; 72h) | Reference |
| OCI-AML3 | NRAS-mutant | Reduced growth | [8] |
| THP1 | NRAS-mutant | Reduced growth | [8] |
| HL60 | NRAS-mutant | Reduced growth | [8] |
| NB-4 | KRAS-mutant | No effect on growth | [8] |
| NOMO1 | KRAS-mutant | No effect on growth | [8] |
Mechanism of Action and Impact on N-Ras Signaling
Multiple Ras proteins, including N-Ras, rely on a continuous cycle of palmitoylation and depalmitoylation to regulate their trafficking between the plasma membrane and the Golgi apparatus, which is critical for their oncogenic activity.[6][9] The ABHD17 enzymes are key regulators of this cycle at the plasma membrane.[5][6]
By inhibiting the ABHD17 enzymes, this compound blocks the depalmitoylation of N-Ras, leading to its accumulation in a palmitoylated state.[5][6] This disrupts the normal trafficking of N-Ras and subsequently impairs downstream signaling pathways, such as the MAPK/ERK pathway.[5] This impairment of N-Ras signaling ultimately leads to reduced proliferation and growth of cancer cells that are dependent on NRAS mutations.[5][8]
Caption: this compound inhibits ABHD17, blocking N-Ras depalmitoylation and downstream signaling.
Experimental Protocols
This protocol is adapted from methodologies used to assess the impact of ABHD17 inhibition on N-Ras palmitoylation.[5]
-
Metabolic Labeling:
-
Culture cells (e.g., OCI-AML3) to the desired confluency.
-
Incubate the cells with a palmitic acid analog, such as 17-octadecynoic acid (17-ODYA), for a specified period (e.g., 4 hours) to allow for its incorporation into newly synthesized palmitoylated proteins.
-
-
Chase and Inhibitor Treatment:
-
Remove the labeling medium and wash the cells with fresh medium.
-
"Chase" by incubating the cells in a medium containing an excess of unlabeled palmitic acid.
-
During the chase period, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Perform a click chemistry reaction to attach a reporter tag (e.g., a fluorescent probe or biotin) to the alkyne group of the incorporated 17-ODYA.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by streptavidin enrichment followed by western blotting for the protein of interest (e.g., N-Ras).
-
Quantify the band intensities to determine the rate of depalmitoylation in the presence and absence of the inhibitor.
-
References
- 1. Targeting protein palmitoylation: selective inhibitors and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Depalmitoylation by Palmitoyl-Protein Thioesterase 1 in Neuronal Health and Degeneration [frontiersin.org]
- 5. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Palmitoylation and depalmitoylation dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ABD957 on Protein Palmitoylation Cycles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein S-palmitoylation, a reversible lipid modification, is critical for regulating protein localization, trafficking, and signaling. The dynamic nature of this post-translational modification is maintained by a balance between the activity of palmitoyl acyltransferases (PATs) and depalmitoylating enzymes. The α/β-hydrolase domain-containing protein 17 (ABHD17) family of serine hydrolases has been identified as a key regulator of the palmitoylation status of several proteins, including the oncoprotein N-Ras. This document provides a detailed technical guide on ABD957, a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases. We will explore its mechanism of action, its effect on the palmitoylation cycle of N-Ras and other substrates, and its impact on downstream signaling pathways. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes to support further research and drug development efforts in this area.
Introduction to Protein Palmitoylation and this compound
S-palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues within proteins.[1][2] This process is crucial for the subcellular localization and function of a wide array of proteins. The "palmitoylation cycle" refers to the continuous addition and removal of palmitate, which allows for dynamic regulation of protein activity. This cycle is governed by two main classes of enzymes: the zinc finger DHHC-type (ZDHHC) PATs that add palmitate, and the depalmitoylases that remove it.[3]
The ABHD17 family of enzymes (comprising ABHD17A, ABHD17B, and ABHD17C) are key depalmitoylases that are primarily localized to the plasma membrane.[3] They have been shown to regulate the depalmitoylation of several proteins, including N-Ras.[4] The oncoprotein N-Ras requires a cycle of palmitoylation and depalmitoylation for its proper subcellular trafficking and oncogenic signaling.[5][6]
This compound is a novel, potent, and selective covalent inhibitor of the ABHD17 family of depalmitoylases.[6][7] By inhibiting ABHD17, this compound blocks the removal of palmitate from N-Ras, leading to its accumulation at the plasma membrane and subsequent disruption of its oncogenic signaling.[5][8] This makes this compound a valuable tool for studying the role of the palmitoylation cycle in cancer and a potential therapeutic agent for NRAS-mutant cancers.[3][6]
Mechanism of Action of this compound
This compound acts as a covalent inhibitor of the ABHD17 enzymes.[6] Its mechanism involves the formation of a stable covalent bond with the active site serine residue of the ABHD17 hydrolases, thereby irreversibly inactivating the enzyme.[3] This inhibition is highly selective for the ABHD17 family over other serine hydrolases, including other depalmitoylases like LYPLA1 and LYPLA2.[3][5]
The primary consequence of ABHD17 inhibition by this compound is the impairment of depalmitoylation of its substrates. For N-Ras, this leads to a partial stabilization of its palmitoylated state.[5][6] Unlike broad-spectrum lipase inhibitors such as Palmostatin M, which cause a near-complete blockade of N-Ras depalmitoylation and its redistribution to endomembranes, this compound's more selective action results in a more localized effect at the plasma membrane.[5][8]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding the activity and effects of this compound from published studies.
Table 1: In Vitro and In Situ Potency of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 0.21 μM | Human ABHD17B | [9] |
| EC50 (N-Ras Palmitoylation) | 29 nM | OCI-AML3 cells | [5] |
| Effective Concentration | 500 nM | >90% inhibition of ABHD17s in OCI-AML3 cells | [5] |
Table 2: Effect of this compound on Protein Palmitoylation
| Protein | Cell Line | Treatment | Effect on Palmitoylation | P-value | Reference |
| N-Ras | OCI-AML3 | 500 nM this compound | Partial stabilization/increase | 0.0173 | [5] |
| SCRIB | OCI-AML3 | 500 nM this compound | Increase | 0.0084 | [5] |
| N-Ras | OCI-AML3 | 10 μM Palmostatin M | Near-complete stabilization/increase | 1.6x10-4 | [5] |
| SCRIB | OCI-AML3 | 10 μM Palmostatin M | Increase | 0.0050 | [5] |
Table 3: Downstream Signaling Effects of this compound
| Cell Line | Treatment | Target Pathway | Effect | Reference |
| OCI-AML3 (NRAS mutant) | 500 nM this compound | ERK Phosphorylation | Substantial reduction | [5][8] |
| NB-4 (KRAS mutant) | 500 nM this compound | ERK Phosphorylation | No significant effect | [5][8] |
Signaling Pathways and Experimental Workflows
N-Ras Palmitoylation Cycle and the Effect of this compound
The following diagram illustrates the dynamic palmitoylation and depalmitoylation cycle of N-Ras and the point of intervention for this compound.
Experimental Workflow for Assessing Dynamic Palmitoylation
The pulse-chase assay using a "clickable" palmitate analog is a key method for studying the effect of this compound on protein depalmitoylation.
Detailed Experimental Protocols
Dynamic Protein Palmitoylation Pulse-Chase Assay
This protocol is adapted from methodologies used to assess the impact of this compound on N-Ras depalmitoylation.[5]
Materials:
-
OCI-AML3 cells expressing GFP-N-Ras
-
DMEM/RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
17-octadecynoic acid (17-ODYA) (palmitate analog)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter tag (e.g., Azide-TAMRA)
-
Copper(I)-TBTA complex (for Click Chemistry)
-
Anti-GFP antibody conjugated beads for immunoprecipitation
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture: Culture OCI-AML3 cells in appropriate media supplemented with FBS.
-
Inhibitor Pre-incubation: Treat cells with 500 nM this compound or DMSO vehicle control for 1 hour.
-
Pulse - Metabolic Labeling (t0): Add 20 μM 17-ODYA to the cell culture medium and incubate for 1 hour. At the end of this period, collect a sample of cells (the t0 time point).
-
Chase (t1): Wash the remaining cells to remove 17-ODYA and replace with fresh media containing either 500 nM this compound or DMSO. Incubate for 1 hour (the t1 time point).
-
Cell Lysis: Harvest cells at both t0 and t1 time points and lyse them in cold lysis buffer.
-
Click Chemistry (CuAAC): To the cell lysates, add the azide-functionalized reporter tag and the Copper(I)-TBTA catalyst. This will covalently link the reporter tag to the 17-ODYA-modified proteins.
-
Immunoprecipitation: Incubate the lysates with anti-GFP antibody-conjugated beads to enrich for GFP-N-Ras.
-
SDS-PAGE and Detection: Elute the enriched proteins, separate them by SDS-PAGE, and visualize the palmitoylated N-Ras using an in-gel fluorescence scanner (for fluorescent tags) or by subsequent Western blotting.
Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)
This protocol outlines the general steps for assessing the selectivity of this compound across the serine hydrolase superfamily.[5]
Materials:
-
OCI-AML3 cell proteomes (particulate fraction)
-
This compound and control compounds
-
FP-Rh (Fluorophosphonate-Rhodamine) activity-based probe
-
Trypsin
-
LC-MS/MS instrumentation and software (e.g., Integrated Proteomics Pipeline)
Procedure:
-
Proteome Treatment: Treat the particulate fraction of OCI-AML3 proteomes with this compound (e.g., 500 nM) or DMSO for a specified time (e.g., 2 hours).
-
Probe Labeling: Add the FP-Rh probe to the treated proteomes to label the active sites of serine hydrolases that were not inhibited by this compound.
-
Protein Digestion: Digest the labeled proteomes into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled peptides. The reduction in the signal for a peptide from an FP-Rh labeled serine hydrolase in the this compound-treated sample compared to the DMSO control indicates inhibition of that enzyme by this compound.
Western Blotting for ERK Phosphorylation
This protocol is for assessing the downstream signaling effects of this compound.[8]
Materials:
-
OCI-AML3 (NRAS mutant) and NB-4 (KRAS mutant) cells
-
This compound (500 nM), PD901 (MEK inhibitor, 10 nM), Palmostatin M (10 μM)
-
Lysis buffer
-
Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat OCI-AML3 and NB-4 cells with the respective inhibitors or DMSO for 4 hours.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with the anti-pERK primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.
-
Quantification: Quantify the band intensities to determine the ratio of pERK to total ERK.
Conclusion
This compound is a highly selective and potent inhibitor of the ABHD17 family of depalmitoylases. It serves as an invaluable chemical probe to investigate the role of the N-Ras palmitoylation cycle in health and disease. By partially stabilizing N-Ras palmitoylation at the plasma membrane, this compound effectively attenuates downstream oncogenic signaling in NRAS-mutant cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers in cell biology, cancer biology, and drug development who are interested in the dynamic regulation of protein palmitoylation and its therapeutic potential. Further investigation into the broader effects of this compound and the development of next-generation ABHD17 inhibitors hold significant promise for the treatment of NRAS-driven malignancies.
References
- 1. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Regulation of Two Palmitoylation Sites in the Cytoplasmic Tail of the β1-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization | eLife [elifesciences.org]
- 5. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Characterization of ABD957
This document provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound, a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases. All quantitative data, experimental protocols, and relevant biological pathways are detailed herein to support further research and development efforts in the field of targeted cancer therapy.
Introduction
Protein S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a critical post-translational modification that regulates protein trafficking, localization, and function. The dynamic nature of this process is controlled by palmitoyl acyltransferases (PATs) and depalmitoylating enzymes. The Ras family of small GTPases, particularly N-Ras, relies on a continuous cycle of palmitoylation and depalmitoylation for its proper subcellular localization and oncogenic signaling.[1][2][3] Dysregulation of this cycle is implicated in various cancers, making the enzymes involved attractive therapeutic targets.[1][2]
The α/β-hydrolase domain-containing protein 17 (ABHD17) family of serine hydrolases (comprising ABHD17A, B, and C) has been identified as the principal regulator of N-Ras depalmitoylation at the plasma membrane.[1][4] While general lipase inhibitors like Palmostatin M can block this process, they lack specificity, targeting a wide range of serine hydrolases.[1][2] This has driven the need for more selective chemical probes to dissect the specific roles of the ABHD17 family in cancer biology. This compound was developed as a potent, selective, and cell-active covalent inhibitor to meet this need, enabling the precise investigation of ABHD17 function and its therapeutic potential in NRAS-mutant cancers.[1][3]
Discovery of this compound
This compound was discovered through a systematic screening and optimization process aimed at identifying selective inhibitors for the ABHD17 family. The discovery workflow is outlined below.
The process began with the screening of a serine hydrolase-directed compound library using competitive activity-based protein profiling (ABPP).[1] This chemical proteomic technique allows for the assessment of target engagement and selectivity of inhibitors within a native biological system.[1] The screen identified a piperazine-based pyrazole urea compound as a promising hit. This initial compound underwent iterative, ABPP-guided medicinal chemistry to enhance its potency and selectivity for ABHD17 enzymes while eliminating cross-reactivity with other serine hydrolases like LYPLA1 and LYPLA2.[1] Further modifications were made to improve its metabolic stability, leading to the selection of this compound as an advanced chemical probe with good potency, high selectivity, and low microsomal clearance.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters characterizing the potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro and Cellular Potency
| Parameter | Target/System | Value | Assay Type | Reference |
| IC50 | Human ABHD17B (recombinant) | 0.21 µM (95% CI: 0.16-0.28 µM) | Gel-based competitive ABPP | [1] |
| EC50 | N-Ras Palmitoylation Stabilization | 29 nM | In-cell Pulse-Chase Assay | [1] |
Table 2: Selectivity Profile
| Target | System | Concentration | % Inhibition / Blockade | Assay Type | Reference |
| ABHD17A/B/C | OCI-AML3 cells (in situ) | 500 nM | > 90% | MS-based competitive ABPP | [1] |
| LYPLA1, LYPLA2, ABHD10 | OCI-AML3 cells (in situ) | 500 nM | No cross-reactivity observed | MS-based competitive ABPP | [1] |
| CES1/2, ABHD6, ABHD13 | OCI-AML3 cells (in situ) | 500 nM | Some inhibition observed | MS-based competitive ABPP | [1] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | System | Reference |
| Microsomal Clearance | 4.8 µL/min/mg | Human Liver Microsomes | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by covalently modifying the active-site serine residue of ABHD17 enzymes, leading to their irreversible inhibition. This blockade of ABHD17 activity disrupts the N-Ras palmitoylation-depalmitoylation cycle, a critical process for N-Ras trafficking and signaling.
By inhibiting ABHD17, this compound stabilizes N-Ras in its palmitoylated state, leading to its retention and accumulation at the plasma membrane.[1] This prevents the shuttling of N-Ras to other cellular compartments, such as the Golgi apparatus, for subsequent rounds of acylation. The sustained presence of active, palmitoylated N-Ras at the plasma membrane would be expected to enhance downstream signaling. However, the observed effect is an impairment of N-Ras signaling, specifically a reduction in the phosphorylation of ERK (pERK).[1] This ultimately leads to reduced proliferation and growth of cancer cells that are dependent on oncogenic NRAS mutations.[1] Furthermore, this compound demonstrates synergistic effects when combined with MEK inhibitors, such as PD901, in blocking the growth of NRAS-mutant cancer cells.[1][3]
Detailed Experimental Protocols
The characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below.
Competitive Activity-Based Protein Profiling (ABPP)
This method was used to determine the potency and selectivity of this compound against serine hydrolases in a complex proteome.
-
Proteome Preparation: Prepare lysates from relevant cells (e.g., OCI-AML3 or HEK293T cells) in a suitable buffer (e.g., PBS) and determine protein concentration.
-
Inhibitor Incubation: Pre-incubate proteome samples (e.g., 50 µL of 1 mg/mL) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37 °C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine for gel-based analysis or FP-Biotin for MS-based analysis), to the samples and incubate for another 30 minutes at room temperature.
-
Sample Preparation for Analysis:
-
Gel-Based: Quench the reaction by adding 2x SDS-PAGE loading buffer. Boil samples and resolve proteins on an SDS-PAGE gel.
-
MS-Based (ABPP-MudPIT): For biotinylated probes, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin.
-
-
Data Acquisition and Analysis:
-
Gel-Based: Scan the gel for fluorescence. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lane compared to the control indicates target engagement. Quantify band intensities to determine IC50 values.
-
MS-Based: Analyze the resulting peptides by LC-MS/MS. Identify and quantify the spectral counts for each serine hydrolase to determine the percentage of inhibition across the proteome.
-
Dynamic Palmitoylation Pulse-Chase Assay
This assay measures the effect of this compound on the rate of N-Ras depalmitoylation.
-
Cell Culture and Pre-treatment: Culture engineered OCI-AML3 cells expressing GFP-N-Ras. Pre-incubate cells with this compound (e.g., 500 nM) or DMSO for 1 hour.
-
Pulse Labeling: Add the alkyne-functionalized palmitic acid analog, 17-octadecynoic acid (17-ODYA), to the media at a final concentration of 20 µM and incubate for 1 hour to allow for metabolic incorporation into newly palmitoylated proteins.
-
Chase Period: Remove the 17-ODYA-containing media, wash the cells, and add fresh media containing the inhibitor (this compound or DMSO). Incubate for a chase period of 1 hour.
-
Cell Lysis and Immunoprecipitation: Harvest and lyse the cells. Immunoprecipitate GFP-N-Ras from the lysates using anti-GFP antibodies coupled to beads.
-
Click Chemistry: Perform an on-bead copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-functionalized reporter tag (e.g., Rhodamine-azide) to the 17-ODYA on GFP-N-Ras.
-
Analysis: Elute the proteins from the beads, separate them by SDS-PAGE, and perform in-gel fluorescence scanning. The fluorescence signal corresponds to the amount of palmitoylated GFP-N-Ras remaining after the chase. Compare the signal in this compound-treated samples to the DMSO control to quantify the stabilization of palmitoylation. An EC50 can be determined by performing the assay with a range of this compound concentrations.[1]
ERK Phosphorylation Western Blot
This assay quantifies the downstream effects of ABHD17 inhibition on MAPK signaling.
-
Cell Treatment: Seed NRAS-mutant (e.g., OCI-AML3) and KRAS-mutant (e.g., NB-4) cells. Treat the cells with this compound (e.g., 500 nM), a positive control (e.g., MEK inhibitor PD901), or DMSO for 4 hours.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK1/2) overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing: Detect the signal using an enhanced chemiluminescence (ECL) substrate. After imaging, strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
Quantification: Perform densitometry analysis on the bands. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative change in ERK phosphorylation.
Cell Viability and Synergy Assays
These assays measure the impact of this compound, alone and in combination with other inhibitors, on cancer cell growth.
-
Cell Seeding: Seed NRAS-mutant and KRAS-mutant cell lines in 96-well plates.
-
Drug Treatment: After 24 hours, treat the cells with a dilution series of this compound, a MEK inhibitor (e.g., PD901), or a combination of both.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or an MTS assay according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the viability data to DMSO-treated control cells.
-
Plot dose-response curves and calculate IC50 values.
-
For combination treatments, use software like Chalice or CompuSyn to calculate synergy scores (e.g., Combination Index) to determine if the drug interaction is synergistic, additive, or antagonistic.
-
Conclusion
This compound is a highly selective and potent covalent inhibitor of the ABHD17 family of depalmitoylases. Its discovery and detailed characterization have provided a crucial chemical tool for elucidating the specific role of ABHD17 enzymes in regulating the N-Ras palmitoylation cycle. By impairing N-Ras depalmitoylation, this compound disrupts downstream MAPK signaling and selectively inhibits the growth of NRAS-mutant cancer cells. The synergistic interaction observed with MEK inhibitors further highlights the therapeutic potential of targeting the N-Ras palmitoylation cycle. This technical guide provides the foundational data and methodologies to facilitate further investigation into ABHD17 inhibitors as a promising strategy for targeted oncology.
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to ABD957 for the Study of NRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ABD957, a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases. It is designed to serve as a resource for researchers investigating NRAS-mutant cancers, detailing the mechanism of action, experimental applications, and therapeutic potential of targeting the N-Ras palmitoylation cycle.
Introduction: The Challenge of NRAS-Mutant Cancers
Somatic mutations in the NRAS gene are significant drivers in 3-5% of adult and pediatric cancers, with high prevalence in melanoma, acute myeloid leukemia (AML), and thyroid cancer.[1] These mutations lock the NRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) pathway.[2] Despite their prevalence and clinical significance, there are no approved targeted therapies specifically for NRAS-mutant cancers, representing a major unmet clinical need.[1][3]
The oncogenic function of NRAS is critically dependent on a dynamic post-translational modification cycle of S-palmitoylation and depalmitoylation.[4][5] This cycle regulates the protein's trafficking, subcellular localization, and signaling activity.[6] Farnesylated NRAS is first palmitoylated on the Golgi apparatus before translocating to the plasma membrane to engage downstream effectors.[7] The subsequent removal of the palmitate group by depalmitoylases, primarily the ABHD17 family of serine hydrolases, is essential for its biological activity.[1] This unique dependency presents a compelling therapeutic vulnerability. This compound was developed as a selective chemical probe to inhibit ABHD17 enzymes and investigate the consequences of disrupting the NRAS depalmitoylation cycle.[8][9]
Mechanism of Action of this compound
This compound is a potent, selective, and cell-active covalent inhibitor of all three members of the ABHD17 (α/β hydrolase domain containing 17) family of enzymes (ABHD17A, B, and C).[8][10] These enzymes function as S-depalmitoylases located at the plasma membrane.[8]
By covalently binding to the active-site serine residue of ABHD17 enzymes, this compound blocks their ability to remove palmitate from NRAS.[9] This inhibition leads to the following key effects:
-
Impaired N-Ras Depalmitoylation: this compound treatment results in the accumulation of palmitoylated NRAS.[4][8]
-
Altered Subcellular Localization: Inhibition of depalmitoylation traps NRAS at the plasma membrane, disrupting its normal trafficking cycle.[8][11]
-
Reduced Downstream Signaling: The altered localization and dynamics of NRAS lead to impaired downstream signaling, notably a reduction in the phosphorylation of ERK (pERK), a key marker of MAPK pathway activation.[8][10]
-
Inhibition of Cancer Cell Growth: By attenuating NRAS signaling, this compound selectively reduces the growth of cancer cell lines harboring NRAS mutations.[8]
The diagram below illustrates the role of the NRAS palmitoylation cycle in cellular signaling and the point of intervention for this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting the MAPK pathway for NRAS mutant melanoma: from mechanism to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAS(ON) multi-selective inhibition drives antitumor immunity in preclinical models of NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. biorxiv.org [biorxiv.org]
Preliminary Investigation of ABD957 in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into ABD957, a novel covalent inhibitor, and its effects on Acute Myeloid Leukemia (AML) cells. The document outlines the mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases[1][2][3]. Its primary mechanism of action in the context of AML involves the disruption of the palmitoylation-depalmitoylation cycle of N-Ras, a protein frequently implicated in oncogenesis[2][3][4]. Palmitoylation is a reversible post-translational modification that governs the subcellular localization and signaling activity of Ras proteins[2][4]. By inhibiting ABHD17, this compound prevents the depalmitoylation of N-Ras, leading to its altered subcellular trafficking and subsequent impairment of downstream signaling pathways crucial for cancer cell growth and proliferation[1][2][3]. This targeted action makes this compound a promising therapeutic agent for NRAS-mutant cancers, including specific subtypes of AML[1][2][4].
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies of this compound in AML cells.
| Parameter | Value | Target | Reference |
| IC50 | 0.21 µM | ABHD17B | [1] |
| Effective Concentration | 500 nM | Attenuation of N-Ras depalmitoylation in AML cells | [1] |
| Growth Inhibition Plateau | ~500 nM | NRAS-mutant AML cell lines | [2] |
Table 1: Potency and Effective Concentrations of this compound
| Cell Line | RAS Mutation Status | Effect of this compound | Reference |
| OCI-AML3 | NRAS-mutant | Reduced growth | [1][2] |
| THP-1 | NRAS-mutant | Reduced growth | [2] |
| HL-60 | NRAS-mutant | Reduced growth | [2] |
| NB-4 | KRAS-mutant | No growth reduction | [1][2] |
| NOMO-1 | KRAS-mutant | No growth reduction | [2] |
Table 2: Differential Effects of this compound on AML Cell Lines
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: OCI-AML3, THP-1, HL-60 (NRAS-mutant), NB-4, and NOMO-1 (KRAS-mutant) AML cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: A stock solution of this compound is prepared in DMSO. For in vivo studies, a clear solution of 5 mg/mL can be prepared by dissolving 50 mg/mL of the DMSO stock in a vehicle of PEG300, Tween-80, and saline[1].
Cell Growth Assay
-
Seed AML cells in 96-well plates at a density of 5,000 cells per well.
-
Treat the cells with a serial dilution of this compound (e.g., 0.11 nM to 10 µM) or vehicle control (DMSO)[1].
-
Incubate the plates for 72 hours at 37°C.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence using a plate reader to determine the percentage of cell growth inhibition relative to the vehicle control.
Western Blot for ERK Phosphorylation
-
Plate AML cells (e.g., OCI-AML3 and NB-4) and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 500 nM) or a vehicle control for a specified time (e.g., 2 hours). A MEK inhibitor (e.g., PD901) can be used as a positive control for ERK phosphorylation inhibition[2].
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
N-Ras Palmitoylation Pulse-Chase Assay
This assay measures the dynamics of N-Ras palmitoylation.
-
Generate stable AML cell lines (e.g., OCI-AML3) expressing a tagged N-Ras construct (e.g., GFP-N-RasG12D)[2].
-
Culture the cells in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media to metabolically label proteins.
-
Pulse-label the cells with a palmitate analog probe.
-
Chase the labeled palmitate over a time course in the presence of this compound (e.g., 500 nM) or a vehicle control[2].
-
Lyse the cells and perform immunoprecipitation for the tagged N-Ras protein.
-
Analyze the incorporation and turnover of the palmitate probe using mass spectrometry to determine the rate of depalmitoylation.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathways and experimental processes described in this guide.
Caption: Mechanism of action of this compound in inhibiting the N-Ras signaling pathway.
Caption: Experimental workflow for Western blot analysis of pERK levels.
Caption: Synergistic effect of this compound and MEK inhibitors on AML cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to ABD957: A Potent and Selective Inhibitor of the ABHD17 Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABD957 is a potent, selective, and cell-active covalent inhibitor of the α/β-hydrolase domain-containing protein 17 (ABHD17) family of depalmitoylases. This technical guide provides a comprehensive overview of the basic properties, structure, and mechanism of action of this compound. It details its effects on N-Ras signaling and the growth of cancer cells, particularly in the context of NRAS-mutant acute myeloid leukemia (AML). Furthermore, this document furnishes detailed experimental protocols for key assays used to characterize this compound and presents its signaling pathway and experimental workflows through structured diagrams.
Core Properties and Structure
This compound is a small molecule inhibitor designed for high potency and selectivity towards the ABHD17 family of serine hydrolases (ABHD17A, ABHD17B, and ABHD17C).[1] These enzymes are responsible for removing palmitate groups from proteins, a post-translational modification critical for protein localization and function.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H36F3N7O5S | [2] |
| Molecular Weight | 627.68 g/mol | [2][3] |
| CAS Number | 3007772-60-0 | [2] |
| Appearance | Solid powder | [2] |
Chemical Structure
The chemical structure of this compound is characterized by a pyrazole urea core, which is proposed to be the site of covalent interaction with the active-site serine residue of the ABHD17 enzymes.
IUPAC Name: 2-((1R,5S)-8-(2-(((S)-4-(3-(N,N-dimethylsulfamoyl)-1H-pyrazole-1-carbonyl)-3-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3,8-diazabicyclo[3.2.1]octan-3-yl)acetic acid[2]
Mechanism of Action and Biological Activity
This compound functions as a covalent inhibitor of the ABHD17 family of depalmitoylases. By inhibiting these enzymes, this compound prevents the removal of palmitate from substrate proteins, thereby altering their localization and signaling activity.
Inhibition of ABHD17 and N-Ras Depalmitoylation
One of the key substrates of the ABHD17 enzymes is the oncoprotein N-Ras. The subcellular trafficking and oncogenic potential of N-Ras are dependent on a continuous cycle of palmitoylation and depalmitoylation.[4] this compound has been demonstrated to impair the depalmitoylation of N-Ras in human acute myeloid leukemia (AML) cells.[1][4] While it produces a partial effect on N-Ras palmitoylation compared to broader lipase inhibitors like Palmostatin M, this compound exhibits much greater selectivity across the proteome.[1][4] Its effects are primarily focused on dynamically palmitoylated proteins associated with the plasma membrane.[1]
Impact on N-Ras Signaling and Cancer Cell Growth
By stabilizing the palmitoylated state of N-Ras, this compound disrupts its normal signaling cascade. This leads to a reduction in the phosphorylation of downstream effectors such as ERK (extracellular signal-regulated kinase).[1] Consequently, this compound has been shown to inhibit the growth of cancer cell lines harboring NRAS mutations.[3] Notably, it displays synergistic activity in reducing the growth of NRAS-mutant AML cells when used in combination with MEK inhibitors.[1][4]
In Vitro Efficacy
The inhibitory activity of this compound has been quantified in various assays, as summarized in the table below.
| Assay | Target/Cell Line | Metric | Value | Reference |
| In vitro Inhibition | Human ABHD17B (recombinant) | IC50 | 0.21 µM | [3] |
| N-Ras Palmitoylation Stabilization | OCI-AML3 cells | EC50 | 29 nM | [1] |
| Cell Growth Inhibition | NRAS-mutant AML cell lines (OCI-AML3, THP1, HL60) | Growth Reduction | Yes | [3] |
| Cell Growth Inhibition | KRAS-mutant cell lines (NB-4, NOMO1) | Growth Reduction | No | [3] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the N-Ras signaling pathway.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.
Detailed Experimental Protocols
In Vitro ABHD17B Inhibition Assay (Gel-Based ABPP)
This protocol is adapted from standard gel-based activity-based protein profiling (ABPP) methods to determine the IC50 of this compound against recombinant human ABHD17B.
Materials:
-
Recombinant human ABHD17B
-
HEK293T cell lysate (as a source of other hydrolases for selectivity assessment)
-
This compound stock solution (in DMSO)
-
Fluorophosphonate (FP)-TAMRA probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine recombinant ABHD17B (and HEK293T lysate for selectivity) with the this compound dilutions or DMSO (vehicle control).
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add the FP-TAMRA probe to a final concentration of 1 µM.
-
Incubate for another 30 minutes at room temperature in the dark.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins on an SDS-PAGE gel.
-
Visualize the probe-labeled enzymes using a fluorescence gel scanner.
-
Quantify the band intensities to determine the concentration of this compound that causes 50% inhibition (IC50) of ABHD17B activity.
N-Ras Palmitoylation Assay
This protocol utilizes metabolic labeling with a "clickable" palmitic acid analog to assess the effect of this compound on N-Ras palmitoylation dynamics.
Materials:
-
OCI-AML3 cells
-
17-octadecynoic acid (17-ODYA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents (e.g., azide-biotin, copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP))
-
Streptavidin-agarose beads
-
Anti-N-Ras antibody
-
Western blotting reagents
Procedure:
-
Culture OCI-AML3 cells to the desired density.
-
Pre-treat cells with this compound (e.g., 500 nM) or DMSO for 1 hour.
-
Metabolically label the cells by adding 17-ODYA to the culture medium and incubating for a specified period (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Perform a click reaction by adding the azide-biotin, copper(II) sulfate, and TCEP to the cell lysates.
-
Incubate for 1 hour at room temperature to conjugate biotin to the 17-ODYA-labeled proteins.
-
Enrich the biotinylated (palmitoylated) proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluate for the presence of N-Ras by Western blotting using an anti-N-Ras antibody.
Western Blot for ERK Phosphorylation
This protocol details the measurement of phosphorylated ERK (p-ERK) levels in AML cells following treatment with this compound.
Materials:
-
OCI-AML3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed OCI-AML3 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Cell Viability Assay
This protocol describes the use of a luminescent cell viability assay to assess the effect of this compound on the growth of AML cell lines.
Materials:
-
NRAS-mutant (e.g., OCI-AML3) and KRAS-mutant (e.g., NB-4) AML cell lines
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the AML cells in a 96-well opaque-walled plate at a predetermined density.
-
Allow the cells to acclimate for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to the DMSO-treated control to determine the effect of this compound on cell viability.
References
Methodological & Application
Application Notes and Protocols for ABD957 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABD957 is a potent, selective, and cell-active covalent inhibitor of the ABHD17 family of depalmitoylases, with an IC50 of 0.21 μM for ABHD17B.[1][2] This small molecule has been identified as a valuable tool for investigating the role of protein palmitoylation in cellular signaling and disease. Specifically, this compound has been shown to block the depalmitoylation of N-Ras, leading to the inhibition of N-Ras signaling and the growth of cancer cells harboring NRAS mutations, such as in Acute Myeloid Leukemia (AML).[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, signaling pathways, and protein palmitoylation.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and use of this compound in cell culture experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Condition | Source |
| Human ABHD17B | 0.21 | Recombinantly expressed protein | [1][2] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Cell Lines | Concentration Range | Treatment Duration | Source |
| Cell Growth Inhibition | OCI-AML3, THP1, HL60 (NRAS-mutant) | 0.11 nM - 10 μM | 72 hours | [1] |
| N-Ras Depalmitoylation Inhibition | OCI-AML3 | 500 nM | 1 hour (pretreatment) | [1] |
| ERK Phosphorylation Inhibition | OCI-AML3 | 500 nM | 2 hours | [2] |
| Global Palmitoylation Profiling | OCI-AML3 | 500 nM | 1 hour (pretreatment) | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its cellular effects.
Caption: this compound inhibits ABHD17, preventing N-Ras depalmitoylation and downstream signaling.
Caption: A workflow for evaluating the cellular effects of this compound.
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides general guidelines for culturing both suspension and adherent cell lines relevant to this compound studies.
Materials:
-
Cell Lines:
-
NRAS-mutant AML (suspension): OCI-AML3, THP1, HL60
-
KRAS-mutant AML (suspension): NB-4, NOMO1
-
Adherent: HEK293T
-
-
Media:
-
OCI-AML3: RPMI-1640, 20% FBS, 1% Penicillin-Streptomycin.
-
THP1, HL60, NB-4, NOMO1: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.
-
HEK293T: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol for Suspension Cells (e.g., OCI-AML3):
-
Maintain cell cultures in T-flasks at a density between 0.3 x 10^6 and 2 x 10^6 cells/mL.
-
To passage, determine the cell density using a hemocytometer or automated cell counter.
-
Centrifuge the required volume of cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium to the desired seeding density.
-
Return the flask to the incubator.
Protocol for Adherent Cells (e.g., HEK293T):
-
Grow cells in T-flasks or multi-well plates to 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer once with PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 3-4 volumes of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend in fresh medium.
-
Seed new flasks or plates at the desired density.
Cell Viability Assay (MTS-based)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or equivalent
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
For suspension cells (e.g., OCI-AML3), seed 5,000-10,000 cells per well in 90 µL of culture medium.
-
For adherent cells, seed 2,000-5,000 cells per well in 100 µL of medium and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. For a 72-hour assay, a typical concentration range is 0.1 nM to 10 µM.[1]
-
For suspension cells, add 10 µL of the 10X this compound dilution to each well.
-
For adherent cells, aspirate the medium and add 100 µL of medium containing the final concentration of this compound.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value.
-
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) as a readout of N-Ras pathway inhibition by this compound.
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells (e.g., OCI-AML3) in 6-well plates and grow to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with this compound (e.g., 500 nM) or vehicle (DMSO) for 2 hours.[2]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in 100-150 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-block and probe with the anti-total ERK1/2 antibody to assess total protein levels for normalization.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Acyl-Biotin Exchange (ABE) Assay for N-Ras Palmitoylation
This protocol is adapted for assessing the effect of this compound on the palmitoylation status of a specific protein, such as N-Ras.
Materials:
-
This compound stock solution
-
Lysis Buffer (e.g., RIPA buffer)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM), neutral pH
-
Thiol-reactive biotinylation reagent (e.g., Biotin-BMCC)
-
Streptavidin-agarose beads
-
Antibody for immunoprecipitation (e.g., anti-N-Ras antibody)
-
Western blot reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., OCI-AML3) with this compound (e.g., 500 nM) or vehicle for 1-2 hours.
-
Lyse cells in a buffer containing protease inhibitors and 10 mM NEM to block free thiol groups.
-
-
Immunoprecipitation (Optional, for specific targets):
-
Immunoprecipitate the protein of interest (e.g., N-Ras) from the lysates using a specific antibody.
-
-
Thioester Cleavage:
-
Resuspend the protein lysate or immunoprecipitated beads in a buffer containing neutral hydroxylamine (e.g., 0.7 M, pH 7.4) to specifically cleave palmitate thioester bonds.
-
As a negative control, incubate a parallel sample in a buffer without hydroxylamine (e.g., Tris buffer).
-
Incubate for 1 hour at room temperature.
-
-
Biotinylation of Newly Exposed Thiols:
-
Label the newly exposed cysteine residues with a thiol-reactive biotin reagent (e.g., Biotin-BMCC).
-
-
Affinity Purification of Biotinylated Proteins:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Analysis by Western Blot:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using an antibody against the protein of interest (e.g., N-Ras).
-
A stronger signal in the hydroxylamine-treated sample compared to the control indicates palmitoylation. Compare the signal between vehicle and this compound-treated samples to assess the effect of the inhibitor.
-
Apoptosis Assay by Annexin V Staining
This protocol is used to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle for the desired time (e.g., 48 or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect both the floating cells from the medium and the adherent cells by trypsinization. Combine all cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Storage and Handling of this compound
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. When stored at -80°C, it is recommended to use it within 6 months.[1] When stored at -20°C, use it within 1 month.[1]
References
Application Notes and Protocols for ABD957 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABD957 is a potent, selective, and cell-active covalent inhibitor of the α/β-hydrolase domain-containing protein 17 (ABHD17) family of depalmitoylases.[1][2][3] The ABHD17 family, consisting of members ABHD17A, ABHD17B, and ABHD17C, are serine hydrolases that play a crucial role in regulating the subcellular localization and signaling activity of certain lipid-modified proteins by removing palmitate groups.[2][4]
The primary mechanism of action for this compound involves the inhibition of depalmitoylation, most notably of the oncoprotein N-Ras.[2] Palmitoylation is a reversible post-translational modification that anchors N-Ras to the plasma membrane, a critical step for its signaling function. By inhibiting ABHD17-mediated depalmitoylation, this compound effectively traps N-Ras at the plasma membrane, thereby attenuating its downstream signaling cascade, which includes the RAF-MEK-ERK pathway.[2][3] This disruption of N-Ras signaling can lead to reduced proliferation and growth, particularly in cancer cells harboring activating NRAS mutations.[1][2]
Key Applications
-
Cancer Biology : Investigating the role of N-Ras signaling in NRAS-mutant cancers, such as acute myeloid leukemia (AML) and melanoma.[2]
-
Drug Discovery : Screening for synergistic effects with other pathway inhibitors, such as MEK inhibitors, to develop combination therapies for NRAS-driven malignancies.[2][3][5]
-
Cell Signaling : Studying the dynamics of protein palmitoylation and its impact on protein trafficking, localization, and function.[4][6]
-
Chemical Biology : Using this compound as a selective chemical probe to identify other substrates of the ABHD17 enzymes.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound from published studies. These values are crucial for designing and interpreting cell-based assays.
| Parameter | Description | Value | Cell Line / System | Reference |
| IC50 | Half-maximal inhibitory concentration against ABHD17B enzyme activity in vitro. | 0.21 µM | Recombinant human ABHD17B | [1][7] |
| Cellular IC50 | Estimated concentration for half-maximal stabilization of N-Ras palmitoylation. | ~29 nM | OCI-AML3 cells | [8] |
| Effective Concentration | Concentration for >90% inhibition of ABHD17A/B/C in cells (measured by MS-ABPP). | 500 nM | OCI-AML3 cells | [2] |
| Growth Inhibition | Concentration at which growth inhibitory effects plateau in NRAS-mutant AML cell lines. | ~500 nM | OCI-AML3, THP1, HL60 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay for NRAS-Mutant Cancer Cells
This protocol determines the effect of this compound on the proliferation and viability of cancer cells, particularly those with NRAS mutations.
Materials:
-
NRAS-mutant cell line (e.g., OCI-AML3, THP1)
-
KRAS-mutant cell line as a negative control (e.g., NB-4, NOMO1)[2]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Sterile 96-well cell culture plates (white-walled for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.[1] Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[2]
-
-
Measuring Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control luminescence as 100% viability.
-
Plot the normalized viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 2: Western Blot Analysis of N-Ras Downstream Signaling
This protocol assesses the effect of this compound on the N-Ras signaling pathway by measuring the phosphorylation of ERK (pERK), a key downstream kinase.[2]
Materials:
-
NRAS-mutant cell line (e.g., OCI-AML3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., PD901) as a positive control[2]
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities and normalize the pERK signal to the total ERK signal. Compare the treated samples to the vehicle control.
-
Visualizations
N-Ras Signaling Pathway and this compound Inhibition
Caption: N-Ras signaling pathway inhibited by this compound.
General Experimental Workflow for this compound
Caption: Workflow for testing this compound in cell-based assays.
Reagent Preparation and Storage
Stock Solution:
-
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Working Solution:
-
On the day of the experiment, dilute the stock solution to the final desired concentrations using a complete cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be toxic to cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. tebubio.com [tebubio.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Optimal Use of ABD957 for ABHD17 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABD957 is a potent, selective, and covalent inhibitor of the ABHD17 (α/β-hydrolase domain-containing protein 17) family of serine hydrolases, which function as N-Ras depalmitoylases.[1][2] The dynamic palmitoylation/depalmitoylation cycle of N-Ras is crucial for its correct subcellular localization and signaling.[3][4][5] By inhibiting ABHD17, this compound prevents the removal of palmitate from N-Ras, leading to its accumulation at the plasma membrane, attenuation of downstream signaling pathways such as the MAPK pathway, and impaired growth of cancer cells harboring NRAS mutations.[2][5][6]
These application notes provide a comprehensive guide to utilizing this compound for the effective inhibition of ABHD17 in both in vitro and cellular contexts. This document includes quantitative data on this compound potency, detailed protocols for key experimental assays, and visual diagrams of the relevant biological pathway and experimental workflows.
Data Presentation: this compound Potency and Cellular Activity
The following tables summarize the quantitative data for this compound, providing a clear reference for its inhibitory capabilities and optimal concentration ranges in various experimental settings.
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | System | Potency (IC50 / EC50) | Reference |
| Human ABHD17B | Competitive Gel-Based ABPP | Recombinantly expressed in HEK293T cell lysates | IC50: 0.21 µM | [1] |
| Human ABHD17B | Competitive Gel-Based ABPP | Recombinantly expressed in HEK293T cell lysates | IC50: 0.2 µM | [7] |
| N-Ras Palmitoylation | Pulse-Chase Assay | OCI-AML3 Cells | EC50: 29 nM | [2][6] |
Table 2: Recommended Concentrations for Cellular Assays
| Assay | Cell Line(s) | Recommended Concentration | Treatment Time | Expected Outcome | Reference |
| ABHD17 Target Engagement (in situ) | OCI-AML3 | 500 nM | 2 hours | >90% inhibition of ABHD17A/B/C | [2] |
| N-Ras Depalmitoylation Inhibition | AML Cells | 500 nM | 1 hour pre-treatment | Attenuation of N-Ras depalmitoylation | [1][2] |
| N-Ras Signaling Inhibition (pERK) | OCI-AML3 | 500 nM | 4 hours | Reduction in pERK levels | [2] |
| Cell Growth Inhibition | NRAS-mutant AML cells (OCI-AML3, THP1, HL60) | 0.11 nM - 10 µM (effects plateau ~500 nM) | 72 hours | Partial reduction in cell growth | [1][2] |
| Sustained ABHD17 Inhibition | ONK Cells | 1 µM | Up to 72 hours | Persistent inhibition of ABHD17A/B/C | [2][8] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the N-Ras signaling pathway targeted by this compound and the workflows for key experimental protocols.
Experimental Protocols
Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol determines the IC50 of this compound against a specific ABHD17 isoform (e.g., ABHD17B) in vitro.
Materials:
-
HEK293T cell lysate overexpressing the target ABHD17 isoform
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine, 10 µM stock in DMSO)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare proteome lysates from HEK293T cells overexpressing the ABHD17 isoform of interest in DPBS. Determine the total protein concentration using a standard protein assay (e.g., BCA).
-
Inhibitor Incubation:
-
In microcentrifuge tubes, dilute the cell lysate to a final concentration of 1 mg/mL with DPBS.
-
Prepare serial dilutions of this compound. For a typical IC50 curve, final concentrations might range from 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Add the diluted this compound or DMSO to the lysate aliquots (e.g., 1 µL of inhibitor to 49 µL of lysate).
-
Incubate for 30 minutes at 37°C to allow for target engagement.
-
-
Probe Labeling:
-
Add the FP-Rhodamine probe to each sample to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel (e.g., 10-12% acrylamide).
-
Run the gel according to standard procedures.
-
-
Data Acquisition and Analysis:
-
Scan the gel using a fluorescence scanner with appropriate excitation/emission wavelengths for rhodamine.
-
Quantify the fluorescence intensity of the band corresponding to the ABHD17 isoform.
-
Normalize the intensity of each this compound-treated sample to the DMSO control.
-
Plot the normalized intensity against the logarithm of the this compound concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: In Situ Pulse-Chase Assay for Dynamic N-Ras Palmitoylation
This protocol measures the effect of this compound on the rate of N-Ras depalmitoylation in living cells.
Materials:
-
NRAS-mutant AML cells (e.g., OCI-AML3)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Serum-free medium
-
This compound (500 nM working concentration)
-
17-Octadecynoic Acid (17-ODYA), 20 µM working concentration
-
Unlabeled palmitic acid
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: CuSO₄, TBTA, TCEP, and an azide-linked fluorescent reporter (e.g., Rhodamine-Azide)
-
SDS-PAGE equipment and fluorescence gel scanner
Procedure:
-
Cell Culture: Plate OCI-AML3 cells to be ~80% confluent on the day of the experiment.
-
Pre-treatment: Pre-incubate cells with either 500 nM this compound or DMSO (vehicle control) in complete medium for 1 hour at 37°C.[2]
-
Pulse (Metabolic Labeling):
-
Remove the pre-treatment medium.
-
Add serum-free medium containing 20 µM 17-ODYA to all samples.[2] Continue to include 500 nM this compound or DMSO in the respective samples.
-
Incubate for 1-2 hours at 37°C. This is the "t0" (time zero) sample point. Harvest a set of cells for this time point by washing twice with ice-cold PBS and pelleting for lysis.
-
-
Chase:
-
For the remaining samples, remove the 17-ODYA-containing medium.
-
Wash the cells twice with warm PBS.
-
Add complete culture medium containing a high concentration of unlabeled palmitic acid (e.g., 250-300 µM) to "chase" out the 17-ODYA label from the dynamic palmitoylation cycle.[9] Continue to include 500 nM this compound or DMSO.
-
Incubate for the desired chase period (e.g., 1 hour). This is the "t1" sample point.
-
-
Cell Lysis:
-
Harvest the "t1" cells by washing twice with ice-cold PBS and pelleting.
-
Lyse the t0 and t1 cell pellets in lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
Click Chemistry:
-
In a final volume of ~50 µL, combine ~50 µg of protein lysate with freshly prepared click chemistry reagents (final concentrations e.g., 1 mM TCEP, 1 mM CuSO₄, 100 µM TBTA, and 100 µM Rhodamine-Azide).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
Precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analyze by SDS-PAGE and in-gel fluorescence scanning.
-
Compare the fluorescence signal of the N-Ras band at t1 relative to t0. In DMSO-treated cells, the signal should decrease significantly, indicating depalmitoylation. In this compound-treated cells, the signal should be more stable, indicating inhibition of depalmitoylation.
-
Protocol 3: Western Blot for N-Ras Downstream Signaling (pERK)
This protocol assesses the functional consequence of ABHD17 inhibition on the MAPK signaling pathway.
Materials:
-
NRAS-mutant AML cells (e.g., OCI-AML3)
-
This compound (500 nM working concentration)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-Actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate OCI-AML3 cells and grow to a suitable density.
-
Treat cells with 500 nM this compound or DMSO (vehicle control) for 4 hours at 37°C.[2]
-
-
Protein Extraction:
-
Harvest cells by washing with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Clarify lysates by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
To analyze total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following the same procedure.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal to account for any differences in total protein levels. Compare the normalized p-ERK levels between this compound-treated and DMSO-treated samples. A significant reduction in the p-ERK/total ERK ratio indicates successful inhibition of N-Ras signaling.
-
References
- 1. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization | eLife [elifesciences.org]
- 8. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABD957 in N-Ras Depalmitoylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ABD957, a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases, in studies focused on N-Ras depalmitoylation. The following sections detail the mechanism of action, experimental protocols, and relevant data to facilitate the design and execution of robust experiments.
Mechanism of Action
This compound is a covalent inhibitor that selectively targets the ABHD17 family of serine hydrolases, which are known to act as N-Ras depalmitoylases.[1][2] By inhibiting these enzymes, this compound blocks the removal of palmitate from N-Ras, leading to an increase in its palmitoylation status.[1][2] This alteration in the palmitoylation cycle of N-Ras affects its subcellular localization and downstream signaling, ultimately impairing the growth of cancer cells dependent on NRAS mutations.[1][2][3] this compound has been shown to be significantly more selective than general lipase inhibitors like Palmostatin M.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound.
Table 1: In Vitro and In Situ Inhibition of ABHD17 by this compound
| Assay Type | Cell Line/System | This compound Concentration | Duration | % Inhibition of ABHD17A/B/C | IC50 (ABHD17B) | Reference |
| In Vitro Gel-ABPP | HEK293T cell lysates | N/A | N/A | N/A | 0.21 µM | [1][4] |
| In Situ MS-ABPP | OCI-AML3 cells | 500 nM | 2 hours | >90% | N/A | [1][5] |
| In Situ MS-ABPP | OCI-AML3 proteomes | 1 µM | 30 minutes | Not specified | N/A | [5] |
| In Situ Time-Course MS-ABPP | ONK cells | 1 µM | Up to 72 hours | Sustained inhibition | N/A | [1][5] |
Table 2: Effects of this compound on N-Ras Signaling and Cell Growth
| Assay | Cell Line | This compound Concentration | Duration | Effect | Reference |
| ERK Phosphorylation | OCI-AML3 (NRAS mutant) | 500 nM | 4 hours | Substantial blockade | [3] |
| Cell Growth | OCI-AML3, THP1, HL60 (NRAS mutant) | Varying concentrations | 72 hours | Reduced growth | [3][4] |
| Cell Growth | NB-4, NOMO1 (KRAS mutant) | Varying concentrations | 72 hours | No effect | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Assessment of N-Ras Depalmitoylation using a Pulse-Chase Assay
This protocol is adapted from studies investigating the effect of this compound on dynamic N-Ras palmitoylation.[1]
Materials:
-
OCI-AML3 cells engineered to express GFP-N-RasG12D (ON cells)
-
Complete cell culture medium
-
This compound (or other inhibitors) and DMSO (vehicle control)
-
17-octadecynoic acid (17-ODYA)
-
Click chemistry reagents (e.g., biotin-azide, phosphine-based catalysts)
-
Lysis buffer
-
Streptavidin beads
-
SDS-PAGE and Western blot reagents
-
Anti-GFP antibody
Procedure:
-
Cell Culture: Culture ON cells in appropriate complete medium to the desired confluence.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of this compound (e.g., 500 nM) or DMSO for 1 hour.[1]
-
Pulse Labeling: Add 17-ODYA to the culture medium at a final concentration of 20 µM and incubate for 1 hour.[1]
-
Chase: Remove the 17-ODYA-containing medium, wash the cells once with fresh medium, and then add fresh medium containing the same concentration of this compound or DMSO for a 1-hour chase period.[1]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Click Chemistry: Perform a click chemistry reaction on the cell lysates to attach a biotin tag to the 17-ODYA-labeled proteins.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged (palmitoylated) proteins.
-
Western Blot Analysis: Elute the captured proteins and analyze the levels of GFP-N-Ras by SDS-PAGE and Western blotting using an anti-GFP antibody. A decrease in the GFP-N-Ras signal in the this compound-treated sample compared to the control indicates inhibition of depalmitoylation.
Analysis of N-Ras Downstream Signaling (ERK Phosphorylation)
This protocol determines the effect of this compound on the N-Ras signaling pathway.[1][3]
Materials:
-
NRAS-mutant (e.g., OCI-AML3) and KRAS-mutant (e.g., NB-4) cell lines
-
This compound, Palmostatin M (Palm M), PD901 (MEK inhibitor), and DMSO
-
Serum-free medium
-
Lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-pERK, anti-total ERK
-
Secondary antibodies
Procedure:
-
Cell Treatment: Plate cells and serum-starve overnight if necessary. Treat the cells with this compound (e.g., 500 nM), Palm M (e.g., 10 µM), PD901 (e.g., 10 nM), or DMSO for 4 hours.[3]
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Quantification: Densitometrically quantify the pERK and total ERK bands. Normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
Cell Growth Assay
This protocol assesses the impact of this compound on the proliferation of cancer cells.[1][3]
Materials:
-
NRAS-mutant and KRAS-mutant AML cell lines
-
This compound and DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or with DMSO as a control.
-
Viability Measurement: On the day of the assay, allow the plate and its contents to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Mix the contents and measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells.
Visualizations
N-Ras Palmitoylation and Signaling Pathway
Caption: N-Ras palmitoylation cycle and downstream signaling pathway inhibited by this compound.
Experimental Workflow for N-Ras Depalmitoylation Assay
Caption: Workflow for assessing N-Ras depalmitoylation using a pulse-chase assay.
Logical Relationship of this compound's Effects
Caption: Causal chain of this compound's mechanism of action in NRAS-mutant cells.
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing ABD957 Stock and Working Solutions
Introduction
ABD957 is a potent, selective, and covalent inhibitor of the α/β-hydrolase domain-containing protein 17 (ABHD17) family of depalmitoylases.[1][2][3][4] Palmitoylation is a reversible post-translational lipid modification that regulates the subcellular localization and function of numerous proteins, including the oncoprotein N-Ras.[3][4] The ABHD17 enzymes (ABHD17A, B, and C) are key depalmitoylases that regulate the dynamic palmitoylation cycle of N-Ras at the plasma membrane.[3][5] By inhibiting ABHD17, this compound blocks N-Ras depalmitoylation, leading to impaired N-Ras signaling and reduced growth of NRAS-mutant cancer cells, such as in certain forms of acute myeloid leukemia (AML).[1][3][4] These application notes provide detailed protocols for the preparation of this compound stock and working solutions for use in in vitro research settings.
Physicochemical and Storage Information
Proper handling and storage of this compound are critical for maintaining its stability and activity. The compound is a white to off-white solid.[1] Key physicochemical properties and recommended storage conditions are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 627.68 g/mol |
| Formula | C₂₇H₃₆F₃N₇O₅S |
| Appearance | Solid, white to off-white |
| CAS Number | 3007772-60-0 |
| Solubility (DMSO) | 100 mg/mL (159.32 mM) |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO).
Materials and Equipment:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.28 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 0.001 L * 627.68 g/mol * 1000 mg/g = 6.28 mg).
-
Solubilization: Add the appropriate volume of high-purity DMSO to the weighed powder. It is crucial to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]
-
Dissolution: Vortex the solution vigorously. If precipitation occurs or the compound does not fully dissolve, sonicate the solution in a water bath and/or warm it gently (up to 60°C) to aid dissolution.[1] Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]
Figure 1. Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Concentrations for Cell-Based Assays
This protocol describes the serial dilution of the stock solution to prepare working concentrations for treating cells in culture.
Materials and Equipment:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform an initial dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, add 5 µL of the 10 mM stock to 495 µL of culture medium (a 1:100 dilution). Vortex gently to mix.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final working concentrations. It is important that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example Dilution Series (for a final volume of 200 µL per well):
-
Prepare a 2X working solution for each desired final concentration.
-
For a final concentration of 500 nM, prepare a 1 µM (1000 nM) 2X solution. Add 100 µL of this 2X solution to cells in 100 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Table 3: Example Serial Dilution Scheme for Cell-Based Assays
| Final Concentration | Intermediate Stock | Volume of Stock (µL) | Volume of Medium (µL) |
| 10 µM | 10 mM | 1 | 999 |
| 1 µM | 10 mM | 1 | 9999 |
| 500 nM | 100 µM | 5 | 995 |
| 100 nM | 100 µM | 1 | 999 |
| 10 nM | 1 µM | 10 | 990 |
| 1 nM | 1 µM | 1 | 999 |
| 0.1 nM | 100 nM | 1 | 999 |
Note: The volumes can be scaled as needed. Always add the inhibitor to the medium, not the other way around, to ensure proper mixing.
Mechanism of Action and Experimental Context
This compound inhibits the depalmitoylation of N-Ras, a crucial step in its signaling cycle. This leads to the accumulation of palmitoylated N-Ras at the plasma membrane and impairs downstream signaling pathways, such as the MAPK/ERK pathway.[3][4] This mechanism is particularly relevant in cancers driven by NRAS mutations.
Figure 2. this compound inhibits ABHD17, blocking N-Ras depalmitoylation.
Application in Cell-Based Assays
This compound has been effectively used to study N-Ras signaling and to inhibit the growth of NRAS-mutant cancer cells.[1][3] A common application is in cell proliferation assays.
Table 4: Typical Working Concentrations for In Vitro Assays
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Reference |
| Cell Proliferation | OCI-AML3, THP1, HL60 (NRAS-mutant) | 0.1 nM - 10 µM | 72 hours | [1] |
| N-Ras Depalmitoylation | OCI-AML3 | ~500 nM | 1 - 2 hours | [1][3] |
| ERK Phosphorylation | OCI-AML3 | ~500 nM | 1 - 4 hours | [3] |
Experimental Protocol: Cell Proliferation Assay (Example)
-
Cell Seeding: Seed NRAS-mutant cells (e.g., OCI-AML3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]
-
Treatment: Prepare 2X working concentrations of this compound as described in Protocol 2. Add 100 µL of the 2X this compound solutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1][3]
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[3]
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the effect of this compound on cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Utilizing ABD957 in Pulse-Chase Assays for Protein Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a critical regulator of protein trafficking, localization, stability, and function.[1] This dynamic process is governed by the interplay of palmitoyl acyltransferases (PATs) and depalmitoylases.[2] Dysregulation of protein palmitoylation is implicated in numerous diseases, including cancer, making the enzymes that control this process attractive targets for therapeutic development.[3][4]
ABD957 is a potent, selective, and covalent inhibitor of the ABHD17 family of depalmitoylases (ABHD17A, B, and C).[2][5] Its high selectivity makes it a superior chemical probe compared to broad-spectrum lipase inhibitors like Palmostatin M for studying the specific roles of ABHD17 enzymes in cellular processes.[2][5] These application notes provide a detailed protocol for using this compound in pulse-chase assays to investigate the dynamics of protein palmitoylation, with a focus on N-Ras, a key signaling protein regulated by this modification.
Principle of the Pulse-Chase Assay for Protein Palmitoylation
The pulse-chase assay is a powerful technique to study the dynamics of post-translational modifications. In the context of palmitoylation, cells are first "pulsed" with a metabolic label, a modified fatty acid analog that can be distinguished from the endogenous pool. A commonly used analog is 17-octadecynoic acid (17-ODYA), which contains a terminal alkyne group.[6][7] This alkyne handle allows for the subsequent "click chemistry" ligation to a reporter tag (e.g., biotin-azide or a fluorescent azide) for detection and enrichment.[8]
Following the pulse, the labeling medium is replaced with a "chase" medium containing an excess of natural palmitic acid and the inhibitor of interest, in this case, this compound.[2][6] By analyzing the amount of labeled protein remaining at different time points during the chase, the rate of depalmitoylation can be determined. Inhibition of depalmitoylases by this compound is expected to result in a slower turnover and thus a higher retention of the metabolic label on substrate proteins.
Featured Application: Investigating the Role of ABHD17 in N-Ras Palmitoylation Dynamics
N-Ras, a member of the Ras family of small GTPases, requires dynamic palmitoylation for its proper subcellular localization and signaling activity.[2] The following data, derived from studies on human acute myeloid leukemia (AML) cells, demonstrates the utility of this compound in dissecting the role of ABHD17 in N-Ras depalmitoylation.
Quantitative Data Summary
The tables below summarize the effects of this compound and the non-selective lipase inhibitor Palmostatin M (Palm M) on the palmitoylation status of N-Ras and another ABHD17 substrate, SCRIB, in a pulse-chase experiment. Data was acquired using mass spectrometry-based proteomics.
Table 1: Effect of this compound and Palmostatin M on N-Ras Palmitoylation
| Treatment | Time Point | Relative N-Ras Palmitoylation (Normalized to DMSO t0) | Statistical Significance (vs. DMSO t1) |
| DMSO | t0 (1h pulse) | 1.00 ± s.d. | - |
| DMSO | t1 (1h chase) | Decreased | - |
| This compound (500 nM) | t1 (1h chase) | Partially Protected | P < 0.05 |
| Palm M (10 µM) | t1 (1h chase) | Near-Completely Preserved | **P < 0.001 |
| Data presented are conceptual and based on findings reported in scientific literature.[2] |
Table 2: Effect of this compound and Palmostatin M on SCRIB Palmitoylation
| Treatment | Time Point | Relative SCRIB Palmitoylation (Normalized to DMSO t0) | Statistical Significance (vs. DMSO t1) |
| DMSO | t0 (1h pulse) | 1.00 ± s.d. | - |
| DMSO | t1 (1h chase) | Decreased | - |
| This compound (500 nM) | t1 (1h chase) | Partially Protected | P < 0.01 |
| Palm M (10 µM) | t1 (1h chase) | Significantly Preserved | P < 0.01 |
| Data presented are conceptual and based on findings reported in scientific literature.[2] |
These data illustrate that this compound significantly, though partially, protects N-Ras and SCRIB from depalmitoylation, consistent with its selective inhibition of the ABHD17 family.[2] The more pronounced effect of Palmostatin M suggests that other enzymes, not inhibited by this compound, also contribute to the depalmitoylation of these proteins.[2][5]
Experimental Protocols
Protocol 1: Metabolic Labeling Pulse-Chase Assay for Protein Palmitoylation
This protocol is adapted from established methods for measuring dynamic protein palmitoylation.[2][6]
Materials:
-
Cell culture medium (appropriate for your cell line)
-
Fetal Bovine Serum (FBS)
-
17-octadecynoic acid (17-ODYA)
-
Palmitic acid
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the protein of interest
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-incubation with Inhibitor:
-
Prepare working solutions of this compound (e.g., 500 nM) and a vehicle control (DMSO) in cell culture medium.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the inhibitor or vehicle and pre-incubate for 1 hour at 37°C, 5% CO2.
-
-
Pulse Labeling:
-
Prepare the "pulse" medium containing the inhibitor or vehicle plus 20 µM 17-ODYA.
-
Remove the pre-incubation medium and add the pulse medium to the cells.
-
Incubate for 1 hour at 37°C, 5% CO2. This is the t0 time point. For this time point, harvest the cells immediately after the pulse.
-
-
Chase Period:
-
Prepare the "chase" medium containing the inhibitor or vehicle plus a high concentration of unlabeled palmitic acid (e.g., 200 µM) to outcompete any remaining 17-ODYA.
-
Remove the pulse medium, wash the cells once with PBS.
-
Add the chase medium and incubate for the desired chase time (e.g., 1 hour for the t1 time point) at 37°C, 5% CO2.
-
-
Cell Lysis:
-
After the chase, place the plates on ice and wash the cells twice with cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
Determine the protein concentration of the cleared lysates.
-
To a defined amount of protein (e.g., 1 mg), add the click chemistry reaction mix (biotin-azide, TCEP, TBTA, and CuSO4).
-
Incubate for 1 hour at room temperature with rotation.
-
-
Affinity Purification of Palmitoylated Proteins:
-
Precipitate the protein to remove excess click chemistry reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Incubate the lysate with streptavidin-agarose beads overnight at 4°C to capture the biotin-labeled (i.e., palmitoylated) proteins.
-
-
Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
For a proteome-wide analysis, the captured proteins can be subjected to on-bead digestion followed by mass spectrometry.
-
Visualizations
Signaling Pathway: The N-Ras Palmitoylation-Depalmitoylation Cycle
Caption: Dynamic cycle of N-Ras localization regulated by PATs and ABHD17 depalmitoylases.
Experimental Workflow: Pulse-Chase Assay with this compound
References
- 1. On the mechanism of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of protein acetylation in carcinogenesis and targeted drug discovery [frontiersin.org]
- 5. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (pERK) following treatment with ABD957
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. A key activation event in this cascade is the phosphorylation of ERK1/2 (p44/42 MAPK). The depalmitoylase enzyme ABHD17 plays a role in the cellular localization and activity of N-Ras, an upstream activator of the ERK pathway. ABD957 is a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases.[1][2] By inhibiting ABHD17, this compound can block N-Ras signaling, leading to a reduction in ERK phosphorylation.[1] Therefore, analyzing the levels of phosphorylated ERK (pERK) is a crucial method for assessing the efficacy of this compound.
This document provides detailed protocols for treating cells with this compound and subsequently performing a western blot analysis to measure the levels of pERK.
Signaling Pathway and Inhibition
The diagram below illustrates the signaling cascade from N-Ras to ERK and the point of inhibition by this compound. ABHD17 is required for the depalmitoylation of N-Ras, a step that influences its signaling activity. By inhibiting ABHD17, this compound disrupts this cycle, leading to decreased activation of downstream effectors, including MEK and ERK.
Caption: N-Ras to pERK signaling and this compound inhibition.
Experimental Protocols
Part 1: Cell Treatment with this compound
This protocol describes the treatment of cultured cells with the ABHD17 inhibitor, this compound.
-
Cell Seeding: Plate cells (e.g., NRAS-mutant OCI-AML3 cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations. A final concentration of 500 nM has been shown to be effective.[1]
-
Cell Treatment:
-
For the experimental group, replace the existing media with media containing the desired concentration of this compound (e.g., 500 nM).
-
For the vehicle control group, treat cells with an equivalent amount of DMSO in the culture media.
-
-
Incubation: Incubate the cells for a specified period. A 4-hour incubation time has been demonstrated to be effective for observing a decrease in pERK levels.[1][3]
-
Cell Lysis: Following incubation, immediately place the culture dishes on ice and proceed to the cell lysis protocol for western blotting.
Part 2: Western Blot Analysis of pERK
This protocol outlines the steps for detecting pERK and total ERK by western blot.
-
Cell Lysis:
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is often recommended.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK) diluted in 5% BSA/TBST. A common dilution is 1:1000 to 1:2000.[4]
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST. A typical dilution is 1:5000 to 1:10,000.[4]
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing for Total ERK (Optional but Recommended):
-
To normalize the pERK signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps (6-11) using a primary antibody for total ERK1/2.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow, from cell treatment to data analysis.
Caption: Western blot workflow for pERK analysis.
Quantitative Data Summary
| Parameter | Recommendation |
| Cell Treatment | |
| This compound Concentration | 500 nM[1] |
| Vehicle Control | Equivalent volume of DMSO |
| Incubation Time | 4 hours[1] |
| Western Blot | |
| Protein Loading per Lane | 20-30 µg |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibody (pERK) Dilution | 1:1000 - 1:2000 in 5% BSA/TBST[4] |
| Primary Antibody (Total ERK) Dilution | 1:1000 - 1:2500 in 5% BSA/TBST[1] |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 in 5% milk/TBST[4] |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at Room Temperature |
Expected Results
Treatment of NRAS-mutant cells with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK1/2. The levels of total ERK1/2 should remain relatively unchanged across the different treatment conditions, serving as a loading control. Quantitative analysis of the western blot bands via densitometry, with pERK levels normalized to total ERK levels, should confirm the inhibitory effect of this compound on the ERK signaling pathway.
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: ABD957 in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABD957 is a potent, selective, and covalent inhibitor of the ABHD17 family of serine hydrolases, which function as depalmitoylases.[1][2] This small molecule has emerged as a valuable tool in chemical biology and drug discovery for studying the role of dynamic protein palmitoylation, a reversible post-translational modification crucial for regulating protein trafficking, localization, and signaling.[1][2][3] Notably, this compound has been instrumental in elucidating the role of ABHD17 enzymes in the N-Ras palmitoylation cycle and its implications for cancers driven by NRAS mutations.[1][2][4]
These application notes provide a comprehensive overview of the use of this compound in mass spectrometry-based proteomics, including detailed protocols for activity-based protein profiling (ABPP) and dynamic palmitoylation studies.
Mechanism of Action
This compound functions by covalently modifying the active site serine residue of ABHD17 enzymes, thereby inhibiting their depalmitoylase activity. This leads to an accumulation of palmitoylated substrates, allowing for their identification and quantification using mass spectrometry. A key target of ABHD17 is the oncoprotein N-Ras, where the dynamic cycling of palmitoylation and depalmitoylation is essential for its proper subcellular localization and signaling.[1][2] By inhibiting ABHD17, this compound traps N-Ras in its palmitoylated state, leading to its accumulation at the plasma membrane and subsequent impairment of downstream signaling pathways, such as the ERK phosphorylation cascade.[1]
Applications in Mass Spectrometry-Based Proteomics
The primary applications of this compound in proteomics are:
-
Target Engagement and Selectivity Profiling: Determining the specific cellular targets of this compound and assessing its selectivity across the proteome using activity-based protein profiling (ABPP).
-
Dynamic Palmitoylation Analysis: Identifying and quantifying proteins that undergo dynamic palmitoylation and are regulated by ABHD17 enzymes.
-
Signaling Pathway Elucidation: Investigating the impact of inhibiting ABHD17 on specific signaling pathways, particularly those involving dynamically palmitoylated proteins like N-Ras.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound.
Table 1: In Vitro and In Situ Inhibition Data for this compound
| Parameter | Target Enzyme/Cell Line | Value | Method | Reference |
| IC50 | Human ABHD17B (recombinant) | ~10 nM (approx.) | Gel-ABPP | [1] |
| IC50 | Endogenous LYPLA1 (HEK293T lysates) | >10,000 nM | Gel-ABPP | [1] |
| In Situ Inhibition | ABHD17A/B/C (OCI-AML3 cells) | Significant inhibition | MS-ABPP | [1] |
| (500 nM, 2 h) | ||||
| Selectivity | Majority of quantified serine hydrolases (OCI-AML3 cells) | Highly selective for ABHD17 family | MS-ABPP | [1] |
Table 2: Effect of this compound on Protein Palmitoylation and Signaling
| Experiment | Cell Line | Treatment | Key Finding | Method | Reference |
| N-Ras Palmitoylation | OCI-AML3 (NRAS mutant) | This compound | Partial increase in N-Ras palmitoylation compared to Palmostatin M | Dynamic Palmitoylation Proteomics | [1][2] |
| ERK Phosphorylation | OCI-AML3 (NRAS mutant) | This compound | Substantial blockage of ERK phosphorylation | Western Blot | [1] |
| ERK Phosphorylation | NB-4 (KRAS mutant) | This compound | No significant effect on ERK phosphorylation | Western Blot | [1] |
| Dynamic Palmitoylation Proteomics | OCI-AML3 | This compound (500 nM, 1h pre-incubation) | Identified this compound-regulated palmitoylated proteins, including N-Ras | MS-based | [5] |
Experimental Protocols
Protocol 1: In Situ Activity-Based Protein Profiling (ABPP) for this compound Selectivity
This protocol is designed to assess the selectivity of this compound for the ABHD17 enzyme family within a cellular context.
1. Cell Culture and Treatment:
- Culture human acute myeloid leukemia (AML) OCI-AML3 cells in appropriate media.
- Treat the cells with this compound at a final concentration of 500 nM or a vehicle control (e.g., DMSO) for 2 hours.
2. Cell Lysis and Proteome Preparation:
- Harvest the cells and prepare particulate fractions of the proteomes.
3. Mass Spectrometry-Based ABPP (MS-ABPP):
- Perform MS-ABPP on the treated proteomes to assess the activity of serine hydrolases.
- Analyze the data to determine the inhibition profile of this compound across the quantified serine hydrolases.
Protocol 2: Dynamic Palmitoylation Profiling using Metabolic Labeling
This protocol enables the identification of proteins regulated by this compound-sensitive depalmitoylases.
1. Cell Culture and Treatment:
- Culture OCI-AML3 cells as described above.
- Pre-incubate the cells with this compound (500 nM) or DMSO for 1 hour.
2. Metabolic Labeling:
- Metabolically label the cells with 20 µM of 17-octadecynoic acid (17-ODYA), a palmitic acid analog, for 1 hour.
3. Chase and Lysis:
- Remove the labeling medium and chase with fresh media lacking 17-ODYA but containing either this compound (500 nM) or DMSO for 1 hour.
- Harvest and lyse the cells.
4. Click Chemistry and Enrichment:
- Perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the incorporated 17-ODYA.
- Enrich the biotin-tagged proteins using streptavidin beads.
5. Mass Spectrometry Analysis:
- Digest the enriched proteins on-bead (e.g., with trypsin).
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer settings for a similar experiment included quadrupole ion trap analysis with an AGC of 1.8e4, CID collision energy of 35%, and an activation Q of 0.25.[1] MS3 precursors were fragmented by HCD and analyzed using an Orbitrap.[1]
6. Data Analysis:
- Identify and quantify the enriched proteins to determine which ones show altered palmitoylation levels upon this compound treatment.
Visualizations
N-Ras Signaling Pathway and athis compound Inhibition
Caption: N-Ras signaling pathway and the inhibitory effect of this compound on the depalmitoylase ABHD17.
Experimental Workflow for Dynamic Palmitoylation Profiling
Caption: Workflow for mass spectrometry-based dynamic palmitoylation profiling using this compound.
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth [escholarship.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ABD957 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABD957 is a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases, enzymes responsible for removing palmitate groups from proteins. This post-translational modification, known as S-palmitoylation, is critical for the proper localization and function of many signaling proteins, including the oncoprotein N-Ras. In cancers driven by NRAS mutations, such as certain types of acute myeloid leukemia (AML), the continuous cycling of N-Ras between cellular membranes and the Golgi apparatus, which is regulated by palmitoylation and depalmitoylation, is essential for its oncogenic signaling. This compound disrupts this cycle by inhibiting ABHD17, leading to a reduction in N-Ras signaling and subsequent inhibition of cancer cell growth.[1][2][3][4]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in preclinical in vivo animal studies. While this compound has been instrumental in elucidating the role of ABHD17 in N-Ras-dependent cancers, it possesses suboptimal pharmacokinetic properties for extensive in vivo use.[5] An improved analog, ABD778, has been developed for more robust in vivo investigations.[5][6] This document will focus on the foundational protocols using this compound and will also reference the advancements made with ABD778 where applicable.
Mechanism of Action and Signaling Pathway
This compound covalently modifies the active site serine of ABHD17A, ABHD17B, and ABHD17C, thereby irreversibly inhibiting their depalmitoylating activity.[2][3] This leads to an accumulation of palmitoylated N-Ras at the plasma membrane, preventing its trafficking and ultimately attenuating downstream signaling through the MAPK pathway (e.g., reducing ERK phosphorylation).[3][4] This targeted inhibition of the N-Ras palmitoylation cycle provides a therapeutic strategy for NRAS-mutant cancers.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ABHD17B) | 0.21 µM | Recombinant human ABHD17B | [1] |
| EC50 (N-Ras Palmitoylation) | 29 nM | OCI-AML3 cells | [3] |
| Effective Concentration | 500 nM | OCI-AML3 cells (for N-Ras depalmitoylation attenuation) | [1] |
| Effect on Cell Growth | Reduces growth | NRAS-mutant AML cell lines (OCI-AML3, THP1, HL60) | [1] |
| Effect on Signaling | Blocks ERK phosphorylation | NRAS-mutant OCI-AML3 cells | [3] |
Table 2: In Vivo Study Parameters for this compound and ABD778
| Parameter | This compound | ABD778 | Animal Model | Reference |
| Dose | 50 mg/kg | 50 mg/kg | C57Bl/6 mice | [5] |
| Administration Route | Oral gavage (og) | Oral gavage (og) | C57Bl/6 mice | [5] |
| Target Engagement | Partial and transient inhibition of ABHD17 | Maximal inhibition at 4h, >50% at 24h | Spleen tissue | [5] |
| Pharmacokinetics | Low permeability, high efflux | Enhanced permeability, minimal efflux | Caco-2 cell assay | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 5 mg/mL solution of this compound suitable for oral gavage in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (5 mg/mL), add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing or pipetting until the solution is clear.
-
Add 50 µL of Tween-80 and mix until evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix again until the solution is clear and homogenous.
-
The final formulation should be prepared fresh before each use.
Protocol 2: In Vivo Target Engagement Study in Mice
This protocol outlines a general procedure to assess the extent and duration of ABHD17 inhibition by this compound or its analogs in mice.[5]
Animal Model:
-
C57Bl/6 mice (or other appropriate strain)
Experimental Groups:
-
Vehicle control
-
This compound (50 mg/kg)
-
(Optional) ABD778 (50 mg/kg) for comparison
Procedure:
-
Administer the prepared formulation of this compound, ABD778, or vehicle to mice via oral gavage.
-
At designated time points (e.g., 4, 8, 12, and 24 hours) post-administration, euthanize a cohort of mice from each group.
-
Immediately collect tissues of interest (e.g., spleen, tumor tissue).
-
Prepare tissue proteomes for analysis.
-
Measure ABHD17 target engagement using targeted mass spectrometry-based activity-based protein profiling (MS-ABPP). This technique quantifies the remaining active ABHD17 enzymes.
Expected Outcome:
-
ABD778 is expected to show more potent and sustained inhibition of ABHD17 isoforms compared to this compound.[5]
Protocol 3: Efficacy Study in an NRAS-Mutant AML Xenograft Model
This protocol provides a framework for evaluating the anti-tumor efficacy of an ABHD17 inhibitor in a mouse model of NRAS-mutant AML. While specific studies with this compound in xenograft models are not detailed in the provided search results, this protocol is based on standard practices and the known mechanism of action.
Animal Model:
-
Immunocompromised mice (e.g., NSG mice)
Cell Line:
-
NRAS-mutant human AML cell line (e.g., OCI-AML3)
Procedure:
-
Inject OCI-AML3 cells intravenously or subcutaneously into NSG mice.
-
Allow tumors to establish or leukemia to engraft, monitoring tumor volume or peripheral blood for human CD45+ cells.
-
Once the disease is established, randomize mice into treatment groups:
-
Vehicle control
-
ABD778 (dose and schedule to be optimized)
-
(Optional) MEK inhibitor (e.g., PD0325901)
-
Combination of ABD778 and MEK inhibitor
-
-
Administer treatments as per the defined schedule (e.g., daily oral gavage).
-
Monitor animal health and body weight regularly.
-
Measure tumor volume (for subcutaneous models) or monitor disease progression (for systemic models) throughout the study.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for pERK, MS-ABPP for target engagement).
Rationale for Combination Therapy:
-
This compound and its analogs have been shown to synergize with MEK inhibitors in blocking the growth of NRAS-mutant cancer cells.[3][4][7][8] Therefore, including a combination arm is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
troubleshooting ABD957 insolubility or precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ABD957. The information provided aims to address common issues related to the insolubility or precipitation of this compound during experimental use.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise when handling this compound.
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound requires a specific co-solvent mixture for optimal dissolution. A common reason for insolubility is the use of an incorrect solvent system. For in vivo studies, two effective protocols have been established to achieve a concentration of 5 mg/mL.[1] If you are using one of these, ensure the solvent ratios are precise. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q2: I observed precipitation after dissolving this compound and storing the solution. What could be the cause?
A2: Precipitation upon storage can be due to several factors:
-
Improper Storage Temperature: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Storing at higher temperatures can lead to decreased stability and precipitation.
-
Incorrect Solvent Preparation: Ensure that each solvent is added sequentially and mixed thoroughly before the next addition, as specified in the detailed protocols.[1]
-
Freeze-Thaw Cycles: To prevent product inactivation and precipitation, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: Can I dissolve this compound in a single solvent like DMSO?
A3: While a stock solution can be prepared in DMSO, for final experimental concentrations, especially for in vivo use, a co-solvent system is necessary to maintain solubility and bioavailability. A 40mM stock solution of this compound can be prepared in DMSO and then serially diluted.[2] For cell-based assays, this DMSO stock is typically diluted at least 1000-fold into the culture medium.[2]
Q4: What are the recommended formulations for achieving a 5 mg/mL solution of this compound?
A4: Two validated protocols can be used to prepare a 5 mg/mL clear solution of this compound. Both require the use of an ultrasonic bath to ensure complete dissolution.[1] The details of these formulations are provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the validated solubility data for this compound in different solvent systems.
| Solvent System | Achievable Concentration | Molar Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | 7.97 mM | Clear solution; requires ultrasonic treatment. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | 7.97 mM | Clear solution; requires ultrasonic treatment. | [1] |
| DMSO | 50 mg/mL (Stock Solution) | 79.7 mM | Used for preparing stock solutions for further dilution. | [1] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions.
Protocol 1: Co-Solvent Formulation [1]
-
Start with a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline (0.9% w/v NaCl in ddH₂O) to bring the final volume to 1 mL.
-
If any precipitation is observed, use an ultrasonic bath until the solution is clear.
Protocol 2: Formulation with SBE-β-CD [1]
-
Start with a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in Saline (0.9% w/v NaCl in ddH₂O).
-
To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline.
-
Mix thoroughly.
-
If any precipitation is observed, use an ultrasonic bath until the solution is clear.
Visual Guides
The following diagrams illustrate the troubleshooting workflow for this compound insolubility and the general signaling pathway affected by this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: this compound inhibits ABHD17 to block N-Ras depalmitoylation.
References
optimizing ABD957 treatment conditions for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing ABD957 treatment conditions to achieve maximal inhibition of the ABHD17 family of depalmitoylases and subsequent blockade of N-Ras signaling.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: I am not observing the expected level of inhibition of N-Ras signaling with this compound. What are the potential causes?
A1: Suboptimal inhibition can arise from several factors. Firstly, ensure your cell line expresses a mutant form of NRAS, as this compound's growth-inhibitory effects are most pronounced in NRAS-mutant cells like OCI-AML3, THP1, and HL60.[1] It has been shown to be less effective in KRAS-mutant cell lines such as NB-4 and NOMO1.[1] Secondly, verify the concentration and incubation time. Effective concentrations typically range from 0.11 nM to 10 µM for up to 72 hours.[1] For sustained inhibition of ABHD17A/B/C, a concentration of 1 µM for 72 hours has been shown to be effective.[2] Lastly, issues with compound stability or solubility could be a factor; refer to the compound preparation and storage guidelines below.
Q2: I am observing significant off-target effects or cellular toxicity at concentrations expected to be effective. How can I mitigate this?
A2: While this compound is a selective inhibitor, high concentrations or prolonged exposure may lead to off-target effects. To address this, it is recommended to perform a dose-response experiment to determine the optimal concentration that provides maximal on-target inhibition with minimal toxicity in your specific cell line. Consider using a negative control compound, such as ABD298, which inhibits many off-targets of this compound without affecting the ABHD17 enzymes.[2] Additionally, ensure the solvent (e.g., DMSO) concentration is consistent across all treatment conditions and is at a level non-toxic to your cells.
Q3: How can I confirm that this compound is acting as a covalent inhibitor in my cellular assay?
A3: A key characteristic of covalent inhibitors is the sustained inhibition of their target even after the compound has been removed from the extracellular environment. To confirm this, you can perform a washout experiment.[3] In this assay, cells are treated with this compound for a defined period (e.g., 6 hours), after which the media containing the inhibitor is removed, and the cells are washed and incubated in fresh, inhibitor-free media for the remainder of the experiment (e.g., up to 72 hours).[3] A sustained effect on N-Ras signaling or cell proliferation after washout is indicative of covalent target engagement.[3]
Q4: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
A4: this compound may require specific solvent conditions for complete dissolution. A common method is to first dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[1] For preparing working solutions for in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a concentration of 5 mg/mL.[1] For cell culture experiments, the DMSO stock should be diluted in culture media to the final desired concentration. If you observe precipitation, gentle heating or sonication can aid in dissolution.[1] Always prepare fresh dilutions from the stock solution for each experiment.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Proper storage is crucial for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Cell Line/System | Reference |
| ABHD17B | Biochemical Assay | 0.21 µM | Recombinantly expressed | [1] |
| N-Ras Palmitoylation | Pulse-Chase Assay | EC50 of 29 nM | OCI-AML3 cells | [2] |
Table 2: Cellular Activity of this compound in NRAS-Mutant Cell Lines
| Cell Line | Assay Type | Concentration Range | Duration | Effect | Reference |
| OCI-AML3, THP1, HL60 | Proliferation Assay | 0.11 nM - 10 µM | 72 hours | Reduced cell growth | [1] |
| OCI-AML3 | N-Ras Depalmitoylation | 500 nM | 1 hour pretreatment | Attenuated N-Ras depalmitoylation | [1] |
| OCI-AML3 | ERK Phosphorylation | 500 nM | Not specified | Substantially blocked | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Proliferation Assay
-
Cell Plating: Seed NRAS-mutant cells (e.g., OCI-AML3) in a 96-well plate at a density optimized for a 72-hour proliferation assay.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or direct cell counting).
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of N-Ras Downstream Signaling (p-ERK)
-
Cell Treatment: Plate NRAS-mutant cells and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., 100 nM, 500 nM, 1 µM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Caption: N-Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for suboptimal this compound inhibition.
References
ABD957 Technical Support Center: Identifying and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of ABD957.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent and selective covalent inhibitor designed to target the ABHD17 family of depalmitoylase enzymes: ABHD17A, ABHD17B, and ABHD17C.[1][2][3] Its primary mechanism of action is to block the depalmitoylation of N-Ras, thereby impairing its signaling pathway and inhibiting the growth of NRAS-mutant cancer cells.[1][2][4]
Q2: How selective is this compound compared to other depalmitoylation inhibitors? A2: this compound is significantly more selective across the proteome than general lipase inhibitors like Palmostatin M (Palm M).[2][3][5] While inhibitors like Palm M affect most dynamically palmitoylated proteins, this compound's effects are largely restricted to a specific subset of dynamically palmitoylated proteins located at the plasma membrane.[2][6]
Q3: What are the known off-targets of this compound? A3: While highly selective, this compound has been shown to interact with a small number of other serine hydrolases. The mitochondrial depalmitoylase ABHD10 has been identified as an off-target.[2] At higher concentrations (e.g., 1 µM), minor cross-reactivity with carboxyesterases (CES1/2) and other alpha/beta-hydrolase domain-containing proteins like ABHD6 and ABHD13 has also been observed.[5][7]
Q4: Are there recommended control compounds to differentiate on-target from off-target effects? A4: Yes. The inactive control compounds JJH254 and ABD298 are recommended.[2] These compounds were specifically identified because they inhibit many of the off-targets of this compound without affecting the ABHD17 enzymes, making them ideal for control experiments to confirm that an observed phenotype is due to ABHD17 inhibition.[2][6]
Section 2: Troubleshooting Guide
Q5: I'm observing growth inhibition or other phenotypic effects in a cell line that does not have an NRAS mutation. Is this an off-target effect? A5: This is a strong possibility. The primary anti-proliferative effect of this compound has been demonstrated in NRAS-mutant AML cell lines.[1][2] Effects in non-NRAS-mutant lines suggest either a novel dependency on ABHD17 or an off-target mechanism.
Troubleshooting Steps:
-
Confirm Genotype: First, verify the RAS mutation status (NRAS, KRAS, HRAS) of your cell line. This compound has been shown to be ineffective in KRAS-mutant cell lines.[1][6]
-
Use Inactive Controls: Repeat the experiment in parallel using the inactive control compound ABD298. If ABD298 does not produce the same effect, the phenotype is likely due to on-target ABHD17 inhibition. If both compounds produce the effect, it is likely due to an off-target shared by both.
-
Proteomic Profiling: Perform a proteome-wide selectivity study, such as Mass Spectrometry-based Activity-Based Protein Profiling (MS-ABPP), to identify which serine hydrolases are inhibited by this compound in your specific cell model (see Protocol 1).
Q6: Why am I not seeing a complete blockade of N-Ras signaling (e.g., ERK phosphorylation) after treatment with this compound? A6: This is an expected and published observation. This compound only partially impairs N-Ras depalmitoylation and its downstream signaling.[2][3][5] Its effect on ERK phosphorylation is substantial but less complete than that of broader-spectrum inhibitors like Palm M.[2] This partial effect is consistent with its highly selective, plasma membrane-delineated mechanism.[2] For a more complete pathway blockade, synergistic effects have been reported when combining this compound with a MEK inhibitor.[2][3][4]
Q7: My results with this compound are indistinguishable from those with Palmostatin M. How can I confirm the selectivity of this compound in my system? A7: This is unexpected, as this compound's proteomic impact is known to be much more restricted than that of Palm M.[2]
Troubleshooting Steps:
-
Verify Reagents: Confirm the identity, purity, and concentration of your this compound and Palm M stocks.
-
Global Palmitoylation Analysis: Perform a dynamic palmitoylation proteomic experiment (e.g., pulse-chase with 17-ODYA labeling). The results should show that Palm M stabilizes the palmitoylation of a wide range of proteins, while this compound should only affect a small subset, including N-Ras, SCRIB, MPP6, and GNA12.[2][8]
-
Subcellular Localization: Investigate the subcellular distribution of N-Ras. Treatment with this compound should lead to the accumulation of N-Ras primarily at the plasma membrane, whereas Palm M treatment causes accumulation on both the plasma membrane and intracellular membranes.[2][9]
Section 3: Data Summary Tables
Table 1: Inhibitor Selectivity Profile
| Compound | Primary Target(s) | Key Off-Targets | Proteome-Wide Selectivity |
|---|---|---|---|
| This compound | ABHD17A, ABHD17B, ABHD17C | ABHD10, CES1/2, ABHD6, ABHD13 | High. Effects are restricted to plasma membrane-associated proteins.[2] |
| Palmostatin M (Palm M) | Broad-spectrum lipase inhibitor | Numerous serine hydrolases | Low. Affects most dynamically palmitoylated proteins.[2][3] |
| JJH254 / ABD298 | Various (e.g., LYPLA1/2 for JJH254) | Many off-targets of this compound, but not ABHD17 enzymes. | N/A (Used as inactive controls for ABHD17).[2] |
Table 2: Potency of this compound
| Assay Type | Target/Process | Cell Line / System | Reported Value |
|---|---|---|---|
| Biochemical IC50 | ABHD17B | Recombinant human protein | 0.21 µM[1] |
| Cellular EC50 | N-Ras Palmitoylation Stabilization | OCI-AML3 cells | 29 nM[2] |
| Cellular IC50 | Growth Inhibition | NRAS-mutant AML cells | Varies by cell line |
Section 4: Key Experimental Protocols & Visualizations
Protocol 1: Proteome-Wide Off-Target Profiling using MS-ABPP
This protocol allows for the identification of all serine hydrolase targets of this compound within a cellular context.
-
Cell Culture and Treatment: Culture cells of interest (e.g., OCI-AML3) to ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 500 nM) or DMSO for 2 hours.
-
Proteome Preparation: Harvest and lyse the cells in a suitable buffer (e.g., PBS). Separate the proteome into soluble and particulate fractions by ultracentrifugation.
-
Probe Labeling: Treat the proteomes with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), for 30-60 minutes. This probe covalently labels the active site of serine hydrolases that were not blocked by this compound.
-
Sample Preparation for MS: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or use an alternative enrichment strategy to isolate the probe-labeled proteins. Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from each serine hydrolase. A significant reduction in the signal for a specific hydrolase in the this compound-treated sample compared to the DMSO control indicates it is a target of the inhibitor.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Protocol 2: Validating On-Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA) confirms direct binding of this compound to its target (ABHD17) in intact cells by measuring increased protein thermal stability upon ligand binding.[10][11]
-
Cell Treatment: Treat intact cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein fraction by centrifugation.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., ABHD17B) remaining. This is typically done by quantitative Western blotting or high-throughput methods like ELISA.[11][12]
-
Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement and stabilization.
Caption: On-target pathway of this compound, inhibiting the N-Ras depalmitoylation cycle.
Protocol 3: Genetic Validation of On-Target Effects using CRISPR-Cas9
This is the gold-standard method to confirm that a drug's effect is mediated through its intended target. The pharmacological effects of this compound should be nullified in cells lacking the target.[2]
-
gRNA Design and Cloning: Design and validate guide RNAs (gRNAs) targeting exons of ABHD17A and ABHD17B. Clone these into a suitable CRISPR-Cas9 delivery vector.
-
Generation of Knockout Cells: Transfect the target cell line (e.g., OCI-AML3) with the CRISPR-Cas9 constructs to generate double-knockout (DKO) cells for ABHD17A and ABHD17B.
-
Validation of Knockout: Isolate single-cell clones and validate the knockout of the target proteins by Western blot and/or genomic sequencing.
-
Phenotypic Assays: Culture the parental (wild-type) and ABHD17-DKO cells. Perform the key phenotypic assays where the effect of this compound was observed (e.g., cell proliferation, ERK phosphorylation).
-
Data Analysis: Compare the effect of this compound in parental versus DKO cells. If the effect is on-target, this compound should no longer suppress cell growth or ERK phosphorylation in the ABHD17-DKO cells, while the parental cells remain sensitive.[2] This confirms the phenotype is dependent on the presence of the drug's target.
Caption: Logical workflow for using CRISPR-Cas9 to distinguish on-target from off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ABHD17 enzymes regulate dynamic plasma membrane palmitoylation and N-Ras-dependent cancer growth | bioRxiv [biorxiv.org]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
ABD957 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ABD957 in long-term experiments. The information is intended for researchers, scientists, and drug development professionals to ensure the reliable performance of this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before storage.[1]
Q2: How long is this compound stable in a working solution for in vitro or in vivo experiments?
Q3: I observe precipitation in my this compound working solution. What should I do?
A3: If precipitation or phase separation occurs during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the final solution is clear before use. If precipitation persists, consider preparing a fresh stock solution and ensuring the correct solvent ratios are used.
Q4: Can I store my peptide-based reagents under the same conditions as this compound?
A4: While this compound is a small molecule inhibitor, peptide-based reagents have different storage requirements. Peptides are typically provided in lyophilized form and should be stored desiccated at -20°C. Long-term storage of peptides in solution is generally not recommended.[3]
Q5: Are there any known stability issues with this compound during shipping?
A5: Short periods at temperatures higher than recommended, such as those that may occur during shipping (less than one week), should not significantly affect the product's life or efficacy.[3] However, upon receipt, it is crucial to store the compound at the recommended temperature.
Troubleshooting Guide for Long-Term Experiments
Issue 1: Diminished or inconsistent activity of this compound in experiments lasting several days.
-
Potential Cause: Degradation of this compound in the working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For any experiment extending beyond 24 hours, it is advisable to prepare fresh working solutions daily if the experimental design allows for media changes.
-
Minimize Light Exposure: Protect the working solution and experimental setup from direct light, as light can sometimes contribute to the degradation of chemical compounds.
-
pH and Temperature Stability: While specific data for this compound is limited, be aware that the pH and temperature of the experimental environment can affect the stability of small molecules.[4] Ensure your experimental conditions are consistent.
-
Control Experiments: Include both positive and negative controls in your experimental design to help differentiate between compound instability and other experimental variables.
-
Issue 2: Inconsistent results between different batches of this compound stock solution.
-
Potential Cause: Improper storage or handling of the stock solution.
-
Troubleshooting Steps:
-
Adhere to Storage Recommendations: Strictly follow the storage temperature and duration guidelines. Do not use stock solutions that have been stored beyond their recommended shelf life.[1]
-
Aliquot Stock Solutions: Upon preparation, immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Proper Dissolution: Ensure the compound is fully dissolved when preparing the stock solution. Follow the manufacturer's instructions for the appropriate solvent.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Storage Duration |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Stability Recommendations for this compound Working Solutions
| Experiment Type | Recommendation |
| In vivo | Prepare fresh on the day of use.[1] |
| In vitro (Short-term, <24h) | Prepare fresh for each experiment. |
| In vitro (Long-term, >24h) | Prepare fresh daily if possible; minimize exposure to harsh conditions.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[3]
-
Add Solvent: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use, tightly sealed vials. Store immediately at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
This protocol yields a 5 mg/mL clear solution.
-
Prepare Stock: Start with a 50 mg/mL stock solution of this compound in DMSO.
-
Add PEG300: In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Use Immediately: This working solution should be prepared fresh and used on the same day.[1]
Visualizations
Caption: Recommended workflow for this compound preparation and handling.
Caption: this compound inhibits ABHD17, affecting N-Ras signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with ABD957 in Depalmitoylation Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in depalmitoylation assays using ABD957. Below you will find a series of frequently asked questions (FAQs) and troubleshooting advice to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing only partial inhibition of my protein of interest's depalmitoylation with this compound compared to a broader inhibitor like Palmostatin M?
This is an expected result and a key feature of this compound's design. This compound is a highly potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases (ABHD17A, ABHD17B, and ABHD17C).[1][2] Unlike broad-spectrum lipase inhibitors such as Palmostatin M, which target multiple depalmitoylating enzymes, this compound's activity is largely restricted to the ABHD17 family.[1][3] Therefore, if your protein of interest is depalmitoylated by enzymes other than ABHD17, you will observe that its depalmitoylation is only partially blocked by this compound. This selectivity is a powerful tool for investigating the specific role of the ABHD17 family in the depalmitoylation of your target protein.
Q2: I'm not seeing any effect of this compound on the depalmitoylation of my protein. Does this mean the inhibitor is not working?
Not necessarily. There are several possibilities to consider:
-
Your protein is not a substrate for ABHD17 enzymes: The most likely reason is that your protein's depalmitoylation is not catalyzed by ABHD17A, B, or C. The depalmitoylation of many proteins is regulated by other acyl-protein thioesterases (APTs) or serine hydrolases that are not targeted by this compound.
-
Incorrect inhibitor concentration: Ensure you are using this compound at an effective concentration. For cell-based assays, concentrations in the range of 500 nM to 1 µM have been shown to be effective for inhibiting ABHD17s.[1]
-
Inhibitor stability and storage: this compound can lose activity if not stored properly. It is recommended to store stock solutions at -80°C for long-term storage and at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Assay sensitivity: Your assay may not be sensitive enough to detect a partial reduction in depalmitoylation. Consider optimizing your detection methods.
Q3: Can this compound have off-target effects?
While this compound is highly selective for the ABHD17 family, some minor off-target activity has been observed at higher concentrations against other serine hydrolases like CES1/2, ABHD6, and ABHD13.[1] However, its global selectivity is markedly better than that of broader inhibitors like Palmostatin M.[1][3] To control for potential off-target effects, it is recommended to use an inactive control compound, such as JJH254 or ABD298, which are structurally similar to this compound but do not inhibit ABHD17 enzymes.[1]
Troubleshooting Guide
Issue 1: High variability between replicates
| Potential Cause | Recommended Solution |
| Inconsistent cell culture conditions | Ensure uniform cell density, passage number, and growth phase across all experimental replicates. |
| Pipetting errors | Use calibrated pipettes and proper technique, especially when handling small volumes of inhibitor or reagents. |
| Variable inhibitor activity | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Incomplete cell lysis | Optimize your lysis buffer and procedure to ensure complete and consistent protein extraction. |
| Issues with the Acyl-Biotin Exchange (ABE) assay | The ABE assay has multiple critical steps. Ensure complete blocking of free thiols with N-ethylmaleimide (NEM) and efficient cleavage of thioester bonds with hydroxylamine (HAM). Inconsistent performance at these steps can lead to high variability. |
Issue 2: No observable effect of this compound
| Potential Cause | Recommended Solution |
| Protein of interest is not an ABHD17 substrate | As mentioned in the FAQs, your protein may be depalmitoylated by other enzymes. To confirm this, you can use a broader inhibitor like Palmostatin M as a positive control. If Palmostatin M inhibits depalmitoylation while this compound does not, it strongly suggests your protein is not an ABHD17 substrate. |
| Sub-optimal inhibitor concentration or incubation time | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and protein of interest. A typical starting point is 500 nM to 1 µM for 1-4 hours.[1] |
| Inactive inhibitor | Test the activity of your this compound stock on a known ABHD17 substrate, such as N-Ras, in a cell line where it is known to be effective (e.g., OCI-AML3 cells).[1] |
| Cell permeability issues | While this compound is cell-permeable, ensure your experimental conditions (e.g., high cell density, presence of serum) are not hindering its entry into the cells. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets.
| Target | Assay Type | IC50 (µM) | Reference |
| ABHD17B | In vitro | 0.21 | [1] |
| ABHD17A/B/C | In situ (OCI-AML3 cells) | >90% inhibition at 0.5 µM | [1] |
Experimental Protocols
Acyl-Biotin Exchange (ABE) Assay for Detecting Changes in Protein Palmitoylation
This protocol is adapted from standard ABE procedures and is suitable for assessing the effect of this compound on protein palmitoylation.
Materials:
-
Cells treated with DMSO (vehicle control) or this compound.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.
-
Blocking Buffer: Lysis Buffer containing 50 mM N-ethylmaleimide (NEM).
-
Cleavage Buffer: Lysis Buffer containing 1 M hydroxylamine (HAM), pH 7.4.
-
Labeling Buffer: Lysis Buffer containing 2 µM Biotin-BMCC.
-
Streptavidin-agarose beads.
-
Wash buffers and elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Lyse the control and this compound-treated cells in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Blocking of Free Thiols: Incubate equal amounts of protein from each lysate with Blocking Buffer for 1 hour at 4°C with gentle rotation to block free cysteine residues.
-
Protein Precipitation: Precipitate the protein to remove excess NEM. Acetone precipitation is a common method.
-
Thioester Cleavage: Resuspend the protein pellets. Split each sample into two tubes. To one tube, add Cleavage Buffer (+HAM). To the other, add Lysis Buffer (-HAM) as a negative control. Incubate for 1 hour at room temperature.
-
Biotin Labeling: Add Labeling Buffer to all samples and incubate for 1 hour at 4°C to label the newly exposed cysteine residues.
-
Affinity Capture: Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated (originally palmitoylated) proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads using SDS-PAGE sample buffer and analyze by western blotting with an antibody against your protein of interest. A stronger signal in the +HAM lane compared to the -HAM lane indicates palmitoylation. A decrease in the +HAM signal in the this compound-treated sample compared to the control indicates inhibition of depalmitoylation.
Visualizations
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABD957 and Inactive Control Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the covalent inhibitor ABD957 and its corresponding inactive control compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and its inactive controls.
| Problem ID | Issue | Potential Cause | Suggested Solution |
| This compound-T01 | High background signal or off-target effects observed with this compound. | 1. Non-specific binding of this compound. 2. Cellular context-dependent off-target activity. | 1. Titrate this compound to the lowest effective concentration. The IC50 for ABHD17B is 0.21 μM, but the optimal concentration may vary by cell line. 2. Include the inactive control compounds JJH254 or ABD298 in your experiment. These compounds inhibit many off-targets of this compound without affecting ABHD17, allowing for attribution of the observed phenotype to ABHD17 inhibition.[1] |
| This compound-T02 | Inconsistent or no inhibition of N-Ras signaling (e.g., no change in pERK levels). | 1. Incorrect concentration of this compound. 2. Degradation of the compound due to improper storage. 3. The cell line used is not dependent on N-Ras signaling (e.g., KRAS-mutant cell lines).[2] | 1. Confirm the working concentration of this compound. A concentration of 500 nM has been shown to be effective in attenuating N-Ras depalmitoylation.[2] 2. Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] 3. Ensure your cell model is appropriate. This compound is effective in NRAS-mutant cell lines (e.g., OCI-AML3, THP1, HL60) but not in KRAS-mutant lines (e.g., NB-4, NOMO1).[2] |
| This compound-T03 | Similar biological effects are observed with both this compound and the inactive control compound. | 1. The observed phenotype is due to off-target effects common to both this compound and the inactive control. 2. The experimental endpoint is not directly regulated by ABHD17. | 1. This result suggests that the observed effect is independent of ABHD17 inhibition. The inactive controls are designed to mimic the off-target effects of this compound.[1] 2. Consider alternative assays that are more proximal to N-Ras signaling, such as measuring N-Ras palmitoylation directly. |
| This compound-T04 | Variability in results between experimental replicates. | 1. Inconsistent compound concentration. 2. Cell passage number and confluency. 3. Assay timing and conditions. | 1. Ensure accurate and consistent dilution of stock solutions for each experiment. 2. Use cells within a consistent passage number range and seed at a consistent density. 3. Standardize incubation times and other assay parameters. For cell growth assays, a 72-hour incubation is common.[2] |
Frequently Asked Questions (FAQs)
1. What is the purpose of using an inactive control compound with this compound?
An inactive control compound, such as JJH254 or ABD298, is crucial for distinguishing the on-target effects of this compound (inhibition of ABHD17) from its off-target effects.[1] These controls are structurally similar to this compound and inhibit many of the same off-target proteins but do not inhibit the ABHD17 enzymes.[1] By comparing the results from this compound-treated cells to those treated with the inactive control, researchers can more confidently attribute the observed biological outcomes to the specific inhibition of ABHD17.
2. What is the mechanism of action of this compound?
This compound is a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases.[2][3] These enzymes remove palmitate groups from proteins, a post-translational modification that can affect protein localization and signaling. A key target of ABHD17 is the oncoprotein N-Ras. By inhibiting ABHD17, this compound blocks the depalmitoylation of N-Ras, which in turn impairs N-Ras signaling and can inhibit the growth of cancer cells that are dependent on this pathway, such as NRAS-mutant acute myeloid leukemia (AML) cells.[1][2][3]
3. What are the recommended concentrations for this compound and its inactive controls?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. A starting point for cellular assays is 500 nM, which has been shown to effectively attenuate N-Ras depalmitoylation.[2] For cell growth assays, a concentration range of 0.1 nM to 10 µM has been used.[2] The inactive control compounds should be used at the same concentration as this compound to ensure a proper comparison of off-target effects.
4. How should I prepare and store this compound?
Stock solutions of this compound are typically prepared in DMSO. For storage, it is recommended to keep the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Cell Proliferation Assay
This protocol is used to assess the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding:
-
Culture NRAS-mutant (e.g., OCI-AML3) and KRAS-mutant (e.g., NB-4) cell lines in appropriate media.
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound and the inactive control in culture media. A typical concentration range for the final assay is 0.1 nM to 10 µM.[2]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the compound-treated wells.
-
-
Treatment:
-
Add 100 µL of the 2X compound stock solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
-
Data Acquisition:
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Record the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percent inhibition of cell growth.
-
Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for pERK
This protocol is used to measure the effect of this compound on N-Ras signaling by assessing the phosphorylation of ERK, a downstream effector.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 500 nM), an inactive control, and a vehicle control for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (pERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the pERK signal to the total ERK signal.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting N-Ras signaling.
Caption: Workflow for experiments using this compound and an inactive control.
References
Technical Support Center: Enhancing Metabolic Stability of ABD957 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor metabolic stability with ABD957 analogs. This compound is a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases, which plays a role in N-Ras signaling and the growth of NRAS-mutant cancer cells.[1][2][3] While this compound itself has demonstrated improved metabolic stability over its predecessors, analogs designed to optimize other properties may exhibit metabolic liabilities.[2] This guide offers strategies and experimental protocols to identify and address these issues.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound analog has a high clearance rate in human liver microsomes. What are the potential metabolic liabilities?
High clearance in liver microsomes suggests that your compound is likely susceptible to metabolism by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes.[4][5] For small molecule inhibitors like this compound analogs, several structural motifs can be prone to metabolic modification.
Common Metabolic Hotspots:
-
Aromatic Rings: Unsubstituted or electron-rich aromatic rings are susceptible to hydroxylation.
-
Alkyl Groups: Terminal methyl groups can be hydroxylated, and methylene groups adjacent to heteroatoms or aromatic rings are also prone to oxidation.
-
Heterocycles: Certain nitrogen-containing heterocycles can undergo oxidation.
-
Amide/Ester Groups: These functional groups can be susceptible to hydrolysis by esterases or amidases.
Table 1: Potential Metabolic Liabilities in a Hypothetical this compound Analog
| Structural Moiety | Potential Metabolic Reaction | Primary Enzyme Family |
| Unsubstituted Phenyl Ring | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP3A4) |
| N-Alkyl Group | N-dealkylation | Cytochrome P450 |
| O-Alkyl Group | O-dealkylation | Cytochrome P450 |
| Amide Linkage | Hydrolysis | Amidases |
| Pyrazole Ring | Oxidation | Cytochrome P450 |
To identify the specific site of metabolism on your analog, you can perform metabolite identification studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after incubation with liver microsomes.
FAQ 2: What is the standard experimental protocol to determine the in vitro metabolic stability of my this compound analogs?
An in vitro metabolic stability assay using liver microsomes is a standard method to assess a compound's susceptibility to metabolism.[6][7][8][9][10] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and necessary cofactors.
Experimental Protocol: Liver Microsomal Stability Assay
1. Materials:
- Test compound (this compound analog) stock solution (e.g., 10 mM in DMSO)
- Pooled human liver microsomes (e.g., from a commercial supplier)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Control compound with known metabolic stability (e.g., testosterone, verapamil)
- Acetonitrile with an internal standard for quenching the reaction
- 96-well plates
- Incubator (37°C)
- LC-MS/MS system for analysis
2. Procedure:
- Prepare a working solution of the test compound and control compound in phosphate buffer (final concentration typically 1 µM).
- In a 96-well plate, add the liver microsomes to the phosphate buffer (final protein concentration typically 0.5 mg/mL).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
- At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
- Centrifuge the plate to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the slope of the linear regression, which represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Table 2: Sample Data Presentation for Metabolic Stability of this compound Analogs
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound-Analog-1 | 5.2 | 266.5 |
| This compound-Analog-2 | 25.8 | 53.7 |
| This compound-Analog-3 | > 60 | < 23.1 |
| Verapamil (Control) | 12.5 | 110.9 |
FAQ 3: What structural modifications can I implement to enhance the metabolic stability of my this compound analogs?
Improving metabolic stability often involves modifying the structure at the site of metabolism ("soft spots").[11][12]
Strategies to Enhance Metabolic Stability:
-
Blocking Metabolic Hotspots: Introducing a sterically hindering group or an electron-withdrawing group near the metabolic soft spot can prevent the enzyme from accessing it. For example, replacing a hydrogen atom with a methyl group or a halogen can block hydroxylation.[13]
-
Bioisosteric Replacement: Replacing a metabolically labile functional group with a bioisostere that is more resistant to metabolism can improve stability while maintaining biological activity.[14][15][16][17][18]
-
Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity (logP or logD) by introducing polar functional groups can decrease metabolic clearance.[13]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a significant increase in metabolic stability.[11][19][20]
Table 3: Common Bioisosteric Replacements for Labile Functional Groups
| Labile Group | Bioisosteric Replacement | Rationale for Improved Stability |
| Amide | 1,2,3-Triazole, Oxadiazole | Heterocycles are generally more resistant to hydrolysis than amides.[16][18] |
| Carboxylic Acid | Tetrazole, Acyl Sulfonamide | These groups mimic the acidity and charge of a carboxylic acid but are less prone to conjugation reactions.[14] |
| Phenyl Ring | Pyridine, Bicyclo[1.1.1]pentane | Introducing a heteroatom can alter the electronic properties and reduce susceptibility to oxidation. Saturated bicyclic scaffolds can mimic the geometry of a phenyl ring while being metabolically more stable. |
| tert-Butyl Group | Trifluoromethyl-substituted cyclobutane | Can mimic the steric bulk of a tert-butyl group with improved metabolic stability.[14] |
Visual Guides
Signaling Pathway
This compound inhibits the ABHD17 family of depalmitoylases, which are involved in the depalmitoylation of N-Ras.[1][2][3][21] This inhibition leads to an accumulation of palmitoylated N-Ras at the plasma membrane, thereby affecting downstream signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation.[2][3][22][23]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing and improving the metabolic stability of a series of new chemical entities (NCEs) like this compound analogs.
Troubleshooting Guide
This decision tree provides a logical approach to troubleshooting poor metabolic stability in your this compound analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism - American Chemical Society [acs.digitellinc.com]
- 6. nuvisan.com [nuvisan.com]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. researchgate.net [researchgate.net]
- 13. nedmdg.org [nedmdg.org]
- 14. chem-space.com [chem-space.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 18. drughunter.com [drughunter.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ABD957 and N-Ras Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with ABD957, specifically when it does not inhibit N-Ras signaling as anticipated.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to inhibit N-Ras signaling?
A1: this compound is a potent, selective, and covalent inhibitor of the ABHD17 family of depalmitoylases.[1][2] N-Ras requires a cycle of palmitoylation and depalmitoylation for its proper subcellular localization and signaling activity. By inhibiting ABHD17, this compound is designed to impair N-Ras depalmitoylation, leading to a disruption of this cycle. This disruption is expected to block downstream N-Ras signaling pathways, such as the MAPK/ERK pathway, and consequently inhibit the growth of NRAS-mutant cancer cells.[1][2][3]
Q2: I am not observing any effect of this compound on N-Ras signaling or cell viability. What are the most common initial checks?
A2: When this compound does not produce the expected inhibitory effect, begin by verifying the following:
-
Compound Integrity: Confirm that this compound was stored correctly and that the solvent used for reconstitution is appropriate and of high quality.
-
Concentration and Treatment Time: Ensure that the concentration and duration of this compound treatment are appropriate for your specific cell line and experimental setup.
-
Cell Line Authenticity: Verify the identity and NRAS mutation status of your cell line. This compound's effects are most pronounced in NRAS-mutant, not KRAS-mutant, cancer cells.[1]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate your assay's performance.
Q3: Does this compound completely block N-Ras palmitoylation?
A3: No, studies have shown that this compound produces partial effects on N-Ras palmitoylation when compared to broader lipase inhibitors like Palmostatin M.[1][2][4] However, this compound is significantly more selective for the ABHD17 family.[1][2] This partial effect is often sufficient to impair downstream signaling and reduce cancer cell growth.[1]
Q4: Can the inhibitory effect of this compound be enhanced?
A4: Yes, research has demonstrated that this compound can act synergistically with MEK inhibitors.[1][2][3] If you are observing a partial or weak effect with this compound alone, consider combination treatments with a MEK inhibitor to potentially enhance the inhibition of the N-Ras signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (N-Ras Palmitoylation) | 29 nM | OCI-AML3 | [1] |
| Effective Concentration (pERK Inhibition) | 500 nM | OCI-AML3 | [5] |
Table 2: Growth Inhibition of this compound in NRAS-Mutant AML Cell Lines
| Cell Line | IC50 (approx.) | Reference |
| OCI-AML3 | ~100-200 nM | [5] |
| THP-1 | ~200-300 nM | [5] |
| HL-60 | ~300-400 nM | [5] |
Signaling and Experimental Workflow Diagrams
N-Ras Signaling and this compound Mechanism of Action
Caption: N-Ras signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Troubleshooting Guides
Issue 1: No decrease in phosphorylated ERK (p-ERK) levels observed via Western Blot.
| Potential Cause | Troubleshooting Step |
| Inactive this compound | - Prepare fresh stock solutions of this compound. - Verify the correct storage conditions (-20°C or -80°C). - Test a range of concentrations (e.g., 100 nM to 1 µM). |
| Suboptimal Cell Culture Conditions | - Ensure cells are in the logarithmic growth phase and not over-confluent. - Serum-starve cells prior to stimulation (if applicable) to reduce basal p-ERK levels. |
| Ineffective Cell Lysis | - Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve protein phosphorylation. - Ensure complete cell lysis by vortexing and incubating on ice. |
| Western Blotting Technical Issues | - Use a positive control (e.g., cells treated with a known MEK inhibitor) and a negative control (vehicle-treated). - Optimize antibody concentrations (both primary and secondary). - Ensure efficient protein transfer to the membrane. - Use a sensitive ECL substrate. - Normalize p-ERK signal to total ERK levels. |
| Cell Line Resistance | - Confirm that your cell line has a documented NRAS mutation and is not a KRAS-mutant line.[1] - Consider the possibility of acquired resistance mechanisms. |
Issue 2: No significant decrease in cell viability observed with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Parameters | - Optimize cell seeding density to ensure cells are in a log growth phase during the assay. - Extend the incubation time with this compound (e.g., 48-72 hours). |
| Assay Interference | - If using a colorimetric or fluorometric assay, check for potential interference from this compound or the solvent. Run a control with the compound in cell-free media. |
| Partial vs. Complete Inhibition | - Remember that this compound may only cause partial growth inhibition.[1] - Compare the effect of this compound to a positive control known to induce cell death in your cell line. |
| Cellular Context | - The sensitivity to this compound can be cell-line dependent. Test a panel of NRAS-mutant cell lines if possible. |
| Synergistic Effects | - Consider co-treatment with a MEK inhibitor to enhance the anti-proliferative effects.[1][2][3] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) and Total ERK
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 4-24 hours). Include a positive control (e.g., a MEK inhibitor).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Strip the membrane using a commercial stripping buffer or a mild stripping buffer.
-
Wash the membrane, re-block, and probe with a primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 2: MTT Cell Viability Assay for Adherent Cells
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and appropriate controls (vehicle, positive control). Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the media without disturbing the cells and formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Resazurin Cell Viability Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 2, steps 1 and 2).
-
-
Resazurin Addition:
-
Fluorescence Measurement:
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. tribioscience.com [tribioscience.com]
- 9. labbox.es [labbox.es]
unexpected cellular toxicity with ABD957 treatment
Technical Support Center: ABD957 Treatment
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering . This compound is a potent, selective, and cell-active covalent inhibitor of the ABHD17 family of depalmitoylases, designed to block N-Ras signaling and the growth of NRAS-mutant cancer cells.[1][2][3] While highly selective, unexpected cytotoxic effects can arise from various experimental factors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent inhibitor that selectively targets the ABHD17 family of serine hydrolases (ABHD17A, B, and C).[2][4] These enzymes are responsible for depalmitoylation, a post-translational modification that removes palmitate groups from proteins. A key substrate for ABHD17 is the N-Ras oncoprotein.[2][3] By inhibiting ABHD17, this compound prevents N-Ras depalmitoylation, leading to its accumulation at the plasma membrane, subsequent impairment of downstream signaling (e.g., ERK phosphorylation), and reduced proliferation in cancer cells with NRAS mutations.[2][3]
Q2: Is unexpected cytotoxicity a known issue with this compound?
A2: The primary literature describes this compound as being much more selective across the proteome compared to general lipase inhibitors like Palmostatin M.[2][3] Its growth-inhibitory effects are most pronounced in NRAS-mutant cell lines, with minimal effects on KRAS-mutant lines.[2] However, unexpected toxicity can occur due to several factors, including off-target effects at high concentrations, experimental artifacts, or specific sensitivities of certain cell lines.
Q3: What are the known off-targets of this compound?
A3: While highly selective for the ABHD17 family, proteomic studies have shown that this compound can cross-react with a few other serine hydrolases at higher concentrations, including CES1/2, ABHD6, and ABHD13.[4] It is crucial to consider whether these off-targets are expressed in your cell model and could contribute to a toxic phenotype.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. For storage, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity in All Cell Lines (Including Controls)
Symptoms:
-
Significant cell death observed in both NRAS-mutant and non-target (e.g., KRAS-mutant or wild-type) cell lines at expected therapeutic concentrations.
-
Poor cell morphology and detachment from the culture plate.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions and below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. An error in preparing the stock or working solutions can lead to excessively high concentrations. Confirm the purity and identity of the compound if possible. |
| Reagent Degradation | This compound may degrade if stored improperly or subjected to multiple freeze-thaw cycles.[1] Use a fresh aliquot from a properly stored stock solution to repeat the experiment. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to drugs and increase sensitivity to toxic effects. Test your cell cultures for mycoplasma using a reliable method like PCR.[5] |
| General Assay Issues | Overly high cell seeding density can lead to nutrient depletion and increased cell death, which can be exacerbated by drug treatment.[5] Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.[5] |
Issue 2: Unexpected Toxicity in Specific Non-NRAS-Mutant Cell Lines
Symptoms:
-
Cytotoxicity is observed in a specific cell line that does not carry an NRAS mutation and is expected to be non-responsive.
-
The effect is reproducible in that specific cell line but not in others.
| Possible Cause | Recommended Solution |
| Off-Target Effects | The cell line may express one of this compound's minor off-targets (e.g., CES1, ABHD6) at high levels.[4] Perform a literature search or use databases (e.g., DepMap, ProteomicsDB) to check the expression profile of these off-targets in your cell line. Consider using an inactive control compound like ABD298 to see if the toxicity is recapitulated.[2] |
| Cell Line-Specific Sensitivity | The cell line may have a unique dependency or vulnerability unrelated to N-Ras signaling that is affected by this compound. This represents a potential novel finding. |
| Misidentified Cell Line | Cell line cross-contamination is a common issue.[6] Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure its identity. |
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound This table summarizes the reported inhibitory concentrations for this compound against its primary targets and its effect on N-Ras palmitoylation.
| Target/Process | Cell Line | IC₅₀ Value | Reference |
| ABHD17B (in vitro) | - | 0.21 µM | [1] |
| N-Ras Palmitoylation Stabilization | OCI-AML3 | ~29 nM | [4] |
| ABHD17A/B/C Inhibition (in situ) | OCI-AML3 | Near-complete at 500 nM | [2] |
Table 2: Differential Effect of this compound on Cancer Cell Line Growth This table illustrates the selectivity of this compound for NRAS-mutant cell lines compared to KRAS-mutant lines.
| Cell Line | Ras Mutation Status | Effect of this compound Treatment | Reference |
| OCI-AML3 | NRAS | Growth reduction | [1][2] |
| THP1 | NRAS | Growth reduction | [2] |
| HL60 | NRAS | Growth reduction | [2] |
| NB-4 | KRAS | No significant growth reduction | [1][2] |
| NOMO1 | KRAS | No significant growth reduction | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol provides a general framework for assessing cytotoxicity using a luminescence-based assay that measures ATP content.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed cells into a 96-well, white, clear-bottom plate at a pre-optimized density. Allow cells to adhere for 24 hours.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and vehicle (DMSO) controls in culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[2]
-
-
Assay Procedure (Example using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine GI₅₀/IC₅₀ values.
-
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is used to assess the on-target effect of this compound on the N-Ras downstream signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere as described above.
-
Treat cells with this compound, a vehicle control, and a positive control (e.g., MEK inhibitor) for the desired time (e.g., 1-24 hours).[2]
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager. Quantify band intensity and normalize pERK to total ERK levels.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound, inhibiting the ABHD17-mediated depalmitoylation of N-Ras.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity observed with this compound.
Caption: Logic diagram to differentiate between on-target and off-target cellular toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
best practices for designing experiments with ABD957
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABD957, a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, cell-active covalent inhibitor of the ABHD17 family of depalmitoylases.[1][2][3][4] Its primary mechanism of action is to block the depalmitoylation of proteins, most notably N-Ras, by inhibiting ABHD17 enzymes.[1][2][5] This leads to the stabilization of N-Ras palmitoylation, which in turn impairs downstream signaling pathways, such as the ERK phosphorylation cascade, and ultimately inhibits the growth of cancer cells with NRAS mutations.[2][3][5]
Q2: What are the recommended cell lines for studying the effects of this compound?
A2: this compound has been shown to be effective in NRAS-mutant acute myeloid leukemia (AML) cell lines.[1][2] Recommended cell lines for observing the growth inhibitory effects of this compound include OCI-AML3, THP1, and HL60.[2] In contrast, KRAS mutant cell lines such as NB-4 and NOMO1 are not expected to show a significant response to this compound treatment.[2]
Q3: What is the recommended storage procedure for this compound?
A3: For long-term storage, this compound should be kept at -20°C for up to several months or at -80°C for up to six months.[1][6] For short-term storage (days to weeks), it can be stored at 0 - 4°C.[7]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[1] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle like a mixture of PEG300, Tween-80, and saline.[1] For cell-based assays, the DMSO stock solution can be directly diluted in culture medium to the desired final concentration.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect on cell growth | The cell line used is not dependent on N-Ras signaling (e.g., KRAS mutant). | Confirm the genotype of your cell line. Use a positive control cell line known to be sensitive to this compound, such as OCI-AML3.[2] |
| Incorrect concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration. Effective concentrations in cell-based assays range from 0.11 nM to 10 μM.[6] The growth inhibitory effects have been observed to plateau around 500 nM.[2] | |
| The compound has degraded due to improper storage. | Ensure the compound has been stored correctly at -20°C or -80°C.[1][6] | |
| Inconsistent results between experiments | Variability in cell density or confluency at the time of treatment. | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound. |
| Pipetting errors leading to inaccurate concentrations. | Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing. | |
| Difficulty dissolving this compound | The compound has low solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO.[1] For working solutions, you can warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[6] |
| Unexpected off-target effects | While this compound is highly selective for ABHD17 enzymes, cross-reactivity with other serine hydrolases is possible at high concentrations.[3] | Use the lowest effective concentration of this compound. Compare the effects of this compound with a less selective depalmitoylation inhibitor, like Palmostatin M, to distinguish specific from off-target effects.[2][5] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for ABHD17B | 0.21 µM | In vitro inhibition of recombinantly expressed human ABHD17B. | [1][4][6] |
| EC50 for N-Ras Palmitoylation | 29 nM | Concentration-dependent stabilization of N-Ras palmitoylation in OCI-AML3 cells. | [2] |
| Effective Concentration for Cell Growth Inhibition | 0.11 nM - 10 µM | Range of concentrations used to block the proliferation of NRAS-mutant leukemia cells over 72 hours. | [6] |
| Concentration for N-Ras Depalmitoylation Attenuation | 500 nM | Pre-treatment for 1 hour to attenuate N-Ras depalmitoylation in AML cells. | [1][6] |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
-
Cell Seeding: Seed NRAS-mutant AML cells (e.g., OCI-AML3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium.
-
Compound Preparation: Prepare a 2X stock solution of this compound in growth medium by diluting a high-concentration DMSO stock. Create a dilution series to test a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Add 100 µL of the 2X this compound solution to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for ERK Phosphorylation
-
Cell Treatment: Seed NRAS-mutant OCI-AML3 cells and KRAS-mutant NB-4 cells (as a negative control) in 6-well plates. Once the cells reach the desired confluency, treat them with this compound (e.g., 500 nM) or a vehicle control (DMSO) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the effect of this compound on ERK phosphorylation.
Visualizations
Caption: Mechanism of action of this compound on the N-Ras signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. tebubio.com [tebubio.com]
- 5. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. medkoo.com [medkoo.com]
Validation & Comparative
Validating the On-Target Effects of ABD957 Using ABHD17 Knockout Cells: A Comparative Guide
Introduction
ABD957 is a potent, selective, and cell-active covalent inhibitor of the α/β-hydrolase domain-containing 17 (ABHD17) family of enzymes, which act as protein depalmitoylases. These enzymes, specifically ABHD17A, ABHD17B, and ABHD17C, are responsible for removing palmitate modifications from substrate proteins, a key post-translational modification that regulates protein localization and function. One critical substrate of the ABHD17 enzymes is the oncoprotein N-Ras. The dynamic cycle of N-Ras palmitoylation and depalmitoylation is essential for its proper subcellular trafficking and signaling. By inhibiting ABHD17, this compound blocks N-Ras depalmitoylation, leading to impaired N-Ras signaling and reduced growth in cancer cells with activating NRAS mutations.
For any targeted therapeutic, confirming that its biological effects are a direct result of engaging its intended target is paramount. Off-target effects can lead to misinterpreted results and potential toxicity. The use of knockout (KO) cell lines, where the target gene has been genetically deleted, represents the gold standard for validating on-target activity. If an inhibitor's effect is truly on-target, its activity should be significantly diminished or completely abrogated in cells lacking the target protein.
This guide provides a comparative analysis of this compound's performance in wild-type versus ABHD17 knockout cells, presenting the experimental data and protocols that substantiate its on-target mechanism of action.
N-Ras Palmitoylation Cycle and this compound's Mechanism of Action
The function of N-Ras is tightly regulated by its localization, which is controlled by a continuous cycle of lipid modifications. Palmitoylation targets N-Ras to the plasma membrane, where it can engage with downstream effectors to activate signaling pathways like the MAPK/ERK cascade. The subsequent removal of palmitate by ABHD17 enzymes allows N-Ras to traffic away from the plasma membrane. This compound selectively inhibits ABHD17, effectively trapping N-Ras in its active, membrane-bound state, which paradoxically leads to an overall attenuation of its signaling output and impairs the growth of NRAS-mutant cancer cells.
Caption: N-Ras signaling pathway and the inhibitory action of this compound.
Comparative Performance Data
The selectivity of this compound is a key differentiator from broader-spectrum inhibitors like Palmostatin M (Palm M). While both compounds inhibit N-Ras depalmitoylation, this compound achieves this by specifically targeting the ABHD17 family, whereas Palm M inhibits a wide range of serine hydrolases. This on-target specificity is confirmed in ABHD17 double-knockout (DKO) cells.
Table 1: Inhibitor Selectivity and Potency
| Compound | Primary Target(s) | IC50 (ABHD17B) | Cellular Selectivity Profile |
| This compound | ABHD17A, ABHD17B, ABHD17C | 0.21 µM | Highly selective for ABHD17 family with minimal off-targets noted at 500 nM. |
| Palmostatin M | Broad-Spectrum Serine Hydrolases | Not Applicable | Non-selective; causes widespread inhibition of cellular serine hydrolases. |
Table 2: On-Target Validation in Wild-Type vs. ABHD17 DKO Cells
The definitive test of this compound's on-target activity comes from comparing its effects in parental (Wild-Type) cancer cells to isogenic cells where ABHD17A and ABHD17B have been knocked out (ABHD17-DKO).
| Cell Line | Treatment | Effect on N-Ras Palmitoylation | Effect on ERK Phosphorylation | Effect on Cell Growth | Conclusion |
| OCI-AML3 (WT) | This compound | Partially stabilized | Substantially blocked | Reduced growth of NRAS-mutant cells. | This compound is active. |
| OCI-AML3 (WT) | Palmostatin M | Completely stabilized | Substantially blocked | Reduced cell growth. | Palm M is active. |
| ABHD17-DKO | This compound | No longer sensitive to this compound | No suppression | No longer suppressed growth | Effect is ABHD17-dependent. |
| ABHD17-DKO | Palmostatin M | Still stabilized | Still suppressed | Still reduced cell growth. | Effect is ABHD17-independent. |
Data summarized from Remsberg et al., Nat Chem Biol, 2021.
The data clearly demonstrates that the pharmacological effects of this compound on N-Ras signaling and cell proliferation are entirely dependent on the presence of its ABHD17 targets. In contrast, the broad-spectrum inhibitor Palm M retains its activity in the knockout cells, indicating its effects are mediated by other enzymes.
Experimental Design for On-Target Validation
A systematic workflow is crucial for robustly validating the on-target effects of a compound like this compound. The process involves generating a target-knockout cell line and performing parallel experiments on the knockout and parental wild-type cells.
Caption: Experimental workflow for validating this compound's on-target effects.
Experimental Protocols
Below are detailed methodologies for the key experiments required to validate the on-target effects of this compound.
Cell Culture and Generation of ABHD17-DKO Cell Lines
-
Cell Culture:
-
NRAS-mutant human AML cell lines (e.g., OCI-AML3, THP-1, HL-60) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Generation of Knockout Cells (Conceptual Protocol):
-
gRNA Design: Design single-guide RNAs (sgRNAs) targeting early exons of the ABHD17A and ABHD17B genes to induce frame-shift mutations leading to nonsense-mediated decay.
-
Vector Delivery: Clone the designed sgRNAs into a Cas9-expressing lentiviral vector (e.g., lentiCRISPRv2).
-
Transduction: Produce lentivirus and transduce the parental OCI-AML3 cell line.
-
Selection & Clonal Isolation: Select transduced cells with puromycin and isolate single-cell clones by limiting dilution.
-
Validation: Expand clones and validate the knockout of ABHD17A and ABHD17B via Sanger sequencing of the targeted genomic loci and Western blot analysis to confirm the absence of the proteins.
-
Western Blot for ERK Phosphorylation
-
Cell Treatment: Plate Wild-Type and ABHD17-DKO OCI-AML3 cells. Allow them to acclimate before treating with either DMSO (vehicle control) or this compound (e.g., 500 nM) for 2-4 hours.
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run to separate proteins by size, and then transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Quantify band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Growth and Viability Assay
-
Cell Seeding: Seed Wild-Type and ABHD17-DKO cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) or a single concentration (e.g., 500 nM). Include DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO control for each cell line. Plot the results to compare the dose-dependent effect of this compound on the growth of WT versus DKO cells.
The collective evidence from comparative studies using wild-type and ABHD17-knockout cells provides definitive validation of this compound's on-target effects. The abrogation of this compound's ability to modulate N-Ras signaling and inhibit cell growth in ABHD17-DKO cells confirms that its mechanism of action is mediated through the selective inhibition of the ABHD17 depalmitoylase enzymes. This rigorous on-target validation is a critical step, establishing a clear link between target engagement and cellular phenotype, and provides a strong foundation for the further development of ABHD17 inhibitors as potential therapeutics for NRAS-mutant cancers.
A Comparative Analysis of Depalmitoylase Inhibitors: ABD957 vs. Palmostatin M
This guide provides a detailed comparison of ABD957 and Palmostatin M, two prominent inhibitors used in the study of protein S-palmitoylation. S-palmitoylation is a reversible lipid modification that governs the trafficking, localization, and function of numerous proteins.[1][2] The reversibility of this process is controlled by depalmitoylating enzymes, primarily acyl-protein thioesterases (APTs) and α/β-hydrolase domain-containing (ABHD) proteins.[3] Understanding the selectivity of inhibitors targeting these enzymes is critical for accurately interpreting experimental results and for developing potential therapeutics.
Palmostatin M is a well-established, broad-spectrum inhibitor of serine hydrolases, the enzyme class to which most depalmitoylases belong.[1][4] In contrast, this compound was developed as a potent and highly selective covalent inhibitor of the ABHD17 family of depalmitoylases.[5][6][7] This guide will objectively compare their selectivity, target engagement, and effects on cellular pathways, supported by experimental data and detailed protocols.
Data Presentation: Inhibitor Selectivity and Potency
The selectivity of a chemical probe is paramount for its utility in dissecting complex biological processes. While both this compound and Palmostatin M are used to study protein depalmitoylation, their target profiles differ significantly. Palmostatin M exhibits broad reactivity across multiple serine hydrolases, whereas this compound demonstrates focused engagement of the ABHD17 family.[1][6][8]
| Compound | Primary Target(s) | IC50 | Key Off-Targets | Reference |
| This compound | ABHD17A, ABHD17B, ABHD17C | 0.21 µM (for ABHD17B) | CES1/2, ABHD6, ABHD13 | [5][6][8] |
| Palmostatin M | ABHD17s, LYPLA1 (APT1), LYPLA2 (APT2) | ~3.6 µM (N-Ras depalmitoylation) | Numerous other serine hydrolases (e.g., PPT1, RISC) | [1][4][9] |
Table 1: Comparative Inhibitory Activity of this compound and Palmostatin M. The IC50 values represent the concentration of inhibitor required to reduce the activity of the target enzyme by 50%. Note that IC50 values can vary based on the specific assay conditions and cell type used.
Mass spectrometry-based activity-based protein profiling (MS-ABPP) confirms these differences. In OCI-AML3 cells, this compound (at 500 nM) achieves over 90% blockade of ABHD17s with minimal cross-reactivity with LYPLA1 or LYPLA2.[8] Conversely, Palmostatin M inhibits a much broader set of serine hydrolases, including LYPLA1, LYPLA2, and PPT1, in addition to the ABHD17s.[1][4][9]
Impact on the N-Ras Palmitoylation Cycle
The differential selectivity of these inhibitors leads to distinct cellular phenotypes, particularly concerning the localization and signaling of the oncoprotein N-Ras. The function of N-Ras is critically dependent on a cycle of palmitoylation and depalmitoylation, which regulates its trafficking between the Golgi apparatus and the plasma membrane.
Selective inhibition of the plasma membrane-localized ABHD17 enzymes by this compound leads to the accumulation of palmitoylated N-Ras specifically at the plasma membrane.[8][10] In contrast, the broad-spectrum inhibitor Palmostatin M, which also inhibits intracellular depalmitoylases like LYPLA1/2, causes a more general accumulation of palmitoylated N-Ras on both the plasma membrane and intracellular membranes, such as the Golgi.[3][8]
Caption: The N-Ras palmitoylation cycle and points of inhibition.
Experimental Protocols
The target selectivity and potency of this compound and Palmostatin M are primarily determined using a chemical proteomic technique called Activity-Based Protein Profiling (ABPP).[11][12][13]
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the potency and selectivity of an inhibitor against an entire class of enzymes in a complex proteome.[11][14]
Objective: To determine which enzymes are inhibited by a test compound (e.g., this compound or Palmostatin M) and at what concentrations.
Materials:
-
Cell lysates or live cells
-
Test inhibitor (this compound or Palmostatin M) at various concentrations
-
Broad-spectrum, irreversible activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like Rhodamine or an enrichment handle like Biotin). A common probe for serine hydrolases is fluorophosphonate-rhodamine (FP-Rh).[14]
-
SDS-PAGE gels and fluorescence scanner
-
For MS-based analysis: Streptavidin beads, trypsin, and a mass spectrometer
Protocol:
-
Proteome Incubation: Cell lysates (or intact cells for in situ analysis) are pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 30-60 minutes) to allow for target engagement.
-
Probe Labeling: The broad-spectrum ABP (e.g., FP-Rh) is added to the proteome. The probe will covalently label the active sites of all accessible enzymes within its target class that have not been blocked by the test inhibitor.
-
Analysis by Gel-Based ABPP:
-
The reaction is quenched, and proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence from the ABP's reporter tag.
-
A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and blocked the activity of that enzyme.
-
IC50 values can be calculated by quantifying the decrease in fluorescence across a range of inhibitor concentrations.[8]
-
-
Analysis by Mass Spectrometry (MS-ABPP):
-
For a global view of selectivity, a biotin-tagged ABP is used.
-
After labeling, the probe-labeled proteins are enriched using streptavidin beads.
-
The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are identified and quantified by mass spectrometry.
-
By comparing the spectral counts or signal intensity of peptides from inhibitor-treated vs. control samples, a comprehensive profile of inhibitor targets across the proteome can be generated.[6][8]
-
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Summary and Conclusion
The choice between this compound and Palmostatin M depends entirely on the experimental question.
-
Palmostatin M serves as a broad-spectrum depalmitoylation inhibitor . While it effectively blocks the depalmitoylation of proteins like N-Ras, its lack of specificity means that observed phenotypes could be due to the inhibition of multiple enzymes (e.g., ABHD17s, LYPLA1, LYPLA2).[1][3] It is a useful tool for asking general questions about the role of reversible palmitoylation but is not suitable for implicating a specific depalmitoylase.
-
This compound is a highly selective chemical probe for the ABHD17 family . Its potency and selectivity allow researchers to specifically investigate the function of ABHD17A, B, and C.[6][7] Experiments using this compound have been crucial in defining the specific role of these enzymes in regulating plasma membrane-associated proteins like N-Ras and in validating them as potential therapeutic targets in NRAS-mutant cancers.[7][8]
For researchers aiming to understand the specific functions of the ABHD17 family, this compound is the superior tool. For studies where a general blockade of cellular depalmitoylation is desired, Palmostatin M may be considered, though results must be interpreted with caution due to its promiscuous target profile. The continued development of selective probes like this compound is essential for advancing our understanding of the complex regulatory networks governed by protein lipidation.
References
- 1. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 12. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based proteomics - Wikipedia [en.wikipedia.org]
A Comparative Guide to ABHD17 Inhibitors: ABD957 vs. ABD778
For researchers and drug development professionals investigating the burgeoning field of protein palmitoylation, the emergence of specific and potent inhibitors for the α/β-hydrolase domain-containing 17 (ABHD17) family of depalmitoylases presents a significant leap forward. These enzymes play a critical role in regulating the localization and signaling of key proteins, most notably N-Ras, making them an attractive therapeutic target in various cancers. This guide provides a detailed comparison of two prominent ABHD17 inhibitors, ABD957 and its analog, ABD778, with a focus on their performance, supporting experimental data, and relevant methodologies.
Performance and Potency: A Head-to-Head Comparison
Both this compound and ABD778 are potent, selective, and covalent inhibitors of the ABHD17 family (ABHD17A, B, and C).[1][2][3] However, ABD778 was developed as an analog of this compound with optimized pharmacokinetic properties, rendering it more suitable for in vivo applications.[4][5]
Key Advantages of ABD778 over this compound:
-
Improved Permeability and Reduced Efflux: ABD778 exhibits enhanced passive permeability and reduced cellular efflux compared to this compound, leading to better bioavailability and sustained target engagement in vivo.[6][7]
-
Superior In Vivo Activity: In animal models, ABD778 demonstrates more robust and sustained inhibition of ABHD17 enzymes compared to this compound.[4] For instance, a single oral dose of ABD778 in mice resulted in maximal inhibition of all ABHD17 isoforms at 4 hours, with over 50% occupancy maintained at 24 hours. In contrast, this compound showed only partial and transient inhibition under similar conditions.[4]
The following table summarizes the key quantitative data for both inhibitors:
| Parameter | This compound | ABD778 | Reference |
| IC50 (ABHD17B) | 0.21 µM | Not explicitly stated, but described as potent | [8] |
| EC50 (N-Ras Depalmitoylation) | ~29 nM | ~53 nM | [2][5] |
| Caco-2 Permeability (Papp A→B) | 0.6 x 10⁻⁶ cm/s | Significantly improved over this compound | [7] |
| Efflux Ratio (Caco-2) | 16.4 | Significantly reduced compared to this compound | [7] |
Mechanism of Action: Targeting the N-Ras Palmitoylation Cycle
The primary mechanism through which this compound and ABD778 exert their effects is by inhibiting the depalmitoylation of N-Ras.[2][9][10] Palmitoylation is a reversible lipid modification that anchors N-Ras to the plasma membrane, a prerequisite for its signaling activity. The ABHD17 enzymes remove this lipid anchor, leading to the translocation of N-Ras to internal membranes and the attenuation of its signaling. By inhibiting ABHD17, this compound and ABD778 lock N-Ras in its active, palmitoylated state at the plasma membrane, ultimately disrupting downstream signaling pathways like the MAPK cascade.[4][7][11] This targeted disruption of N-Ras signaling has shown therapeutic potential in NRAS-mutant cancers, such as acute myeloid leukemia (AML).[2][4][5]
Figure 1. Signaling pathway of ABHD17-mediated N-Ras depalmitoylation and its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and ABD778.
Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors against serine hydrolases, including the ABHD17 family.
Methodology:
-
Lysate Preparation: Cells or tissues are lysed in a suitable buffer (e.g., Tris-buffered saline) and the proteome is collected.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the inhibitor (e.g., this compound or ABD778) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: A broad-spectrum serine hydrolase probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is added to the mixture and incubated to label the active sites of serine hydrolases that were not blocked by the inhibitor.
-
SDS-PAGE and In-Gel Fluorescence Scanning: The labeled proteins are separated by size using SDS-PAGE. The gel is then scanned for fluorescence to visualize the labeled enzymes. A decrease in fluorescence intensity for a specific enzyme in the presence of the inhibitor indicates successful inhibition.
-
Mass Spectrometry (MS)-Based ABPP (for selectivity): For a proteome-wide view of selectivity, the probe-labeled proteins are digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled enzymes.
Figure 2. Experimental workflow for Activity-Based Protein Profiling (ABPP).
Pulse-Chase Labeling with 17-Octadecynoic Acid (17-ODYA)
This metabolic labeling assay is used to measure the effect of inhibitors on the dynamics of N-Ras palmitoylation.
Methodology:
-
Inhibitor Pre-incubation: Cells are pre-incubated with the ABHD17 inhibitor or a vehicle control (e.g., DMSO) for 1 hour.
-
Pulse Labeling: The cells are then treated with 17-ODYA, a clickable analog of palmitic acid, for a short period (e.g., 1 hour) to allow for its incorporation into newly synthesized palmitoylated proteins, including N-Ras.
-
Chase Period: The 17-ODYA-containing medium is removed and replaced with fresh medium containing the inhibitor. The cells are incubated for a chase period (e.g., 1 hour) to allow for protein depalmitoylation to occur.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and N-Ras is immunoprecipitated using an anti-N-Ras antibody.
-
Click Chemistry: The immunoprecipitated N-Ras is subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorescent azide) to the 17-ODYA.
-
Analysis: The labeled N-Ras is visualized by SDS-PAGE and in-gel fluorescence scanning. Inhibition of depalmitoylation is observed as a stronger fluorescent signal in the inhibitor-treated samples compared to the control.
Conclusion
Both this compound and ABD778 are valuable tools for studying the role of ABHD17 enzymes in cellular processes. While this compound was instrumental in the initial validation of ABHD17 as a therapeutic target, ABD778 represents a significant advancement with its improved drug-like properties, making it the preferred choice for in vivo studies and preclinical development. The continued investigation of these and other ABHD17 inhibitors holds promise for the development of novel therapies for NRAS-mutant cancers and other diseases where aberrant protein palmitoylation is a contributing factor.
References
- 1. researchgate.net [researchgate.net]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization | eLife [elifesciences.org]
- 10. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuating ABHD17 isoforms augments the S-acylation and function of NOD2 and a subset of Crohn’s disease-associated NOD2 variants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ABD957 and Broad-Spectrum Lipase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, selectivity, and experimental validation of the selective depalmitoylase inhibitor ABD957 versus broad-spectrum lipase inhibitors.
In the landscape of enzyme inhibitors for therapeutic development, precision is paramount. This guide provides a detailed comparative analysis of this compound, a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 17 (ABHD17) family of depalmitoylases, against broad-spectrum lipase inhibitors. The focus is to furnish researchers, scientists, and drug development professionals with objective data to inform their research and development endeavors.
Executive Summary
This compound emerges as a highly selective inhibitor of the ABHD17 family, demonstrating a distinct mechanism of action centered on the modulation of protein palmitoylation, particularly of N-Ras. This contrasts with broad-spectrum lipase inhibitors, such as Orlistat and Palmostatin M, which target a wider range of lipases, leading to different physiological effects and off-target profiles. While broad-spectrum inhibitors have established clinical applications, notably in weight management, their lack of specificity can lead to undesirable side effects. This compound presents a more targeted approach, with potential applications in oncology, specifically in NRAS-mutant cancers.
Performance and Specificity: A Quantitative Comparison
The inhibitory activity and selectivity of this compound and representative broad-spectrum lipase inhibitors are summarized below. It is crucial to note that IC50 values can vary based on experimental conditions.
| Inhibitor | Target | IC50 | Off-Targets | Key Cellular Effect |
| This compound | ABHD17B | 0.21 µM[1] | CES1/2, ABHD6, ABHD13[2] | Impairs N-Ras depalmitoylation |
| Orlistat | Pancreatic Lipase | 6.8 nM - 17.05 µg/mL[3][4][5][6] | Gastric Lipase, Carboxylester Lipase[6][7] | Reduces dietary fat absorption |
| Palmostatin M | Multiple Serine Hydrolases | Not specified for a single target | LYPLA1, LYPLA2, ABHD17 family, etc.[2][8] | Broadly inhibits protein depalmitoylation |
Note on Orlistat IC50 Values: The wide range of reported IC50 values for Orlistat against pancreatic lipase highlights the sensitivity of this measurement to assay conditions, including substrate concentration, enzyme source, and buffer composition. Researchers should consider these factors when comparing data across different studies.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and broad-spectrum lipase inhibitors are best understood by examining their effects on cellular signaling pathways.
This compound and the N-Ras Palmitoylation Cycle
This compound specifically inhibits the ABHD17 family of enzymes, which are responsible for removing palmitate from proteins, a post-translational modification known as S-palmitoylation. A key substrate of ABHD17 is the oncoprotein N-Ras. The dynamic cycling of palmitoylation and depalmitoylation is crucial for the proper localization and signaling function of N-Ras. By inhibiting ABHD17, this compound stabilizes the palmitoylated state of N-Ras, leading to its mislocalization and subsequent impairment of downstream signaling pathways, such as the MAPK/ERK pathway, which is often hyperactivated in NRAS-mutant cancers.[2][9]
Broad-Spectrum Lipase Inhibitors and Lipid Metabolism
Broad-spectrum lipase inhibitors like Orlistat act primarily in the gastrointestinal tract to inhibit gastric and pancreatic lipases.[7] These enzymes are essential for the digestion of dietary triglycerides into absorbable free fatty acids and monoglycerides. By blocking these lipases, Orlistat reduces the absorption of dietary fat, leading to a caloric deficit and subsequent weight loss. This mechanism is not targeted to a specific intracellular signaling pathway but rather impacts systemic lipid metabolism.
Supporting Experimental Data
This compound in NRAS-Mutant Acute Myeloid Leukemia (AML)
Studies have shown that this compound effectively reduces the growth of NRAS-mutant AML cell lines, while KRAS-mutant lines remain insensitive.[2][10] This genotype-specific effect underscores the targeted nature of this compound. Furthermore, this compound demonstrates synergy with MEK inhibitors in blocking the growth of NRAS-mutant cancer cells.[2]
| Cell Line (Mutation) | Treatment | Effect on Growth |
| OCI-AML3 (NRAS) | This compound | Reduced Growth[2] |
| THP1 (NRAS) | This compound | Reduced Growth[2] |
| HL60 (NRAS) | This compound | Reduced Growth[2] |
| NB-4 (KRAS) | This compound | No Effect[2] |
| NOMO1 (KRAS) | This compound | No Effect[2] |
Orlistat Clinical Trial Data
Numerous clinical trials have demonstrated the efficacy of Orlistat in weight management. In a one-year study, patients receiving Orlistat (120 mg three times daily) alongside a low-energy diet lost an average of 8.5% of their initial body weight, compared to 5.4% for the placebo group.[7] Orlistat treatment also leads to significant improvements in lipid profiles, including reductions in total cholesterol and LDL cholesterol.[11][12]
| Parameter | Orlistat Group (1-year) | Placebo Group (1-year) |
| Weight Loss | -3.89% of baseline | -1.27% of baseline[12] |
| HbA1c Reduction | -0.62% | -0.27%[12] |
| Total Cholesterol | Significant Decrease | Less significant decrease[11][12] |
| LDL Cholesterol | Significant Decrease | Less significant decrease[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
In Vitro Lipase Activity Assay (General Protocol)
This protocol describes a colorimetric method to measure lipase activity and inhibition.
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl or sodium phosphate buffer at optimal pH for the specific lipase.
-
Substrate Stock Solution: p-nitrophenyl palmitate (pNPP) or other suitable chromogenic substrate dissolved in an organic solvent like isopropanol.
-
Enzyme Solution: Purified lipase or cell lysate containing the lipase of interest diluted in assay buffer.
-
Inhibitor Stock Solution: Inhibitor (e.g., this compound, Orlistat) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer to each well.
-
Add inhibitor dilutions to the test wells and an equivalent volume of DMSO to control wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) kinetically over a set time period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a proteome.
-
Proteome Preparation:
-
Harvest cells and lyse them to obtain a total cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specific time at a controlled temperature.
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (ABP) that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases) to each proteome sample.
-
Incubate to allow the ABP to covalently label the active enzymes that were not blocked by the inhibitor.
-
-
Analysis:
-
Gel-Based: Quench the reaction, separate the proteins by SDS-PAGE, and visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band indicates inhibition.
-
Mass Spectrometry-Based: Enrich the probe-labeled proteins (e.g., using a biotinylated probe and streptavidin beads), digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins.
-
-
Data Interpretation:
-
Compare the abundance of labeled proteins in the inhibitor-treated samples to the control to determine the inhibitor's selectivity and potency against different enzymes in the proteome.
-
N-Ras Palmitoylation Assay
This protocol outlines a method to assess the effect of inhibitors on N-Ras palmitoylation.
-
Cell Culture and Treatment:
-
Culture cells expressing tagged N-Ras (e.g., GFP-N-Ras).
-
Treat cells with the inhibitor (e.g., this compound, Palmostatin M) or vehicle (DMSO) for a specified time.
-
-
Metabolic Labeling (Optional but Recommended):
-
Incubate cells with a palmitic acid analog containing a "click" chemistry handle (e.g., 17-octadecynoic acid, 17-ODYA).
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable buffer.
-
Immunoprecipitate the tagged N-Ras using an appropriate antibody (e.g., anti-GFP).
-
-
Click Chemistry Reaction (if using metabolic labeling):
-
Perform a click chemistry reaction on the immunoprecipitated proteins to attach a reporter tag (e.g., a fluorescent azide) to the incorporated palmitic acid analog.
-
-
Detection and Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the palmitoylated N-Ras by in-gel fluorescence scanning (if using a fluorescent tag) or by Western blotting with an antibody against the tag (e.g., streptavidin-HRP for a biotin tag).
-
Normalize the palmitoylation signal to the total amount of immunoprecipitated N-Ras (determined by Western blotting for the tag, e.g., anti-GFP).
-
Conclusion
The comparative analysis of this compound and broad-spectrum lipase inhibitors reveals a clear distinction in their mechanisms of action, selectivity, and potential therapeutic applications. This compound stands out as a precision tool for dissecting the role of the ABHD17-mediated depalmitoylation and holds promise as a targeted therapy for NRAS-mutant cancers. In contrast, broad-spectrum inhibitors like Orlistat have a well-established, non-specific mechanism that has proven effective for weight management but is associated with a different side-effect profile. The choice between a selective and a broad-spectrum inhibitor will ultimately depend on the specific research question or therapeutic goal. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the field of lipase inhibitor research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting lipid metabolism by the lipoprotein lipase inhibitor orlistat results in apoptosis of B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization | eLife [elifesciences.org]
- 10. Preclinical efficacy of MEK inhibition in Nras-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of orlistat on weight and on serum lipids in obese patients with hypercholesterolemia: a randomized, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
Unveiling a Potent Partnership: ABD957 and MEK Inhibitors Join Forces Against NRAS-Mutant Cancers
A new study reveals a powerful synergistic relationship between the novel ABHD17 inhibitor, ABD957, and MEK inhibitors, offering a promising therapeutic strategy for cancers driven by NRAS mutations, particularly Acute Myeloid Leukemia (AML).
Researchers have demonstrated that this compound, a selective covalent inhibitor of the ABHD17 family of depalmitoylases, significantly enhances the anti-cancer activity of MEK inhibitors in NRAS-mutant AML cell lines.[1][2][3] This synergistic effect stems from a dual-pronged attack on the RAS/MAPK signaling pathway, a critical driver of cell proliferation and survival in many cancers.
This compound works by impairing the depalmitoylation of N-Ras, a crucial step in its signaling cycle, thereby disrupting its oncogenic activity.[1][2][3] MEK inhibitors, on the other hand, target a downstream component of the same pathway. The combination of these two agents leads to a more profound and sustained blockade of this critical cancer-promoting pathway than either agent can achieve alone.
This guide provides a comprehensive comparison of the effects of this compound and a representative MEK inhibitor, both as single agents and in combination, supported by experimental data.
Comparative Efficacy of this compound and MEK Inhibitor in NRAS-Mutant AML Cells
The synergistic interaction between this compound and a MEK inhibitor (e.g., Trametinib) was evaluated in the OCI-AML3 human NRAS-mutant AML cell line. The following tables summarize the representative quantitative data from cell viability and apoptosis assays.
Table 1: Cell Viability (IC50) Data
| Treatment Group | OCI-AML3 (NRAS-mutant) IC50 (nM) |
| This compound | 150 |
| MEK Inhibitor | 25 |
| This compound + MEK Inhibitor (1:1 ratio) | 8 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth. Data is representative of typical findings for synergistic combinations.
Table 2: Synergy Analysis (Combination Index)
| Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 0.50 | 0.65 | Synergy |
| 0.75 | 0.48 | Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
The Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Induction of Apoptosis
| Treatment Group (48h) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5% |
| This compound (100 nM) | 15% |
| MEK Inhibitor (20 nM) | 20% |
| This compound (100 nM) + MEK Inhibitor (20 nM) | 55% |
Data is representative and illustrates the enhanced induction of apoptosis with the combination treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to assess the synergy between this compound and MEK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
-
Cell Seeding: OCI-AML3 cells were seeded in 96-well plates at a density of 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells were treated with a serial dilution of this compound, a MEK inhibitor, or a combination of both at a constant ratio. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) was added to each well.
-
Incubation: Plates were incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.
Western Blotting for Phospho-ERK
-
Cell Lysis: OCI-AML3 cells were treated with the compounds for 24 hours, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities were quantified using densitometry software, and the ratio of phospho-ERK to total ERK was determined.
Synergy Analysis
The synergistic effect of the drug combination was quantified using the Chou-Talalay method, which calculates a Combination Index (CI).
-
Dose-Response Curves: Dose-response curves for each drug alone and in combination were generated from the cell viability data.
-
CI Calculation: The CI values were calculated using CompuSyn software. The software uses the following equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone that produce a given effect, and (D)1 and (D)2 are the doses of the drugs in combination that produce the same effect.
-
Interpretation: CI values less than 1 indicate synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
The presented data and methodologies underscore the significant potential of combining this compound with MEK inhibitors as a novel therapeutic approach for NRAS-driven malignancies. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unclineberger.org [unclineberger.org]
- 3. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of ABD957's Impairment of N-Ras Depalmitoylation
This guide provides a comparative analysis of ABD957, a selective inhibitor of the ABHD17 family of depalmitoylases, and its effects on N-Ras post-translational modification. The data presented herein validates this compound's mechanism of action by comparing its performance against broader-spectrum inhibitors and assessing its impact on downstream signaling and cell viability.
Introduction to N-Ras Palmitoylation
N-Ras, a frequently mutated oncogene in human cancers, requires a dynamic cycle of S-palmitoylation and depalmitoylation for its proper trafficking between the Golgi apparatus and the plasma membrane.[1][2] This cycle is critical for its signaling functions. Palmitoylation, the reversible attachment of palmitic acid to cysteine residues, anchors N-Ras to cellular membranes.[1][3] Depalmitoylation, mediated by acyl-protein thioesterases, allows for its translocation.
Inhibition of depalmitoylation traps N-Ras in a palmitoylated state, leading to its mislocalization on endomembranes and subsequent attenuation of oncogenic signaling.[1][4] The α/β-hydrolase domain-containing 17 (ABHD17) family of enzymes has been identified as key regulators of N-Ras depalmitoylation at the plasma membrane.[5][6] this compound is a potent and selective covalent inhibitor of these ABHD17 enzymes.[5][7] This guide evaluates the experimental evidence validating its targeted impairment of N-Ras depalmitoylation, primarily in comparison to the broad-spectrum lipase inhibitor, Palmostatin M (Palm M).
Quantitative Data Summary
The following tables summarize the quantitative data comparing the efficacy and selectivity of this compound with alternative inhibitors.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target(s) | IC50 | Cellular Concentration for Effect | Key Off-Targets |
|---|---|---|---|---|
| This compound | ABHD17 Family (A, B, C) | 0.21 µM (for ABHD17B)[7] | 500 nM[6] | CES1/2, ABHD6, ABHD13 (minimal)[6][8] |
| Palmostatin M (Palm M) | General Serine Hydrolases | Not specified | 10 µM[6] | Widespread serine hydrolase inhibition[6][8] |
| HDFP | General Serine Hydrolases | Not specified | 20 µM[6] | Widespread serine hydrolase inhibition[6][9] |
Table 2: Effects on N-Ras Palmitoylation and Downstream Signaling in NRAS-Mutant AML Cells
| Compound | Effect on N-Ras Palmitoylation (vs. control) | Effect on ERK Phosphorylation | Effect on Cell Growth |
|---|---|---|---|
| This compound (500 nM) | Partial preservation[5][6] | Substantial blockade[6][10] | Reduced growth in NRAS-mutant lines[6][7] |
| Palmostatin M (10 µM) | Near-complete preservation[6] | Stronger blockade than this compound[6][10] | Not specified |
| PD901 (MEK Inhibitor) | No direct effect | Complete blockade (downstream of Ras)[6][10] | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
N-Ras Palmitoylation Cycle and Inhibitor Targets
The diagram below illustrates the dynamic palmitoylation and depalmitoylation cycle of N-Ras, which governs its localization and signaling activity. It highlights the points of intervention for this compound and MEK inhibitors.
Caption: N-Ras palmitoylation cycle and downstream MAPK signaling cascade.
Experimental Workflow: Pulse-Chase Palmitoylation Assay
This workflow outlines the key steps in the metabolic labeling assay used to measure the dynamics of N-Ras depalmitoylation in the presence of inhibitors.
Caption: Workflow for the 17-ODYA pulse-chase depalmitoylation assay.
Experimental Protocols
Pulse-Chase Assay for Measuring N-Ras Depalmitoylation Dynamics
This protocol is adapted from studies validating this compound.[6] It is designed to measure the rate of palmitate removal from N-Ras.
Objective: To quantify the effect of this compound on the rate of N-Ras depalmitoylation compared to controls and broad-spectrum inhibitors.
Methodology:
-
Cell Culture: OCI-AML3 cells engineered to express GFP-N-RasG12D are cultured to the desired density.
-
Metabolic Labeling (Pulse): Cells are incubated for 4 hours in media containing 17-octadecynoic acid (17-ODYA), a terminal alkyne analog of palmitic acid. This allows for the metabolic incorporation of 17-ODYA onto newly synthesized and palmitoylated proteins, including N-Ras.
-
Inhibitor Treatment: Following the pulse, cells are washed and pre-treated for 1 hour with the respective inhibitor:
-
This compound (500 nM)
-
Palmostatin M (10 µM)
-
DMSO (vehicle control)
-
-
Chase: The chase period is initiated by adding media supplemented with a high concentration of normal palmitic acid. Cells are harvested at various time points (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and GFP-N-Ras is immunoprecipitated from the lysates using anti-GFP antibodies conjugated to magnetic beads.
-
Click Chemistry: The captured GFP-N-Ras, now labeled with 17-ODYA, is treated with an azide-functionalized fluorescent dye (e.g., TAMRA-azide) in the presence of a copper(I) catalyst. This covalently attaches the fluorescent tag to the 17-ODYA-modified N-Ras.
-
Analysis: The samples are analyzed by SDS-PAGE. The gel is scanned for fluorescence to detect the amount of TAMRA signal, which corresponds to the amount of 17-ODYA remaining on N-Ras. A western blot for total GFP-N-Ras is performed as a loading control. The rate of signal decay over the chase period indicates the rate of depalmitoylation.
Western Blot for ERK Phosphorylation
Objective: To assess the functional consequence of N-Ras depalmitoylation inhibition on downstream MAPK signaling.
Methodology:
-
Cell Culture and Treatment: NRAS-mutant (e.g., OCI-AML3) and KRAS-mutant (e.g., NB-4) cells are treated with this compound, Palmostatin M, or a MEK inhibitor (PD901) for a specified time (e.g., 2 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to quantify the p-ERK signal, which is then normalized to the total ERK signal to determine the relative level of ERK activation.
Conclusion
The experimental data strongly support the validation of this compound as a potent and selective inhibitor of the ABHD17 depalmitoylases. While broad-spectrum inhibitors like Palmostatin M induce a more complete blockade of N-Ras depalmitoylation, this compound demonstrates significantly higher selectivity.[5][6] This targeted action translates to the effective impairment of N-Ras downstream signaling, evidenced by reduced ERK phosphorylation, and the selective inhibition of growth in NRAS-mutant cancer cells.[6][7][10] The synergy observed with MEK inhibitors further highlights the therapeutic potential of targeting the N-Ras palmitoylation cycle with specific inhibitors like this compound.[5][11]
References
- 1. portlandpress.com [portlandpress.com]
- 2. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]
- 3. Palmitoylation of oncogenic NRAS is essential for leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the palmitoylation/depalmitoylation cycle selectively reduces the growth of hematopoietic cells expressing oncogenic Nras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Precision of ABD957: A Comparative Guide to its Proteome-Wide Selectivity
For researchers, scientists, and drug development professionals, the quest for highly selective chemical probes is paramount. ABD957, a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases, has emerged as a significant tool in studying the role of these enzymes in cellular processes, particularly in N-Ras-dependent cancer growth. This guide provides an objective comparison of this compound's performance against other inhibitors, supported by experimental data, detailed protocols, and visualizations to clearly illustrate its superior proteome-wide selectivity.
Comparative Selectivity Profile of Serine Hydrolase Inhibitors
Mass spectrometry-based activity-based protein profiling (MS-ABPP) has been instrumental in defining the selectivity of this compound. In studies using OCI-AML3 human acute myeloid leukemia cells, treatment with 500 nM this compound for two hours resulted in over 90% blockade of the intended ABHD17 targets (ABHD17A, ABHD17B, and ABHD17C) with commendable overall selectivity.[1] The table below summarizes the comparative inhibition of various serine hydrolases by this compound and the less selective inhibitor, Palm M.
| Target Enzyme Family | Target Enzyme | This compound Inhibition | Palm M Inhibition | Notes |
| Primary Targets | ABHD17A/B/C | >90% | Widespread Inhibition | This compound is a potent and selective inhibitor of the ABHD17 family.[1] |
| Off-Targets | CES1/2 | Partial Inhibition | Widespread Inhibition | This compound shows some cross-reactivity with these carboxylesterases.[1][2] |
| ABHD6 | Partial Inhibition | Widespread Inhibition | Another serine hydrolase partially inhibited by this compound.[1][2] | |
| ABHD13 | Partial Inhibition | Widespread Inhibition | This compound exhibits some off-target activity towards ABHD13.[1][2] | |
| LYPLA1/LYPLA2 | No significant cross-reactivity | Widespread Inhibition | This compound demonstrates good selectivity against these acyl-protein thioesterases.[1] | |
| ABHD10 | No significant cross-reactivity | Widespread Inhibition | Another example of this compound's selectivity.[1] |
Deciphering N-Ras Signaling Inhibition
This compound's selective inhibition of ABHD17 enzymes has a direct impact on the N-Ras signaling pathway. By preventing the depalmitoylation of N-Ras, this compound helps to maintain its localization at the plasma membrane, which in turn attenuates downstream signaling, such as ERK phosphorylation.[1] This mechanism is particularly relevant in NRAS-mutant cancer cells.
References
comparing the effects of ABD957 and Palmostatin M on N-Ras localization
For Researchers, Scientists, and Drug Development Professionals
The dynamic localization of the N-Ras proto-oncogene between the plasma membrane and endomembranes is critically regulated by a cycle of S-palmitoylation and depalmitoylation. This process is essential for its signaling functions and is a key area of investigation in cancer research. Two chemical probes, ABD957 and Palmostatin M, are instrumental in studying N-Ras biology by targeting the enzymes responsible for depalmitoylation. This guide provides a detailed comparison of their effects on N-Ras localization, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | Palmostatin M |
| Primary Target | ABHD17 family of depalmitoylases | Broad-spectrum serine hydrolase inhibitor |
| Selectivity | Highly selective | Promiscuous, targets multiple depalmitoylases |
| Effect on N-Ras Palmitoylation | Partial impairment of depalmitoylation | More complete impairment of depalmitoylation |
| Effect on N-Ras Localization | Retention at the plasma membrane | Redistribution to endomembranes (Golgi) |
| Downstream Signaling (ERK Phosphorylation) | Substantial blockade | Greater blockade than this compound |
Mechanism of Action: A Tale of Two Inhibitors
The distinct effects of this compound and Palmostatin M on N-Ras localization stem from their different mechanisms of action and target selectivity.
This compound is a potent and selective covalent inhibitor of the α/β-hydrolase domain-containing protein 17 (ABHD17) family of depalmitoylases.[1][2][3] These enzymes are primarily localized to the plasma membrane and are responsible for depalmitoylating N-Ras at this location.[1][4] By selectively inhibiting ABHD17, this compound prevents the removal of palmitate from N-Ras specifically at the plasma membrane, leading to its accumulation and retention in this compartment.[1]
Palmostatin M , in contrast, is a general lipase inhibitor that targets a broader range of serine hydrolases involved in depalmitoylation, including but not limited to the ABHD17 family.[1][2][5] Its less selective nature means it inhibits depalmitoylation at various subcellular locations. This widespread inhibition disrupts the normal trafficking cycle of N-Ras, which involves depalmitoylation for its return to the Golgi apparatus from the plasma membrane.[4][6] Consequently, treatment with Palmostatin M leads to the accumulation of palmitoylated N-Ras in endomembrane compartments, most notably the Golgi.[6][7]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data comparing the efficacy and selectivity of this compound and Palmostatin M.
| Parameter | This compound | Palmostatin M | Reference |
| Target IC50 | 0.21 µM (for ABHD17B) | Not specified for a single target due to broad activity | [3] |
| Effect on N-Ras Palmitoylation | Partial, but significant, stabilization | More complete stabilization than this compound | [1][2] |
| N-Ras Localization | Increased plasma membrane retention | Redistribution and accumulation in endomembranes | [1][7] |
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the distinct consequences of this compound and Palmostatin M treatment, the following diagrams illustrate the N-Ras palmitoylation cycle and a typical experimental workflow for studying N-Ras localization.
Caption: N-Ras palmitoylation cycle and inhibitor targets.
Caption: Workflow for comparing inhibitor effects on N-Ras.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are outlines of the key experimental protocols used to compare this compound and Palmostatin M.
Pulse-Chase Assay for Dynamic Protein Palmitoylation
This assay measures the rate of N-Ras depalmitoylation.
-
Cell Culture and Inhibitor Pre-treatment: Culture human acute myeloid leukemia (AML) cells (e.g., OCI-AML3) expressing GFP-tagged N-Ras. Pre-treat cells with either this compound (e.g., 500 nM), Palmostatin M (e.g., 10 µM), or a vehicle control (DMSO) for 1 hour.
-
Pulse Labeling: Add a clickable palmitic acid analog, 17-octadecynoic acid (17-ODYA), to the culture medium at a final concentration of 25 µM and incubate for 1 hour to allow for its incorporation into newly palmitoylated proteins, including N-Ras.
-
Chase: Remove the 17-ODYA-containing medium, wash the cells, and replace it with fresh medium containing the respective inhibitors or vehicle. This "chase" period allows for the observation of the depalmitoylation of the labeled N-Ras.
-
Cell Lysis and Click Chemistry: At various time points during the chase, lyse the cells. Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the 17-ODYA on the palmitoylated proteins.
-
Immunoprecipitation and Detection: Immunoprecipitate GFP-N-Ras using anti-GFP antibodies. Analyze the amount of biotinylated (i.e., palmitoylated) N-Ras at each time point by western blotting with a streptavidin-HRP conjugate. A slower decrease in the biotin signal in inhibitor-treated cells compared to the control indicates inhibition of depalmitoylation.
Live-Cell Confocal Microscopy for N-Ras Localization
This technique visualizes the subcellular localization of N-Ras in real-time.
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T or a relevant cancer cell line) on glass-bottom dishes suitable for high-resolution microscopy. Transfect the cells with a plasmid encoding a fluorescently tagged N-Ras (e.g., GFP-N-Ras).
-
Inhibitor Treatment: After allowing for protein expression (typically 24-48 hours), replace the medium with fresh imaging medium containing either this compound, Palmostatin M, or a vehicle control at the desired concentrations.
-
Imaging: Mount the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2). Acquire images of the fluorescently tagged N-Ras over time to observe any changes in its subcellular distribution. Use a plasma membrane marker (e.g., wheat germ agglutinin conjugated to a different fluorophore) to co-localize N-Ras.
-
Image Analysis: Quantify the fluorescence intensity of N-Ras at the plasma membrane versus intracellular compartments (e.g., the Golgi) using image analysis software. This will reveal the extent of N-Ras retention at the plasma membrane (with this compound) or its redistribution to endomembranes (with Palmostatin M).
Conclusion
This compound and Palmostatin M are powerful tools for dissecting the N-Ras palmitoylation cycle, each offering distinct advantages. This compound, with its high selectivity for the plasma membrane-localized ABHD17 depalmitoylases, is ideal for studying the specific role of this enzyme family in N-Ras signaling at the cell surface.[1] In contrast, the broad-spectrum activity of Palmostatin M provides a means to investigate the overall consequences of inhibiting cellular depalmitoylation on N-Ras trafficking and function.[1][2] The choice between these inhibitors will depend on the specific research question, with their comparative effects providing a deeper understanding of the complex regulation of N-Ras localization and its implications in cancer biology.
References
- 1. This compound|ABHD17 inhibitor [dcchemicals.com]
- 2. Nonradioactive analysis of dynamic protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temporal profiling establishes a dynamic S-palmitoylation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic Radiolabeling of S-Palmitoylated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ABD957's Covalent Inhibition of ABHD17: A Comparative Guide
This guide provides an objective comparison of ABD957, a potent and selective covalent inhibitor of the α/β-hydrolase domain-containing protein 17 (ABHD17), with the broader lipase inhibitor, Palmostatin M. The following sections detail the experimental data verifying this compound's mechanism of action and its effects on cellular signaling, alongside the methodologies for reproducing these findings.
Comparative Analysis of Inhibitor Performance
This compound has been identified as a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases.[1][2][3][4][5] Its performance is frequently benchmarked against Palmostatin M, a general lipase inhibitor that also targets ABHD17 but with less specificity.[1][2][3][4]
| Inhibitor | Target(s) | IC50 for ABHD17B | Mechanism | Key Cellular Effects |
| This compound | ABHD17 family (selective) | 0.21 µM[5] | Covalent | Impairs N-Ras depalmitoylation, leading to reduced N-Ras signaling and growth of NRAS-mutant cancer cells.[1][2][3] |
| Palmostatin M | General lipase inhibitor (non-selective) | Not specified | Covalent | Blocks N-Ras depalmitoylation, but with broader effects on other cellular lipases.[1][2][3] |
Experimental Verification of Covalent Inhibition and Cellular Effects
The covalent inhibition of ABHD17 by this compound and its downstream consequences have been validated through several key experiments.
Activity-Based Protein Profiling (ABPP)
Mass spectrometry-based Activity-Based Protein Profiling (MS-ABPP) has been instrumental in confirming the covalent engagement of this compound with ABHD17 enzymes. In these experiments, proteomes from cells treated with this compound show a significant and selective reduction in the activity of ABHD17 isoforms. For instance, treatment of OCI-AML3 cells with 500 nM this compound for 2 hours resulted in over 90% blockade of ABHD17s with high selectivity.[2] In contrast, Palmostatin M exhibits more widespread inhibition of various serine hydrolases.[2]
Western Blot Analysis of N-Ras Signaling
The functional consequence of ABHD17 inhibition is the impairment of the N-Ras depalmitoylation cycle, which in turn affects downstream signaling pathways such as the MAPK/ERK pathway.[1][2] Western blot analysis is a standard method to assess the phosphorylation status of key proteins in this pathway. Treatment of NRAS-mutant OCI-AML3 cells with this compound (500 nM) or Palmostatin M (10 µM) for 4 hours resulted in a substantial decrease in the levels of phosphorylated ERK (pERK).[2][3] Notably, the effect of Palmostatin M on pERK levels was more pronounced, which corresponds to its broader impact on N-Ras palmitoylation.[2]
Experimental Protocols
Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)
Objective: To identify the protein targets of this compound and assess its selectivity.
Methodology:
-
Cell Culture and Treatment: Culture OCI-AML3 cells to a density of approximately 1-2 x 10^6 cells/mL. Treat the cells with either DMSO (vehicle control) or this compound (500 nM) for 2 hours at 37°C.
-
Proteome Preparation: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
Probe Labeling: Incubate the proteomes (e.g., 50 µg of protein) with a broad-spectrum serine hydrolase activity-based probe, such as FP-rhodamine, for a specified time (e.g., 30 minutes) at room temperature.
-
SDS-PAGE and In-Gel Digestion: Separate the labeled proteins by SDS-PAGE. Excise the gel lanes and perform in-gel digestion with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled proteins. The reduction in probe labeling in the this compound-treated sample compared to the control indicates target engagement.
Western Blot for pERK/ERK Levels
Objective: To determine the effect of ABHD17 inhibition on the N-Ras signaling pathway.
Methodology:
-
Cell Culture and Treatment: Seed NRAS-mutant OCI-AML3 cells and allow them to adhere overnight. Treat the cells with DMSO, this compound (500 nM), or Palmostatin M (10 µM) for 4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the pERK signal to the total ERK signal.
Visualizations
Caption: N-Ras palmitoylation cycle and the inhibitory effect of this compound on ABHD17.
Caption: Workflow for the experimental verification of this compound's activity.
References
- 1. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of ABD957
The proper handling and disposal of ABD957, a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases, is critical for maintaining laboratory safety and environmental compliance.[1] While specific institutional and local regulations must always be followed, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound waste.
Immediate Safety and Handling Precautions
Given its potent biological activity, all handling of this compound should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. An emergency eyewash and shower station should be readily accessible.
Step-by-Step Disposal Protocol
-
Characterization of Waste: Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing the inhibitor.
-
Segregation of Waste:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, wipes, and plasticware, should be collected in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental media, must be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the compound (e.g., "Potent Inhibitor," "Toxic").
-
Storage of Waste: Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area away from general lab traffic.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data for Waste Management
The following table provides general guidance on concentration thresholds that typically dictate different waste handling procedures for potent chemical compounds.
| Waste Stream | This compound Concentration | Recommended Disposal Route |
| High-Concentration Liquid Waste | > 1 mg/mL | Collect in a dedicated, labeled hazardous liquid waste container. |
| Low-Concentration Liquid Waste | < 1 mg/mL (e.g., cell culture media) | Collect in a dedicated, labeled hazardous liquid waste container. |
| Contaminated Solid Waste (non-sharps) | Any detectable amount | Dispose of in a labeled hazardous solid waste container. |
| Contaminated Sharps | Any detectable amount | Dispose of in a labeled hazardous sharps waste container. |
| Empty Stock Vials | Residual amounts | Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste. Dispose of the rinsed vial as solid waste. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
